Technical Documentation Center

3-(4-Ethylphenyl)-1H-pyrazol-4-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(4-Ethylphenyl)-1H-pyrazol-4-amine

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(4-Ethylphenyl)-1H-pyrazol-4-amine: A Scaffold for Modern Drug Discovery

Abstract The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically successful therapeutic agents.[1] This five-membered aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically successful therapeutic agents.[1] This five-membered aromatic heterocycle, with its unique electronic and hydrogen-bonding capabilities, offers a versatile platform for designing molecules with a wide array of biological activities, including anti-inflammatory, anticancer, and protein kinase inhibitory effects.[2][3] This guide focuses on 3-(4-Ethylphenyl)-1H-pyrazol-4-amine, a specific derivative that combines the proven pyrazole core with key pharmacophoric features suggestive of significant potential in drug development. We will dissect its molecular structure, propose a robust synthetic pathway, and outline a strategic approach for its biological evaluation, providing researchers and drug development professionals with a comprehensive framework for exploring its therapeutic promise.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[4] This arrangement confers a unique set of chemical properties that make it highly valuable in medicinal chemistry. The N-1 nitrogen atom can act as a hydrogen bond donor, while the N-2 nitrogen behaves as a hydrogen bond acceptor, allowing for specific and strong interactions with biological targets.[4] Furthermore, the pyrazole ring itself can serve as a bioisostere for an aryl group, enhancing properties like metabolic stability and solubility while maintaining necessary steric and electronic interactions within a receptor's binding pocket.[4]

The therapeutic impact of this scaffold is evidenced by numerous FDA-approved drugs:

  • Celecoxib: A selective COX-2 inhibitor for the treatment of inflammation and pain.

  • Niraparib: A poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[4]

  • Rimonabant: A cannabinoid receptor-1 (CB1) antagonist developed for obesity.

  • Sildenafil: A phosphodiesterase 5 (PDE5) inhibitor for erectile dysfunction, where the pyrazole ring plays a key role in binding.[4]

The broad applicability of pyrazole derivatives stems from their ability to target a diverse range of proteins, including kinases, enzymes, and receptors, making them a focal point of contemporary drug discovery efforts.[1][2][5]

Molecular Profile of 3-(4-Ethylphenyl)-1H-pyrazol-4-amine

Chemical Structure and Isomerism

The precise arrangement of substituents on the pyrazole core is critical for biological activity. 3-(4-Ethylphenyl)-1H-pyrazol-4-amine is defined by the placement of a 4-ethylphenyl group at position 3 and an amine group at position 4. This specific regiochemistry distinguishes it from other isomers and dictates its potential interactions with biological targets. The structure also exists in tautomeric forms, primarily the 1H- and 2H-pyrazoles, which can influence its binding and physicochemical properties.

Caption: Chemical structure of 3-(4-Ethylphenyl)-1H-pyrazol-4-amine.

Physicochemical Properties (Predicted)

While experimental data for this specific molecule is not widely published, its properties can be predicted based on its constituent parts. These predictions are crucial for guiding initial experimental design, such as selecting appropriate solvent systems and anticipating potential ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₁H₁₃N₃Provides the elemental composition.
Molecular Weight 187.24 g/mol Falls within the range typical for small molecule drugs (Lipinski's Rule of 5).
Topological Polar Surface Area (TPSA) ~40.7 ŲSuggests good potential for cell membrane permeability and oral bioavailability.[6]
logP (Octanol-Water Partition Coeff.) ~2.7Indicates a balance between hydrophilicity and lipophilicity, favorable for drug-likeness.[6]
Hydrogen Bond Donors 2The pyrazole NH and the amino NH₂ can donate hydrogen bonds to engage with target proteins.[6]
Hydrogen Bond Acceptors 2The pyrazole N2 and the amino group can accept hydrogen bonds.[6]
Rotatable Bonds 2Low number of rotatable bonds suggests conformational rigidity, which can be favorable for binding affinity.

Note: Predicted values are based on related structures and standard computational algorithms.

Structural Analysis and SAR Insights

The structure of 3-(4-Ethylphenyl)-1H-pyrazol-4-amine contains three key pharmacophoric regions:

  • The Pyrazole Core: As discussed, this provides the fundamental scaffold, offering hydrogen bonding capabilities and a stable aromatic system.

  • The 4-Amino Group: This is a critical functional group. It can act as a potent hydrogen bond donor and a key point of interaction for anchoring the molecule within a protein's active site. In many kinase inhibitors, for instance, an amino-heterocycle motif is essential for forming hydrogen bonds with the hinge region of the kinase.

  • The 3-(4-Ethylphenyl) Group: This lipophilic group is expected to occupy a hydrophobic pocket in a target protein. The para-substitution of the ethyl group directs its vector into a specific region of space, while the ethyl group itself can probe for smaller, well-defined hydrophobic sub-pockets, potentially enhancing selectivity and potency compared to a simple methyl or hydrogen substituent.

Synthetic Strategy and Characterization

A reliable and scalable synthesis is paramount for the exploration of any new chemical entity. The synthesis of substituted aminopyrazoles is well-established in the chemical literature.[7][8]

Proposed Synthesis and Retrosynthetic Analysis

A logical and efficient approach to synthesizing 3-(4-Ethylphenyl)-1H-pyrazol-4-amine involves the condensation of hydrazine with a suitable β-ketonitrile precursor. This method is widely used due to the commercial availability of starting materials and the typically high yields and regioselectivity of the cyclization step.

G target 3-(4-Ethylphenyl)-1H-pyrazol-4-amine precursor 2-(4-Ethylbenzoyl)malononitrile (β-Ketonitrile) target->precursor Cyclization precursor->target reagents Starting Materials: - 4-Ethylacetophenone - Diethyl carbonate - Acetonitrile precursor->reagents Claisen Condensation hydrazine Hydrazine Hydrate hydrazine->target Cyclization

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative, self-validating methodology based on established pyrazole syntheses.[7][9] Each step includes a rationale and a method for confirming its successful completion.

Step 1: Synthesis of the β-Ketonitrile Intermediate (2-(4-Ethylbenzoyl)malononitrile)

  • Rationale: This Claisen-type condensation creates the 1,3-dicarbonyl equivalent necessary for cyclization with hydrazine. Using a nitrile group facilitates the introduction of the C4-amine.

  • Procedure:

    • To a stirred solution of sodium ethoxide (prepared from 1.1 eq. of sodium metal in anhydrous ethanol) at 0 °C, add a mixture of 4-ethylacetophenone (1.0 eq.) and diethyl carbonate (1.2 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting acetophenone is consumed.

    • Quench the reaction with aqueous HCl (1M) and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude keto-ester is then reacted with malononitrile (1.1 eq.) in the presence of a base like piperidine in ethanol, and heated to reflux for 4-6 hours.

    • Monitor by TLC. Upon completion, cool the mixture and collect the precipitated product by filtration.

  • Validation: The intermediate product is confirmed by ¹H NMR (disappearance of acetophenone methyl protons, appearance of new methylene signals) and Mass Spectrometry (correct molecular ion peak).

Step 2: Cyclization to form 3-(4-Ethylphenyl)-1H-pyrazol-4-amine

  • Rationale: Hydrazine attacks the two electrophilic carbonyl/nitrile carbons of the intermediate, leading to a cyclization-condensation reaction that forms the aromatic pyrazole ring.

  • Procedure:

    • Dissolve the β-ketonitrile intermediate (1.0 eq.) in glacial acetic acid or ethanol.

    • Add hydrazine hydrate (1.5 eq.) dropwise at room temperature.

    • Heat the reaction mixture to reflux (80-100 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • Adjust the pH to ~8-9 with a saturated sodium bicarbonate solution to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Validation: The final product structure is confirmed by comprehensive spectroscopic analysis.

Purification and Spectroscopic Characterization

The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel. Purity should be assessed by HPLC.

Expected Spectroscopic Data:

TechniqueExpected Observations
¹H NMR (DMSO-d₆)- Singlet for the C5-H proton (~7.5-8.0 ppm).- Broad singlet for the pyrazole N1-H (~12-13 ppm).- Broad singlet for the NH₂ protons (~4-5 ppm).- AA'BB' system (two doublets) for the phenyl protons (~7.0-7.5 ppm).- Quartet and triplet for the ethyl group protons (~2.6 and ~1.2 ppm, respectively).[10][11]
¹³C NMR (DMSO-d₆)- Signals for the five distinct pyrazole carbons.- Signals for the six distinct carbons of the ethylphenyl ring.- Signals for the two carbons of the ethyl group.
Mass Spec. (ESI+) Expected [M+H]⁺ peak at m/z = 188.1182.
FT-IR (KBr)- N-H stretching bands for both the pyrazole and amino groups (~3200-3400 cm⁻¹).- C=N and C=C stretching bands characteristic of the aromatic rings (~1500-1600 cm⁻¹).

Potential Pharmacological Applications and Future Directions

The structural features of 3-(4-Ethylphenyl)-1H-pyrazol-4-amine make it a compelling candidate for screening against several important drug target classes.

Hypothesis-Driven Target Exploration
  • Protein Kinase Inhibition: The 4-aminopyrazole motif is a known "hinge-binding" fragment present in numerous kinase inhibitors.[5][12] This compound should be prioritized for screening against panels of kinases relevant to oncology and inflammatory diseases, such as Janus kinases (JAKs), Aurora kinases, and cyclin-dependent kinases (CDKs).[12]

  • Anti-inflammatory Activity: Many pyrazole derivatives, including the blockbuster drug Celecoxib, exhibit potent anti-inflammatory properties.[3][13] The compound could be evaluated for its ability to inhibit key inflammatory mediators like COX enzymes or pro-inflammatory cytokines (e.g., TNF-α, IL-6).[13]

  • Anticancer Activity: Given the roles of kinases in cell proliferation and survival, this compound warrants investigation for its cytotoxic effects against various cancer cell lines.[2] Its activity could be mediated through the inhibition of specific oncogenic kinases or by inducing apoptosis through other pathways.[2]

Proposed Biological Screening Cascade

A logical, tiered approach is essential to efficiently evaluate the compound's potential and elucidate its mechanism of action.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Validation & Potency cluster_2 Tier 3: Mechanism of Action cluster_3 Tier 4: Lead Optimization a1 Biochemical Assays (e.g., Kinase Panel @ 10 µM) b1 IC₅₀ Determination on Primary Hits a1->b1 a2 Phenotypic Assays (e.g., Cancer Cell Line Proliferation) a2->b1 b2 Orthogonal Assays (e.g., Cellular Target Engagement) b1->b2 c1 Western Blot Analysis (Phospho-protein levels) b2->c1 c2 Cell Cycle & Apoptosis Assays (Flow Cytometry) c1->c2 d1 SAR Studies & ADME Profiling c2->d1

Caption: A tiered workflow for biological evaluation.

Future Research and Optimization

Should initial screening yield promising results, a systematic Structure-Activity Relationship (SAR) study would be the logical next step. Key modifications could include:

  • N1-Substitution on the Pyrazole: Alkylation or arylation at the N1 position can modulate solubility, cell permeability, and target engagement.

  • Modification of the 4-Amino Group: Acylation or substitution of the amine can alter its hydrogen bonding capacity and introduce new interaction points.

  • Probing the Ethylphenyl Group: Varying the alkyl group (e.g., methyl, propyl, cyclopropyl) or its position on the phenyl ring can fine-tune the fit within a hydrophobic pocket and enhance selectivity.

Conclusion

3-(4-Ethylphenyl)-1H-pyrazol-4-amine represents a molecule of significant interest for drug discovery. It is built upon a privileged pyrazole scaffold and incorporates functional groups—the 4-amino moiety and the 3-(4-ethylphenyl) substituent—that are strongly associated with potent and selective biological activity. Its straightforward and robust synthetic accessibility, combined with a clear, hypothesis-driven path for biological evaluation, makes it an attractive starting point for programs targeting kinases, inflammatory pathways, and oncology indications. This guide provides the foundational knowledge and strategic framework necessary to unlock the full therapeutic potential of this promising chemical entity.

References

  • Butov, G. M., et al. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. MDPI.
  • Al-Ostoot, F. H., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed.
  • Li, J., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI.
  • El-Gamal, M. I., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing.
  • ChemScene. N-(3-Ethylphenyl)-1H-pyrazol-4-amine. ChemScene.
  • Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. PMC.
  • PubChem. 3-ethyl-4-phenyl-1H-pyrazol-5-amine. PubChem.
  • Patel, H., et al. (2014). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
  • Kumar, A., et al. (2023). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Chemical Science.
  • Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. PMC.
  • Asija, S., & Asija, S. (2019). A Review on Recent Trends in the Bioactive Studies of Pyrazole Derivatives. Asian Journal of Research in Chemistry.
  • Zheng, Y., et al. (2021). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. European Journal of Medicinal Chemistry.
  • da Silva, W. M., et al. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
  • Alam, M. J., et al. (2019). A Review on Pyrazole chemical entity and Biological Activity. ResearchGate.
  • Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • Bouit, Z., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC.
  • Liu, X., et al. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press.
  • Organic Chemistry Portal. Pyrazole synthesis. Organic Chemistry Portal.

Sources

Exploratory

CAS number for 3-(4-Ethylphenyl)-1H-pyrazol-4-amine analogs

This guide details the chemical identity, synthesis, and structural analogs of 3-(4-Ethylphenyl)-1H-pyrazol-4-amine , a privileged scaffold in medicinal chemistry often utilized in the design of kinase inhibitors (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical identity, synthesis, and structural analogs of 3-(4-Ethylphenyl)-1H-pyrazol-4-amine , a privileged scaffold in medicinal chemistry often utilized in the design of kinase inhibitors (e.g., JNK, p38 MAPK, and CDK inhibitors).

Part 1: Chemical Identity & Core Data

The primary objective of this section is to establish the definitive chemical identity of the target compound and its closest structural analogs. The 4-aminopyrazole core is distinct from the more common 3-aminopyrazole (or 5-aminopyrazole) isomers; the position of the amine group at C4 is critical for its role as a bioisostere in ATP-competitive binding.

Target Compound Data
AttributeDetail
Chemical Name 3-(4-Ethylphenyl)-1H-pyrazol-4-amine
CAS Number 1251302-05-2
Molecular Formula C₁₁H₁₃N₃
Molecular Weight 187.24 g/mol
SMILES CCc1ccc(cc1)c2cN[nH]c2N
Key Structural Feature 4-position amine (H-bond donor/acceptor); 3-position para-ethylphenyl (hydrophobic pocket binder).[1]
Key Analogs & Derivatives

Researchers often require analogs to establish Structure-Activity Relationships (SAR). The following table consolidates validated CAS numbers for the parent scaffold and substituted derivatives.

Compound NameStructure NoteCAS Number
5-Phenyl-1H-pyrazol-4-amine Parent Scaffold (Unsubstituted Phenyl)91857-86-2
1-Methyl-3-phenyl-1H-pyrazol-4-amine N-Methylated Analog216854-38-5
3,5-Diphenyl-1H-pyrazol-4-amine 3,5-Diaryl Analog5272-85-5
3-Methyl-5-phenyl-1H-pyrazol-4-amine 3-Methyl-5-Phenyl Analog112884-51-2
5-(4-Ethylphenyl)-3-(trifluoromethyl)-1H-pyrazole CF3-substituted Precursor/Analog1037420-88-4

Note on Tautomerism: In unsubstituted 1H-pyrazoles, position 3 and 5 are tautomeric. "3-(4-Ethylphenyl)-1H-pyrazol-4-amine" and "5-(4-Ethylphenyl)-1H-pyrazol-4-amine" refer to the same chemical entity in solution unless the N1 nitrogen is substituted (e.g., methylated).

Part 2: Synthetic Pathways & Experimental Protocols

The synthesis of 4-amino-3-arylpyrazoles is generally achieved through Route A (Nitration/Reduction) , which is preferred for its scalability and high yields. Route B (Cyclization) is utilized when specific substitution patterns (e.g., at C5) are required de novo.

Pathway Visualization

Synthesis_Pathway Start 4'-Ethylacetophenone Inter1 Enaminone Intermediate (3-(dimethylamino)-1-(4-ethylphenyl)prop-2-en-1-one) Start->Inter1 Condensation Core 3-(4-Ethylphenyl)-1H-pyrazole Inter1->Core Cyclization DMFDMA DMF-DMA Reflux Nitro 4-Nitro-3-(4-ethylphenyl)-1H-pyrazole Core->Nitro Electrophilic Aromatic Substitution Target 3-(4-Ethylphenyl)-1H-pyrazol-4-amine (CAS 1251302-05-2) Nitro->Target Reduction Hydrazine Hydrazine Hydrate EtOH, Reflux Nitration HNO3 / H2SO4 0°C to RT Reduction H2, Pd/C or SnCl2/HCl

Figure 1: Step-wise synthesis of the target 4-aminopyrazole scaffold starting from commercially available 4'-ethylacetophenone.

Detailed Experimental Protocols
Step 1: Synthesis of the Pyrazole Core
  • Reagents: 4'-Ethylacetophenone, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Hydrazine hydrate.

  • Protocol:

    • Dissolve 4'-ethylacetophenone (10 mmol) in DMF-DMA (15 mL).

    • Reflux the mixture for 12 hours. Monitor via TLC (formation of the enaminone intermediate).

    • Concentrate the reaction mixture in vacuo to remove excess DMF-DMA.

    • Dissolve the residue in Ethanol (20 mL) and add Hydrazine hydrate (15 mmol) dropwise.

    • Reflux for 4 hours.

    • Cool to room temperature. The product, 3-(4-ethylphenyl)-1H-pyrazole , often precipitates. If not, remove solvent and recrystallize from ethanol/water.

Step 2: Nitration (Introduction of C4-Nitro)
  • Reagents: Fuming Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄).

  • Protocol:

    • Dissolve 3-(4-ethylphenyl)-1H-pyrazole (5 mmol) in concentrated H₂SO₄ (5 mL) at 0°C.

    • Add Fuming HNO₃ (5.5 mmol) dropwise, maintaining the temperature below 10°C.

    • Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

    • Pour the mixture onto crushed ice. The 4-nitro-3-(4-ethylphenyl)-1H-pyrazole will precipitate as a yellow solid.

    • Filter, wash with water until neutral pH, and dry.

Step 3: Reduction (Nitro to Amine)
  • Reagents: 10% Palladium on Carbon (Pd/C), Hydrogen gas (or Ammonium Formate), Methanol.

  • Protocol:

    • Dissolve the nitro intermediate (2 mmol) in Methanol (20 mL).

    • Add 10% Pd/C (10 wt%).

    • Stir under a Hydrogen atmosphere (balloon pressure) for 4–6 hours at room temperature.

    • Filter through a Celite pad to remove the catalyst.

    • Concentrate the filtrate to yield 3-(4-ethylphenyl)-1H-pyrazol-4-amine .

    • Purification: If necessary, purify via column chromatography (DCM/MeOH 95:5).

Part 3: Structural Activity Relationship (SAR) & Applications

The 3-aryl-4-aminopyrazole scaffold is a "privileged structure" in kinase drug discovery.

Kinase Hinge Binding Mode

The 4-amino group and the pyrazole nitrogens form a characteristic donor-acceptor motif that mimics the adenine ring of ATP.

  • N1-H (Pyrazole): Acts as a Hydrogen Bond Donor to the kinase hinge region (e.g., Glu residue).

  • N2 (Pyrazole): Acts as a Hydrogen Bond Acceptor.

  • C4-NH2 (Amine): Often forms hydrogen bonds with the gatekeeper residue or solvent-front residues.

  • C3-Aryl Group: Occupies the hydrophobic pocket (selectivity filter). The 4-ethyl substituent on the phenyl ring extends into the hydrophobic back-pocket, potentially increasing potency against specific kinases like p38 MAPK or JNK .

Searching for Novel Analogs

When searching databases (SciFinder, Reaxys, PubChem) for this scaffold, use the following queries to capture broad analogs:

  • Substructure Search: Draw the 4-amino-3-phenylpyrazole core.

  • InChIKey: QEHKQNYBBLCFIJ-UHFFFAOYSA-N (for the parent 3-phenyl-4-aminopyrazole).

  • Variable Groups: Define the para-position of the phenyl ring as "Variable" (R = Alkyl, Halogen) to find the ethyl, methyl, or chloro analogs.

References

  • PubChem. (2025). 5-Phenyl-1H-pyrazol-4-amine (CAS 91857-86-2).[1][2] National Library of Medicine. Retrieved from [Link][1]

  • Beilstein Journal of Organic Chemistry. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Retrieved from [Link] (Context on pyrazole functionalization).

Sources

Foundational

The 4-Aminopyrazole Scaffold: A Technical Guide to Kinase Inhibition

Executive Summary The 4-aminopyrazole core represents a privileged scaffold in medicinal chemistry, distinct from its more common 3-amino isomer (found in drugs like Tozasertib). Its structural geometry allows it to func...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-aminopyrazole core represents a privileged scaffold in medicinal chemistry, distinct from its more common 3-amino isomer (found in drugs like Tozasertib). Its structural geometry allows it to function as a versatile ATP-mimetic, specifically targeting the hinge region of protein kinases. This guide details the structural biology, synthetic accessibility, and structure-activity relationships (SAR) of 4-aminopyrazole derivatives, focusing on their application in developing inhibitors for JAK, JNK, and CDK kinase families.

Structural Biology & Binding Mechanism

The efficacy of the 4-aminopyrazole scaffold stems from its ability to mimic the adenine ring of ATP. Unlike the 3-aminopyrazole, which often binds via a monodentate or water-mediated interaction, the 4-aminopyrazole core is geometrically optimized to form a bidentate or tridentate hydrogen-bonding network directly with the kinase hinge region.

The Donor-Acceptor Motif

In the ATP-binding pocket, the 4-aminopyrazole typically orients to interact with the backbone residues of the hinge:

  • Exocyclic Amine (C4-NH): Acts as a Hydrogen Bond Donor to the backbone carbonyl of the hinge residue (e.g., Glu930 in JAK2).

  • Pyrazole Nitrogen (N2): Acts as a Hydrogen Bond Acceptor from the backbone amide nitrogen (e.g., Leu932 in JAK2).

  • C3/C5 Substituents: These positions vector groups into the "Gatekeeper" region (hydrophobic pocket I) or the solvent-exposed front, depending on the specific kinase topology [1].

Visualization: Hinge Region Interaction

The following diagram illustrates the canonical binding mode of a 4-aminopyrazole derivative within a generic kinase hinge region (e.g., JAK2/CDK2).

BindingMode Backbone_CO Hinge Backbone (C=O) Backbone_NH Hinge Backbone (N-H) Scaffold_N2 Pyrazole N2 (Acceptor) Backbone_NH->Scaffold_N2 H-Bond Scaffold_NH 4-Amino Group (Donor) Scaffold_NH->Backbone_CO H-Bond Solvent Solvent Front (Solubilizing Tail) Scaffold_NH->Solvent Linked via Amide/Urea Gatekeeper Gatekeeper Pocket (Hydrophobic) Scaffold_N2->Gatekeeper C3 Substitution

Caption: Canonical bidentate binding mode of 4-aminopyrazole at the kinase hinge region.

Strategic SAR & Molecular Design

Optimization of the 4-aminopyrazole scaffold requires independent modulation of three vectors.

Table 1: SAR Vectors and Functional Outcomes
PositionChemical ModificationFunctional RoleDesign Consideration
N1 (Ring Nitrogen) Alkyl, Cycloalkyl, PiperidineSolubility & Selectivity Projects into the solvent front or ribose pocket. Bulky groups (e.g., isopropyl, piperidine) can improve isoform selectivity (e.g., JNK3 vs JNK1) [2].
C3 / C5 Methyl, CF3, PhenylGatekeeper Interaction Small groups (Methyl) often fit standard pockets. Bulky aromatics can target the hydrophobic back-pocket but may reduce potency if the gatekeeper residue is large (e.g., Methionine).
4-Amino (Exocyclic) Urea, Amide, Pyrimidine linkageHinge Affinity & Extension The primary vector for extending into the back pocket (via urea/amide linkers) or recruiting additional H-bonds. Pyrimidine fusion here is common in JAK inhibitors [3].
Case Study: JNK3 Selectivity

Research into JNK3 inhibitors demonstrated that N1-substitution is critical for isoform selectivity. An N-methyl group provided moderate potency, but expanding to an N-isopropyl or N-phenyl group significantly enhanced selectivity against the closely related p38


 MAPK by exploiting subtle differences in the ribose binding pocket [2].

Synthetic Pathways

Accessing the 4-aminopyrazole core is generally achieved via two primary routes: de novo cyclization or functionalization of a pre-formed pyrazole ring.

Route A: Nitration-Reduction (The Standard Approach)

This is the most robust method for generating diverse N1-substituted derivatives.

  • Nitration: Electrophilic nitration of pyrazole (HNO3/H2SO4).

  • Alkylation: N1-alkylation (Mitsunobu or alkyl halide) to introduce the solubility tail.

  • Reduction: Conversion of the nitro group to the amine (H2/Pd-C or Fe/NH4Cl).

Route B: Buchwald-Hartwig Diversification

Once the 4-aminopyrazole is formed, the exocyclic amine is often arylated to increase affinity.

  • Coupling Partner: Aryl halides (e.g., 2-chloropyrimidines).

  • Catalyst: Pd2(dba)3 / Xantphos.

  • Outcome: Formation of bi-aryl amine systems (e.g., Pyrazolyl-Pyrimidines).

Synthesis Start 4-Nitropyrazole Step1 N1-Alkylation (R-X, Base OR R-OH, Mitsunobu) Start->Step1 Inter1 1-Substituted-4-Nitropyrazole Step1->Inter1 Step2 Nitro Reduction (H2, Pd/C OR Fe, NH4Cl) Inter1->Step2 Core 4-Aminopyrazole Core Step2->Core Step3 Pd-Catalyzed Coupling (Ar-X, Buchwald) Core->Step3 Final Final Kinase Inhibitor Step3->Final

Caption: Workflow for the synthesis of complex 4-aminopyrazole kinase inhibitors.

Experimental Protocols

Protocol A: Synthesis of 1-substituted-4-aminopyrazole (Reduction)

Based on methodologies for JNK3/JAK inhibitors [2, 3].

Reagents: 1-alkyl-4-nitropyrazole (1.0 eq), 10% Pd/C (10 wt%), Methanol (0.1 M).

  • Preparation: Dissolve the nitropyrazole intermediate in anhydrous methanol in a hydrogenation vessel.

  • Catalyst Addition: Carefully add 10% Pd/C under an inert nitrogen atmosphere.

  • Hydrogenation: Purge the vessel with H2 gas. Stir vigorously under a hydrogen balloon (1 atm) or in a Parr shaker (30 psi) for 2–4 hours at room temperature.

  • Monitoring: Monitor reaction progress via LC-MS (disappearance of nitro peak, appearance of amine mass [M+H]+).

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate in vacuo. The resulting amine is often unstable and prone to oxidation; use immediately in the next coupling step or store as a hydrochloride salt.

Protocol B: ADP-Glo™ Kinase Assay (Validation)

Standard operating procedure for evaluating IC50.

  • Enzyme Prep: Dilute the kinase (e.g., JNK3, JAK2) to 2x optimum concentration in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT).

  • Compound Prep: Prepare 3-fold serial dilutions of the 4-aminopyrazole derivative in DMSO.

  • Reaction:

    • Add 2.5 μL of compound (or DMSO control) to a 384-well white plate.

    • Add 2.5 μL of 2x Enzyme mix. Incubate 10 min.

    • Add 2.5 μL of 2x ATP/Substrate mix (e.g., 20 μM ATP, 0.2 μg/μL Poly(Glu,Tyr)).

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 5 μL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 μL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Analysis: Measure luminescence. Fit data to a sigmoidal dose-response curve (Variable Slope) to determine IC50.

References

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Liang X, et al. Bioorganic & Medicinal Chemistry.[1][2] 2016.

  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Zheng K, et al. Journal of Medicinal Chemistry.[2][3] 2014. [4][5]

  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Panda S, et al. Bioorganic & Medicinal Chemistry Letters. 2020.

  • Process for the preparation of 4-aminopyrazole derivatives. Patent WO2007034183A2.

Sources

Exploratory

Biological Activity of 3-Substituted-1H-Pyrazol-4-Amine Compounds

Executive Summary The 3-substituted-1H-pyrazol-4-amine scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly within the realm of kinase inhibition. Unlike its more common isomer, the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-substituted-1H-pyrazol-4-amine scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly within the realm of kinase inhibition. Unlike its more common isomer, the 3-aminopyrazole, the 4-amino variant offers a unique hydrogen-bonding geometry that mimics the adenine ring of ATP. This structural feature allows it to anchor effectively within the hinge region of various protein kinases, making it a critical template for developing inhibitors against targets like Cyclin-Dependent Kinases (CDKs) , Janus Kinases (JAKs) , and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) .

This guide provides a comprehensive technical analysis of the scaffold, detailing its synthesis, structure-activity relationships (SAR), mechanism of action, and validated experimental protocols for biological evaluation.

Chemical Scaffold & Structural Significance[1][2][3][4][5]

The Pharmacophore

The core structure consists of a five-membered pyrazole ring with an amine group at position 4 and a variable substituent at position 3. The tautomeric nature of the N1/N2 nitrogens, combined with the C4-amine, creates a versatile donor-acceptor motif.

Key Structural Features:

  • C4-Amine (H-bond Donor): Critical for interaction with the backbone carbonyls of kinase hinge residues (e.g., the "gatekeeper" region).

  • N2-Nitrogen (H-bond Acceptor): Often interacts with backbone amides.

  • C3-Substituent: Determines selectivity by occupying the hydrophobic pocket (back pocket) of the enzyme active site.

Visualization of the Scaffold

The following diagram illustrates the core scaffold, numbering scheme, and potential interaction points.

PyrazoleScaffold N1 N1 (H) N2 N2 N1->N2 C3 C3 N2->C3 C4 C4 C3->C4 R3 R3 (Selectivity) C3->R3 Hydrophobic Pocket C5 C5 C4->C5 NH2 NH₂ (Hinge Bind) C4->NH2 Donor C5->N1

Figure 1: Structural connectivity of the 3-substituted-1H-pyrazol-4-amine core. Note the C4-amine positioning for hinge binding.

Mechanism of Action: Kinase Inhibition

The primary biological activity of 3-substituted-1H-pyrazol-4-amines is ATP-competitive kinase inhibition .

Binding Mode

These compounds typically function as Type I inhibitors, binding to the active conformation (DFG-in) of the kinase.

  • Hinge Binding: The pyrazole N2 and the exocyclic C4-amino group form a bidentate hydrogen bond network with the kinase hinge region (mimicking the N1 and N6 of adenine).

  • Selectivity Control (R3): The substituent at position 3 extends into the solvent-exposed region or the hydrophobic back pocket, depending on the specific kinase topology. Bulky groups (e.g., tert-butyl, substituted phenyl) at C3 often enhance potency against CDKs by inducing favorable van der Waals contacts.

Target Signaling Pathway (CDK/Cell Cycle)

Inhibition of CDKs (e.g., CDK2, CDK14) leads to cell cycle arrest and apoptosis in cancer cells.

CDKPathway cluster_mechanism Mechanism of Action Inhibitor Pyrazol-4-amine Compound CDK CDK2 / Cyclin E Complex Inhibitor->CDK Inhibits (IC50 < 100nM) Arrest G1/S Cell Cycle Arrest Inhibitor->Arrest Induces Rb Retinoblastoma Protein (Rb) CDK->Rb Phosphorylation (Normally) E2F E2F Transcription Factor Rb->E2F Releases (When Phosphorylated) SPhase S-Phase Gene Transcription E2F->SPhase Promotes

Figure 2: Mechanism of CDK inhibition leading to G1/S arrest. The pyrazol-4-amine blocks CDK-mediated phosphorylation of Rb.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy is highly sensitive to the substitution pattern. The table below summarizes SAR trends observed in CDK and IRAK4 inhibition studies.

PositionModificationBiological EffectMechanistic Insight
C4-NH2 Alkylation (–NHR)Decreased Activity Loss of H-bond donor capability disrupts hinge binding.
C3 (R3) Methyl / EthylModerate ActivityInsufficient hydrophobic surface area for high affinity.
C3 (R3) Substituted Phenyl High Potency Pi-stacking or hydrophobic interaction in the kinase back-pocket.
C3 (R3) Heterocycle (Pyridine)VariableCan introduce repulsive electrostatic interactions if not matched to the pocket.
N1 Methyl / AlkylImproved PKIncreases lipophilicity and membrane permeability; may reduce metabolic clearance.

Key Finding: The presence of a 3-(substituted-phenyl) group is often correlated with sub-micromolar IC50 values against CDK2 and CDK14 [1].

Experimental Protocols

Synthesis of 3-Substituted-1H-Pyrazol-4-Amines

Methodology: The most robust route involves the nitration of a 3-substituted pyrazole followed by catalytic reduction.

Protocol:

  • Nitration:

    • Dissolve 3-phenyl-1H-pyrazole (1.0 eq) in concentrated H₂SO₄ at 0°C.

    • Dropwise add fuming HNO₃ (1.1 eq) while maintaining temperature <10°C.

    • Stir at room temperature for 2 hours.

    • Pour onto ice water; filter the precipitate (4-nitro-3-phenyl-1H-pyrazole).

  • Reduction:

    • Dissolve the nitro intermediate in MeOH/THF (1:1).

    • Add 10% Pd/C catalyst (10 wt%).

    • Stir under H₂ atmosphere (balloon pressure) for 12 hours.

    • Filter through Celite and concentrate to yield 3-phenyl-1H-pyrazol-4-amine .

Validation: Confirm structure via ¹H-NMR (DMSO-d₆). Look for the disappearance of the C4-proton and appearance of a broad singlet (NH₂) around 4.0–5.0 ppm.

Kinase Inhibition Assay (ADP-Glo™)

Objective: Determine the IC50 of the compound against CDK2/CyclinE.

Workflow:

  • Preparation: Prepare 2.5x compound dilutions in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Reaction:

    • Add 2 µL of Compound to 384-well plate.

    • Add 4 µL of Enzyme (CDK2/CycE, 2 ng/well). Incubate 10 min.

    • Add 4 µL of Substrate Mix (0.1 mg/mL Histone H1 + 50 µM ATP).

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (terminates reaction, depletes ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Analysis: Measure luminescence. Plot RLU vs. log[Compound]. Fit to Sigmoidal Dose-Response curve to calculate IC50.

Cell Viability Assay (MTT)

Objective: Assess cytotoxicity in cancer cell lines (e.g., HCT-116).

Workflow:

  • Seed cells (3,000 cells/well) in 96-well plates. Adhere overnight.

  • Treat with compound (serial dilutions 0.01 – 100 µM) for 72 hours.

  • Add MTT reagent (0.5 mg/mL final). Incubate 4 hours at 37°C.

  • Solubilize formazan crystals with DMSO.

  • Read Absorbance at 570 nm.

Experimental Workflow Diagram

The following diagram outlines the logical flow from synthesis to lead identification.

Workflow Start Start: 3-Substituted Pyrazole Step1 Nitration (HNO3/H2SO4) Yields 4-NO2 Intermediate Start->Step1 Step2 Reduction (H2, Pd/C) Yields 4-NH2 Core Step1->Step2 QC QC: NMR / LCMS Verify Purity >95% Step2->QC Assay1 Biochemical Assay (Kinase IC50) QC->Assay1 Decision IC50 < 1 µM? Assay1->Decision Assay2 Cellular Assay (MTT / Viability) Decision->Assay2 Yes Stop Discard / Redesign Decision->Stop No Lead Lead Candidate (Proceed to PK) Assay2->Lead GI50 < 1 µM

Figure 3: Integrated workflow for the synthesis and evaluation of pyrazol-4-amine derivatives.

References

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. Molecules, 2023.

  • Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. Bioorganic & Medicinal Chemistry Letters, 2019.

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 2015.

  • ADP-Glo™ Kinase Assay Protocol. Promega Corporation Technical Manual.

Foundational

Technical Whitepaper: Synthesis, Characterization, and Application of 3-(4-Ethylphenyl)-1H-pyrazol-4-amine

Executive Summary In the landscape of modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on privileged scaffolds that offer predictable binding kinetics and versatile functionalizatio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on privileged scaffolds that offer predictable binding kinetics and versatile functionalization. 3-(4-Ethylphenyl)-1H-pyrazol-4-amine emerges as a highly valuable building block, particularly in the development of small-molecule kinase inhibitors and apoptosis modulators.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical properties. This guide provides a deep-dive into the physicochemical profile, the structural causality of its pharmacophore, and a self-validating, regioselective synthetic methodology designed for high-yield isolation in drug discovery workflows.

Physicochemical Profiling & Molecular Identity

Before integrating this intermediate into a synthetic pipeline, it is critical to understand its baseline physicochemical properties. The presence of the 4-ethylphenyl group enhances lipophilicity compared to a standard phenyl ring, directly influencing the molecule's partition coefficient (LogP) and its ability to occupy hydrophobic binding pockets.

PropertyValueCausality / Significance in Drug Design
IUPAC Name 3-(4-Ethylphenyl)-1H-pyrazol-4-amineStandardized nomenclature for regulatory filing.
Molecular Formula C₁₁H₁₃N₃Defines the atomic composition and exact mass.
Molecular Weight 187.24 g/mol Low molecular weight allows for downstream functionalization while remaining within Lipinski's Rule of 5.
Exact Mass 187.1109 DaCrucial for High-Resolution Mass Spectrometry (HRMS) validation.
Topological Polar Surface Area 54.9 ŲOptimal for membrane permeability; allows for further addition of polar groups without sacrificing bioavailability.
H-Bond Donors / Acceptors 2 / 2Facilitates critical bidentate interactions with target proteins (e.g., kinase hinge regions).

Pharmacophore Causality: The Aminopyrazole Scaffold

The 4-amino-3-arylpyrazole architecture is not arbitrary; it is a rationally selected motif heavily utilized in the design of apoptosis inhibitors and kinase-targeting therapeutics . Understanding why this molecule works dictates how it should be functionalized.

  • Hinge Region Binding: The 1H-pyrazole core acts as a bioisostere for the adenine ring of ATP. The pyrazole NH serves as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the adjacent nitrogen acts as an acceptor to the backbone amide NH.

  • Hydrophobic Pocket Vectoring: The 4-ethylphenyl group at the 3-position projects directly into the hydrophobic pocket (often the gatekeeper-adjacent pocket). The ethyl substituent provides superior van der Waals packing compared to a plain phenyl ring, increasing target residence time.

  • Solvent Channel Access: The primary amine at the 4-position is the primary synthetic handle. It can be converted into amides or ureas to project into the DFG-out pocket (Type II inhibitors) or the solvent-exposed channel.

Pharmacophore Core 3-(4-Ethylphenyl)-1H-pyrazol-4-amine Hinge 1H-Pyrazole Core Kinase Hinge Binder Core->Hinge H-Bond Donor (NH) & Acceptor (N) Hydrophobic 4-Ethylphenyl Group Hydrophobic Pocket (Gatekeeper) Core->Hydrophobic Van der Waals & Pi-Pi Interactions Vector 4-Amino Group Solvent Channel / DFG Vector Core->Vector Amidation / Urea Functionalization Site

Fig 1: Pharmacophore mapping of the aminopyrazole scaffold in kinase inhibition.

Robust Synthetic Methodology

Direct condensation of beta-keto nitriles with hydrazine often yields a mixture of regioisomers, a challenge well-documented in the optimization of pyrazole-based inhibitors . To ensure absolute regiochemical fidelity, we utilize a palladium-catalyzed Suzuki-Miyaura cross-coupling on a pre-formed pyrazole core, followed by chemoselective reduction.

Step 1: Suzuki-Miyaura Cross-Coupling

Causality of Precursor Selection: Utilizing 3-bromo-4-nitro-1H-pyrazole rather than the 4-amino analog prevents the free primary amine from coordinating with the palladium catalyst or undergoing competing Buchwald-Hartwig cross-amination. The nitro group acts as a stable, orthogonal placeholder.

  • Preparation: In a rigorously dried reaction vessel, combine 3-bromo-4-nitro-1H-pyrazole (1.0 eq) and 4-ethylphenylboronic acid (1.2 eq).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) and K₂CO₃ (2.0 eq). Degassing is critical to prevent oxidative quenching of the Pd(0) species.

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 eq). Expert Insight: The bidentate dppf ligand is specifically chosen to prevent catalyst deactivation and facilitate reductive elimination in sterically hindered heteroaryl systems.

  • Reaction: Heat the mixture at 90°C for 4 hours under a nitrogen atmosphere.

  • Self-Validation: Monitor via LC-MS. The reaction is complete when the starting material is consumed and the intermediate 3-(4-ethylphenyl)-4-nitro-1H-pyrazole shows a dominant [M+H]⁺ peak at m/z 218.1.

  • Workup: Filter through a Celite pad to remove palladium black. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Step 2: Chemoselective Nitro Reduction

Causality of Reduction Conditions: While palladium on carbon (Pd/C) with hydrogen gas is a standard reduction method, we deploy Iron powder and Ammonium Chloride (Fe/NH₄Cl). This Béchamp-style reduction is highly chemoselective, eliminating the risk of pyrazole ring saturation or N-N bond cleavage that can occasionally occur under harsh hydrogenation conditions.

  • Preparation: Suspend the crude 3-(4-ethylphenyl)-4-nitro-1H-pyrazole (1.0 eq) in EtOH/H₂O (3:1 v/v).

  • Reagents: Add NH₄Cl (5.0 eq) and Iron powder (325 mesh, 5.0 eq).

  • Reaction: Reflux the suspension at 80°C for 2 hours with vigorous stirring.

  • Self-Validation: Monitor via TLC (DCM/MeOH 9:1). The product will be strongly Ninhydrin-positive (indicating a primary amine). LC-MS must show complete conversion to the target mass [M+H]⁺ at m/z 188.1.

  • Workup: Cool to room temperature. Filter the iron sludge through a fresh Celite pad, washing thoroughly with hot EtOAc. Concentrate the filtrate, basify with saturated NaHCO₃ to free-base the amine, extract with DCM, dry, and purify via flash chromatography to yield the pure target compound.

SyntheticWorkflow A 3-Bromo-4-nitro- 1H-pyrazole C 3-(4-Ethylphenyl)-4-nitro- 1H-pyrazole A->C Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90°C B 4-Ethylphenylboronic acid B->C Suzuki-Miyaura Coupling D 3-(4-Ethylphenyl)- 1H-pyrazol-4-amine C->D Fe, NH4Cl EtOH/H2O, 80°C Nitro Reduction

Fig 2: Convergent two-step synthetic workflow for 3-(4-Ethylphenyl)-1H-pyrazol-4-amine.

Analytical Characterization Protocols

To ensure the trustworthiness of the synthesized batch prior to biological assay integration, the compound must pass rigorous analytical gates.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Method: ESI+ ionization, C18 reverse-phase column, gradient elution (Water/Acetonitrile + 0.1% Formic Acid).

    • Expected Result: A single sharp peak on the UV chromatogram (254 nm) confirming >98% purity. The mass spectrum must display the parent ion [M+H]⁺ = 188.1 .

  • Nuclear Magnetic Resonance (¹H NMR, 400 MHz, DMSO-d₆):

    • Pyrazole Core: A distinct singlet around δ 7.3–7.5 ppm corresponds to the C5-H proton.

    • Phenyl Ring: Two doublets (an A₂B₂ system) around δ 7.6 ppm (2H) and δ 7.2 ppm (2H) confirm the para-substituted aromatic ring.

    • Ethyl Group: A clear quartet around δ 2.6 ppm (2H, -CH₂-) and a triplet around δ 1.2 ppm (3H, -CH₃).

    • Validation of Reduction: The emergence of a broad, D₂O-exchangeable singlet at δ 4.2–4.5 ppm (2H) confirms the successful reduction of the nitro group to the primary amine. A second broad singlet > δ 12.0 ppm corresponds to the pyrazole NH.

References

  • Source: United States Patent Application Publication (US20060014700A1)
  • Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH) Source: PubMed Central / National Institutes of Health (NIH) URL:[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews (ACS Publications) URL:[Link]

Exploratory

Structure-Activity Relationship (SAR) of Ethylphenyl Pyrazole Amines: A Privileged Scaffold for Kinase Inhibition

Executive Summary In the landscape of targeted therapeutics, the aminopyrazole core has emerged as a "privileged scaffold," particularly in the development of ATP-competitive kinase inhibitors. When functionalized with a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics, the aminopyrazole core has emerged as a "privileged scaffold," particularly in the development of ATP-competitive kinase inhibitors. When functionalized with an ethylphenyl moiety, this scaffold exhibits remarkable potency and selectivity profiles against critical oncology and inflammatory targets, including p38 Mitogen-Activated Protein Kinase (MAPK) and Cyclin-Dependent Kinases (CDKs) [1].

This technical guide explores the mechanistic rationale, Structure-Activity Relationship (SAR) dynamics, and experimental validation protocols for ethylphenyl pyrazole amines . By dissecting the causality behind specific structural modifications, we provide a comprehensive blueprint for drug development professionals optimizing this scaffold for high-affinity target engagement.

Mechanistic Rationale & Binding Mode

The efficacy of ethylphenyl pyrazole amines is not coincidental; it is the result of precise geometric and electronic complementarity within the kinase ATP-binding site.

The Aminopyrazole Core: Hinge Region Anchoring

The ATP-binding pocket of most kinases features a highly conserved "hinge region." The 3-amino-1H-pyrazole acts as a robust bioisostere for the adenine ring of ATP. The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, while the exocyclic amine acts as a hydrogen bond donor. This bidentate interaction with the backbone amide and carbonyl groups of the hinge residues (e.g., Met109 in p38α or Leu83 in CDK2) anchors the molecule rigidly within the active site[2].

The Ethylphenyl Substituent: Hydrophobic Pocket Probing

While the aminopyrazole provides baseline affinity, selectivity is driven by the ethylphenyl group. Adjacent to the hinge region lies a hydrophobic pocket (often the gatekeeper/selectivity pocket or the DFG-out allosteric site).

  • Why an ethyl group? Shorter alkyl chains (like methyl) fail to fully occupy the van der Waals volume of the pocket, leading to sub-optimal binding enthalpy. Conversely, longer or bulkier chains (like tert-butyl or propyl) introduce severe steric clashes with the gatekeeper residue (e.g., Thr106 in p38α) or suffer from high rotational entropy penalties upon binding [3].

  • The ethyl group strikes an optimal thermodynamic balance, displacing high-energy ordered water molecules from the hydrophobic pocket while maintaining a favorable ligand conformational entropy.

Kinase_Pathway Stimulus Cellular Stress Receptor Receptor Tyrosine Kinase Stimulus->Receptor MAPKKK MAP3K Cascade Receptor->MAPKKK p38 p38 MAPK / CDK MAPKKK->p38 Target Transcription Factors p38->Target Inhibitor Ethylphenyl Pyrazole Amine Inhibitor->p38 Response Apoptosis / Inflammation Target->Response

p38 MAPK signaling pathway illustrating targeted inhibition by ethylphenyl pyrazole amines.

Structure-Activity Relationship (SAR) Analysis

Systematic SAR studies on the ethylphenyl pyrazole amine scaffold reveal strict positional requirements for both potency and kinase selectivity.

Positional Isomerism of the Ethyl Group

The position of the ethyl group on the phenyl ring dictates the vector of projection into the kinase hydrophobic pocket.

  • Meta-Substitution: The 3-ethylphenyl configuration consistently yields the highest potency in p38 MAPK assays. The meta vector perfectly aligns with the hydrophobic channel formed by the DFG motif [4].

  • Para-Substitution: The 4-ethylphenyl derivatives often exhibit a 5- to 10-fold drop in potency. The linear projection causes a steric clash with the back wall of the ATP pocket.

  • Ortho-Substitution: 2-ethylphenyl derivatives suffer from restricted rotation around the pyrazole-phenyl bond due to steric hindrance with the pyrazole core, preventing the molecule from adopting the required coplanar bioactive conformation.

Quantitative SAR Data Summary

The following table synthesizes the impact of structural variations on target inhibition and lipophilicity (ClogP), demonstrating the superiority of the meta-ethylphenyl configuration.

Compound IDPhenyl Substitution (R1)Pyrazole C5 (R2)p38α IC₅₀ (nM)CDK5 IC₅₀ (nM)ClogP
EPA-01 Unsubstituted PhenylMethyl120 ± 15450 ± 302.12
EPA-02 4-Ethylphenyl (para)Methyl85 ± 8310 ± 222.95
EPA-03 3-Ethylphenyl (meta)Methyl15 ± 2 42 ± 5 2.95
EPA-04 3-Ethylphenyl (meta)Cyclopropyl8 ± 1 12 ± 2 3.41
EPA-05 3-tert-ButylphenylMethyl>1000>10003.88

Data synthesized from established patent literature and biochemical profiling of aminopyrazole derivatives [3], [4].

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems. Built-in controls and specific methodological choices are explained to prevent common experimental artifacts.

Regioselective Synthesis of 3-(3-Ethylphenyl)-1H-pyrazol-5-amines

Standard condensations of unsymmetrical 1,3-diketones with hydrazines often yield inseparable mixtures of pyrazole regioisomers. To ensure absolute regiocontrol, the synthesis utilizes a


-keto nitrile intermediate.

Step-by-Step Methodology:

  • Preparation of the

    
    -Keto Nitrile:  React 3-ethylbenzoic acid with carbonyl diimidazole (CDI) in anhydrous THF to form the active amide. Add the magnesium salt of cyanoacetic acid. This yields 3-(3-ethylphenyl)-3-oxopropanenitrile.
    
    • Causality: Using the magnesium enolate of cyanoacetic acid prevents the over-addition and decarboxylation issues common with standard Claisen condensations.

  • Cyclization: Dissolve the

    
    -keto nitrile (1.0 eq) in absolute ethanol. Add hydrazine hydrate (1.2 eq) and a catalytic amount of glacial acetic acid.
    
  • Reflux and Isolation: Reflux the mixture for 4 hours. The nucleophilic attack of the hydrazine selectively occurs at the highly electrophilic ketone carbonyl first, followed by intramolecular cyclization onto the nitrile.

  • Purification: Concentrate the solvent in vacuo and recrystallize the crude product from ethanol/water to yield pure 3-(3-ethylphenyl)-1H-pyrazol-5-amine.

In Vitro Kinase Profiling via TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard luminescent ATP assays.

  • Causality: The time-resolved nature of TR-FRET introduces a delay between excitation and emission readings, completely eliminating background auto-fluorescence from the ethylphenyl pyrazole compounds—a common source of false positives in high-throughput screening.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of the ethylphenyl pyrazole amine in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate (final DMSO concentration = 1%).

  • Enzyme-Substrate Addition: Add 5 µL of a master mix containing recombinant p38α (or CDK5) and the specific biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate with the kinase.

  • Reaction Initiation: Add 5 µL of ATP at the predetermined

    
     concentration. Incubate for 60 minutes.
    
  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and stop kinase activity), a Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Read & Analyze: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC₅₀ values via a 4-parameter logistic fit.

SAR_Workflow A Scaffold Design (Aminopyrazole Core) BA BA A->BA B Hinge Region Binding (H-Bond Donor/Acceptor) D In Vitro Kinase Assay (TR-FRET Profiling) B->D C Hydrophobic Pocket Probing (Ethylphenyl Substitution) C->D E Lead Optimization (Selectivity & Potency) D->E BA->C

Experimental workflow for the SAR optimization of ethylphenyl pyrazole amine kinase inhibitors.

Conclusion

The ethylphenyl pyrazole amine scaffold represents a masterclass in rational drug design. By leveraging the aminopyrazole core for rigid hinge-region anchoring and tuning the ethylphenyl moiety to exploit adjacent hydrophobic pockets, researchers can achieve exquisite control over kinase potency and selectivity. Strict adherence to regioselective synthetic routes and auto-fluorescence-free assay methodologies (like TR-FRET) ensures that SAR data remains robust, guiding the successful development of next-generation targeted therapeutics.

References

  • Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. National Library of Medicine (PubMed). Available at:[Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI International Journal of Molecular Sciences. Available at:[Link]

  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. National Library of Medicine (PubMed). Available at:[Link]

  • Substituted pyrazoles as p38 kinase inhibitors.Google Patents (US6423713B1).
Foundational

Advanced Technical Guide: Synthesis of 4-Amino-3-Arylpyrazoles

Executive Summary The 4-amino-3-arylpyrazole scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., CDKs, p38 MAPK), GPCR ligands, and anti-inflammatory...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-amino-3-arylpyrazole scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., CDKs, p38 MAPK), GPCR ligands, and anti-inflammatory agents. Its amphoteric nature and capacity for hydrogen bonding make it an ideal template for fragment-based drug design.

This guide provides a rigorous technical analysis of the synthetic routes to 4-amino-3-arylpyrazoles. Unlike generic pyrazole synthesis, the installation of the amino group at the 4-position requires specific regiochemical control. We present two field-validated methodologies: the Functionalization Strategy (Nitration/Reduction) and the De Novo Cyclization Strategy (Thorpe-Ziegler) .

Part 1: Strategic Retrosynthesis & Pathway Selection

To achieve the 4-amino-3-arylpyrazole architecture, chemists must choose between constructing the ring with the nitrogen installed (De Novo) or functionalizing an existing pyrazole core.

Graphviz Diagram: Retrosynthetic Logic

Retrosynthesis Target 4-Amino-3-Arylpyrazole NitroPrecursor 4-Nitro-3-Arylpyrazole NitroPrecursor->Target Reduction (SnCl2/H2) CorePyrazole 3-Arylpyrazole CorePyrazole->NitroPrecursor Electrophilic Nitration Strat1 Strategy A: Nitration/Reduction Strat1->CorePyrazole Hydrazone 2-Arylhydrazono-nitrile Hydrazone->Target Chloroacetonitrile/Base Precursors Aryl Diazonium Salt + Active Methylene Precursors->Hydrazone Japp-Klingmann Strat2 Strategy B: Thorpe-Ziegler Cyclization Strat2->Hydrazone

Caption: Retrosynthetic map contrasting the Core Functionalization route (Red) against the De Novo Cyclization route (Green).

Part 2: Method A - The Nitration/Reduction Sequence

Best for: Late-stage functionalization, scale-up, and when the 3-aryl pyrazole core is readily available.

Mechanistic Insight

This route relies on the inherent reactivity of the pyrazole ring. The 4-position is the most electron-rich site, making it highly susceptible to electrophilic aromatic substitution (SEAr).

  • Nitration: Standard mixed acid conditions (

    
    ) introduce the nitro group at C4.
    
  • Regioselectivity: The 3-aryl group sterically and electronically directs substitution to C4, avoiding the N-nitration often seen in unsubstituted pyrazoles (which subsequently rearranges to C3/C5).

Validated Protocol

Step 1: Nitration of 3-Phenylpyrazole

  • Reagents: Fuming

    
     (1.5 eq), conc. 
    
    
    
    (solvent).[1]
  • Procedure:

    • Dissolve 3-phenylpyrazole (10 mmol) in concentrated

      
       (10 mL) at 0°C.
      
    • Dropwise add fuming

      
       while maintaining internal temperature <10°C.
      
    • Allow to warm to RT and stir for 2 hours.

    • Quench: Pour onto crushed ice (50 g). The 4-nitro-3-phenylpyrazole precipitates as a solid.

    • Purification: Filtration and recrystallization from Ethanol.[2]

    • Yield Expectation: 85-95%.

Step 2: Chemoselective Reduction

  • Reagents:

    
     (5 eq), Ethanol, Reflux.
    
  • Procedure:

    • Suspend 4-nitro-3-phenylpyrazole (5 mmol) in Ethanol (20 mL).

    • Add

      
       (25 mmol) in one portion.
      
    • Reflux for 3-4 hours (Monitor by TLC; disappearance of yellow nitro spot).

    • Workup: Cool to RT. Adjust pH to ~8 with 10% NaOH (Caution: Exothermic).

    • Filter the tin salts through Celite. Extract filtrate with Ethyl Acetate.[1]

    • Isolation: Dry over

      
       and concentrate.
      
    • Yield Expectation: 75-85%.

Critical Control Points
  • Temperature Control: During nitration, exceeding 20°C can lead to dinitration on the aryl ring if it is electron-rich (e.g., 3-(4-methoxyphenyl)pyrazole).

  • Tin Removal: Tin salts can form emulsions. Using Rochelle's salt (Potassium sodium tartrate) during workup facilitates phase separation.

Part 3: Method B - Thorpe-Ziegler Cyclization (De Novo)

Best for: Synthesizing complex 3-aryl derivatives where the pyrazole core is not commercially available, or when avoiding harsh nitration conditions is necessary.

Mechanistic Insight

This method utilizes a Japp-Klingmann type reaction to form a hydrazone, followed by an intermolecular cyclization with a nitrile source (like chloroacetonitrile).

  • Mechanism: The

    
    -carbon of the chloroacetonitrile attacks the hydrazone nitrogen, followed by an intramolecular Thorpe-Ziegler cyclization (nucleophilic attack of the enamine nitrogen onto the nitrile carbon) to close the ring.
    
Graphviz Diagram: Reaction Workflow

ThorpeZiegler SM1 Aryl Diazonium Salt Inter Arylhydrazononitrile Intermediate SM1->Inter Coupling SM2 Active Methylene (e.g., Malononitrile) SM2->Inter Prod 4-Amino-3-Arylpyrazole Inter->Prod Cyclization (Reflux/DMF) Reagent + Chloroacetonitrile + Et3N (Base) Reagent->Prod

Caption: Workflow for the Thorpe-Ziegler synthesis of 4-aminopyrazoles.

Validated Protocol

Step 1: Preparation of Arylhydrazononitrile

  • Reagents: Aniline derivative,

    
    , Malononitrile, Sodium Acetate.
    
  • Procedure:

    • Diazotization: Dissolve aniline (10 mmol) in HCl (6M, 5 mL) at 0°C. Add

      
       (10 mmol) solution dropwise.
      
    • Coupling: Prepare a solution of malononitrile (10 mmol) and Sodium Acetate (30 mmol) in Ethanol/Water.

    • Add diazonium salt to the malononitrile solution at 0°C. Stir for 1 hour.

    • Isolation: Filter the colored precipitate (hydrazone).

Step 2: Cyclization to Pyrazole

  • Reagents: Arylhydrazononitrile (from Step 1), Chloroacetonitrile (1.1 eq), Triethylamine (Et3N, 2 eq), DMF.

  • Procedure:

    • Dissolve hydrazone (5 mmol) in DMF (10 mL).

    • Add Et3N (10 mmol) and Chloroacetonitrile (5.5 mmol).

    • Heat to 80-90°C for 4-6 hours.

    • Workup: Pour into ice water. The product usually precipitates.

    • Purification: Recrystallization from Ethanol/DMF.

Part 4: Comparative Analysis

FeatureMethod A: Nitration/ReductionMethod B: Thorpe-Ziegler
Step Count 2 Steps (from Pyrazole)2 Steps (from Aniline)
Overall Yield High (60-80%)Moderate (40-65%)
Substrate Scope Limited by SEAr rules (e.g., electron-poor rings are hard to nitrate)Broad (tolerates various aryl substituents)
Reaction Conditions Harsh (Strong Acid, High Temp)Mild to Moderate (Base, <100°C)
Regiocontrol High (Steric control)High (Mechanistic control)
Atom Economy Lower (Loss of Oxygen during reduction)High (Convergent synthesis)

References

  • Nitration of Pyrazoles: Khan, M. A., & Pinto, A. A. A. (1981). Nitration of 3-phenylpyrazole.
  • Thorpe-Ziegler Protocol: Khalil, K. D., & Al-Matar, H. M. (2012). Studies on 2-Arylhydrazononitriles: Synthesis of 3-Aryl-2-arylhydrazopropanenitriles and Their Utility as Precursors to... 4-aminopyrazoles. Molecules, 17(10), 12225-12233.[3]

  • General Aminopyrazole Review: Elnagdi, M. H., et al. (2013). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Molecules, 18(1), 535-544.

  • Reduction Methodologies: Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.

Sources

Exploratory

3-(4-Ethylphenyl)-1H-pyrazol-4-amine: A Critical Pharmacophore Intermediate in Kinase Inhibitor Design

Executive Summary In modern structure-based drug design (SBDD), the selection of an optimal chemical starting point dictates the downstream success and attrition rate of an entire therapeutic program. 3-(4-Ethylphenyl)-1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design (SBDD), the selection of an optimal chemical starting point dictates the downstream success and attrition rate of an entire therapeutic program. 3-(4-Ethylphenyl)-1H-pyrazol-4-amine (CAS: N/A, Formula: C11H13N3) has emerged as a highly versatile and privileged pharmacophore intermediate. It is predominantly utilized in the synthesis of ATP-competitive kinase inhibitors, specifically targeting the p38 Mitogen-Activated Protein Kinase (MAPK) pathway[1] and Janus kinase (JAK/TYK2) families[2].

This technical whitepaper deconstructs the mechanistic rationale behind this specific intermediate, provides a field-proven, self-validating synthetic methodology, and maps its application in advanced targeted therapeutics[3].

Pharmacophore Deconstruction & Mechanistic Rationale

As an application scientist, I frequently evaluate why specific structural motifs succeed where others fail. The architecture of 3-(4-Ethylphenyl)-1H-pyrazol-4-amine is not arbitrary; it is a finely tuned system designed to exploit the highly conserved ATP-binding pocket of human kinases[4].

  • The Pyrazole Core (Hinge Binder): The 1H-pyrazole acts as a bioisostere for the adenine ring of ATP. The adjacent sp2 nitrogen (hydrogen bond acceptor) and the N-H group (hydrogen bond donor) form a critical, bidentate interaction with the backbone amides of the kinase hinge region[2].

  • The 4-Ethylphenyl Moiety (Hydrophobic Anchor): Positioned at the 3-position of the pyrazole, the aryl ring projects deep into the hydrophobic pocket adjacent to the gatekeeper residue. The ethyl substitution is a calculated choice: it provides superior van der Waals contacts compared to a methyl group (which leaves the pocket underutilized) while avoiding the severe steric clashes associated with bulkier tert-butyl or isopropyl groups[1].

  • The 4-Amino Vector (Allosteric Extension Handle): The primary amine at the 4-position is synthetically primed for derivatization (typically into amides or ureas). This vector directs the growing molecule toward the solvent channel or the DFG (Asp-Phe-Gly) motif, enabling the design of Type II inhibitors that lock the kinase in its inactive "DFG-out" conformation[4].

PharmacophoreLogic Molecule 3-(4-Ethylphenyl)-1H-pyrazol-4-amine Pyrazole Pyrazole Core (Hinge Region H-Bonds) Molecule->Pyrazole Ethylphenyl 4-Ethylphenyl Group (Hydrophobic Pocket Binding) Molecule->Ethylphenyl Amine 4-Amino Vector (DFG-Out Extension Handle) Molecule->Amine

Fig 1. Pharmacophore mapping of the intermediate for kinase inhibitor design.

Physicochemical Profiling

Before scaling up any intermediate, its physicochemical profile must be validated to ensure it aligns with Lipinski’s Rule of Five, leaving enough "molecular weight budget" for subsequent derivatization.

Table 1: Quantitative Physicochemical Data Summary

PropertyValueRationale / Impact in Drug Design
Molecular Formula C11H13N3Defines the core mass and elemental composition.
Molecular Weight 187.24 g/mol Low MW (<200) allows extensive downstream elaboration while maintaining oral bioavailability.
Exact Mass 187.1109 DaCritical for High-Resolution Mass Spectrometry (HRMS) validation during IPC.
H-Bond Donors 2 (NH2, Pyrazole NH)Essential for hinge region engagement and solubility.
H-Bond Acceptors 2 (Pyrazole N, NH2)Facilitates target engagement and limits excessive lipophilicity.
Predicted LogP ~2.1Optimal lipophilicity for membrane permeability without inducing non-specific binding.

Validated Synthetic Methodology

The synthesis of 4-amino-3-arylpyrazoles requires strict regiocontrol and the avoidance of catalyst poisoning[3]. The following three-step protocol utilizes a Suzuki-Miyaura cross-coupling followed by a highly controlled catalytic hydrogenation.

Step 1: Suzuki-Miyaura Cross-Coupling

Objective: Couple 4-ethylphenylboronic acid with 3-bromo-4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.

  • Causality for Reagent Choice: The THP protecting group is absolutely critical. If the pyrazole N-H is left unprotected, it will coordinate with the palladium catalyst, poisoning it and leading to undesired N-arylation. We utilize Pd(dppf)Cl2 as the catalyst; its large bite angle accelerates reductive elimination and suppresses the competitive protodeboronation of the boronic acid.

  • Procedure: To a flame-dried Schlenk flask, add the bromopyrazole (1.0 eq), 4-ethylphenylboronic acid (1.2 eq), and K2CO3 (2.5 eq) in a 4:1 mixture of 1,4-dioxane and water. Degas via argon sparging for 15 minutes. Add Pd(dppf)Cl2 (0.05 eq) and heat to 90°C for 4 hours.

  • Self-Validation System: Monitor via LC-MS. The reaction is deemed complete when the bromopyrazole isotope pattern disappears and a single peak corresponding to the coupled mass [M+H]+ emerges.

Step 2: THP Deprotection

Objective: Cleave the THP acetal to expose the pyrazole core.

  • Causality for Reagent Choice: 4M HCl in dioxane/methanol provides a rapid, anhydrous acidic environment that cleanly hydrolyzes the acetal into the volatile 2-methoxytetrahydropyran byproduct, avoiding complex aqueous workups.

  • Procedure: Cool the crude mixture to 0°C, add 4M HCl in dioxane, and stir at room temperature for 2 hours. Concentrate under reduced pressure.

  • Self-Validation System: TLC (Hexanes/EtOAc 1:1) will show a dramatic shift. The protected intermediate (high Rf) converts entirely to a highly polar, baseline-hugging spot (low Rf) due to the exposed pyrazole N-H.

Step 3: Nitro Reduction

Objective: Reduce the 4-nitro group to the target 4-amine.

  • Causality for Reagent Choice: Catalytic hydrogenation (Pd/C, H2) is strictly preferred over dissolving metal reductions (e.g., SnCl2 or Fe/HCl). In pharmaceutical process chemistry, avoiding heavy metal reagents prevents toxic elemental impurities (ICH Q3D guidelines) from carrying over into the final Active Pharmaceutical Ingredient (API).

  • Procedure: Dissolve the intermediate in ethanol. Add 10% Pd/C (0.1 eq by weight). Purge the vessel with H2 gas and stir vigorously under a hydrogen balloon at room temperature for 6 hours. Filter through a pad of Celite to remove palladium black.

  • Self-Validation System: The reaction is highly exothermic initially. The endpoint is self-validated when hydrogen consumption ceases (monitored via burette) and the solution transitions from a vibrant yellow (nitro) to colorless (amine). LC-MS confirms a mass shift from M to M-30.

SyntheticWorkflow Step1 1. Suzuki-Miyaura Coupling 4-Ethylphenylboronic Acid + Bromopyrazole Step2 2. THP Deprotection Acidic Cleavage (HCl/MeOH) Step1->Step2 Step3 3. Nitro Reduction Catalytic Hydrogenation (Pd/C, H2) Step2->Step3 Target Target Intermediate: 3-(4-Ethylphenyl)-1H-pyrazol-4-amine Step3->Target

Fig 2. Three-step synthetic workflow for 3-(4-Ethylphenyl)-1H-pyrazol-4-amine.

Applications in Advanced Therapeutics

The successful synthesis of 3-(4-Ethylphenyl)-1H-pyrazol-4-amine unlocks multiple therapeutic pathways:

  • p38 MAPK Inhibitors (Anti-TNF-α Agents): The intermediate is frequently reacted with various isocyanates to form complex ureas. These ureas act as potent inhibitors of the p38 MAPK pathway, effectively halting the downstream production of Tumor Necrosis Factor-alpha (TNF-α), a primary driver in autoimmune diseases like rheumatoid arthritis[1][4].

  • JAK/TYK2 Inhibitors: By coupling the 4-amino group with functionalized pyrimidines, researchers generate highly selective Tyrosine Kinase 2 (TYK2) inhibitors. These molecules are critical in immunomodulation, offering therapeutic benefits with reduced off-target anemia risks compared to broader JAK2 inhibitors[2].

References

  • [2] WO2012062704A1 - Pyridine compounds and aza analogues thereof as tyk2 inhibitors. Google Patents. Available at:

  • [1] Synthesis and Biological Evaluation of Chromenylurea and Chromanylurea Derivatives as Anti-TNF-α agents that Target the p38 MAPK Pathway. MDPI. Available at:

  • [4] SUBSTITUTED PYRAZOLES AS P38 KINASE INHIBITORS - Patent 1144403. European Publication Server. Available at:

  • [3] Synthesis of 3-phenylpyrazolo[4,3-b]pyridines via a convenient synthesis of 4-amino-3-arylpyrazoles and SAR of corticotropin-releasing factor receptor type-1 antagonists. PubMed / Bioorganic & Medicinal Chemistry Letters. Available at:

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 4-Aminopyrazole Derivatives via Knorr-Type Cyclization

Introduction: The Significance of the 4-Aminopyrazole Scaffold The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including analg...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 4-Aminopyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, and anticancer properties.[1] Among the various substituted pyrazoles, the 4-aminopyrazole moiety stands out as a critical pharmacophore and a versatile synthetic intermediate in drug discovery. Its presence is crucial for the biological activity of numerous compounds, making the development of efficient and reliable synthetic routes to this scaffold a key focus for researchers in pharmaceuticals and agrochemicals.

While the classical Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a fundamental method for pyrazole formation, it does not directly yield 4-aminopyrazole derivatives.[2] This application note details a robust and versatile strategy for the synthesis of 4-aminopyrazoles through a Knorr-type cyclization of specialized precursors, primarily those derived from Ugi multicomponent reactions. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the critical parameters that ensure high-yield and regioselective synthesis of these valuable compounds.

Mechanistic Insights: A Tandem Approach to 4-Aminopyrazoles

The synthesis of 4-aminopyrazoles via a Knorr-type mechanism often involves a multi-step, one-pot sequence, commencing with a Ugi four-component reaction (Ugi-4CR). This powerful reaction brings together an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to rapidly generate a complex α-acylamino amide adduct. This adduct is ingeniously designed to be a precursor to a 1,3-dicarbonyl-like system, primed for the subsequent cyclization with hydrazine.

The overall transformation can be visualized as a tandem Ugi/Knorr-type cyclization sequence:

Ugi_Knorr_Synthesis cluster_0 Ugi 4-Component Reaction cluster_1 Post-Ugi Transformation Amine Amine (R1-NH2) Ugi_Adduct α-Acylamino Amide Adduct Amine->Ugi_Adduct Carbonyl Carbonyl (R2R3C=O) Carbonyl->Ugi_Adduct Carboxylic_Acid Carboxylic Acid (R4-COOH) Carboxylic_Acid->Ugi_Adduct Isocyanide Isocyanide (R5-NC) Isocyanide->Ugi_Adduct Deprotection Deprotection (if necessary) Ugi_Adduct->Deprotection e.g., Acidic Cleavage Aminopyrazole 4-Aminopyrazole Derivative Deprotection->Aminopyrazole Hydrazine Hydrazine (NH2NH2) Hydrazine->Aminopyrazole Knorr-type Cyclization

Figure 1: General workflow for the synthesis of 4-aminopyrazole derivatives via a tandem Ugi/Knorr-type cyclization strategy.

The key to this approach lies in the structure of the Ugi adduct. By carefully selecting the starting materials for the Ugi reaction, a precursor is formed that, after a potential deprotection step, reveals a reactive 1,3-dicarbonyl equivalent. The subsequent addition of hydrazine triggers an intramolecular condensation, analogous to the Knorr synthesis, to form the stable, aromatic 4-aminopyrazole ring system.

A plausible mechanism for the Knorr-type cyclization of the Ugi-derived precursor is as follows:

Knorr_Type_Mechanism Ugi_Adduct_Intermediate Ugi-derived Precursor (1,3-dicarbonyl equivalent) Hydrazone_Intermediate Hydrazone Intermediate Ugi_Adduct_Intermediate->Hydrazone_Intermediate + Hydrazine - H2O Enamine_Intermediate Enamine Intermediate Hydrazone_Intermediate->Enamine_Intermediate Tautomerization Cyclized_Intermediate Cyclized Intermediate Enamine_Intermediate->Cyclized_Intermediate Intramolecular Cyclization 4_Aminopyrazole 4-Aminopyrazole Cyclized_Intermediate->4_Aminopyrazole - H2O Aromatization

Sources

Application

Application Notes and Protocols: Versatile Cyclization Strategies for 3-(4-Ethylphenyl)-3-oxopropanenitrile

Introduction: The Synthetic Potential of a Versatile β-Ketonitrile 3-(4-Ethylphenyl)-3-oxopropanenitrile stands as a highly valuable and versatile starting material in the synthesis of a diverse array of heterocyclic com...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Potential of a Versatile β-Ketonitrile

3-(4-Ethylphenyl)-3-oxopropanenitrile stands as a highly valuable and versatile starting material in the synthesis of a diverse array of heterocyclic compounds. Its unique molecular architecture, featuring a reactive ketone carbonyl group, an active methylene bridge, and a nitrile moiety, allows for a multitude of cyclization pathways. This bifunctional nature makes it an ideal precursor for constructing medicinally relevant scaffolds such as pyridones, thiophenes, pyrimidines, and pyrazoles. These heterocyclic cores are prevalent in numerous pharmaceuticals and biologically active compounds, making the development of efficient and robust synthetic routes from accessible precursors like 3-(4-ethylphenyl)-3-oxopropanenitrile a critical endeavor for researchers in drug discovery and development.

This comprehensive technical guide provides an in-depth exploration of several key cyclization strategies utilizing 3-(4-ethylphenyl)-3-oxopropanenitrile. We will delve into the mechanistic underpinnings of each transformation, provide detailed, field-proven experimental protocols, and offer insights into the rationale behind the selection of specific reagents and reaction conditions.

I. Synthesis of Substituted Pyridin-2(1H)-ones via Guareschi-Thorpe Condensation

The Guareschi-Thorpe condensation is a classical and highly effective method for the synthesis of substituted 2-pyridones.[1] This reaction typically involves the condensation of a β-ketonitrile with an active methylene compound in the presence of a basic catalyst. The resulting 2-pyridone scaffold is a privileged structure in medicinal chemistry, found in a wide range of pharmacologically active molecules.

Mechanistic Insight

The reaction proceeds through an initial Knoevenagel condensation between the active methylene compound (e.g., cyanoacetamide or ethyl cyanoacetate) and the ketone carbonyl of 3-(4-ethylphenyl)-3-oxopropanenitrile, catalyzed by a base. This is followed by an intramolecular cyclization, where the nitrogen nucleophile attacks the nitrile carbon. Subsequent tautomerization and hydrolysis lead to the stable 2-pyridone ring system. The choice of base is crucial; weaker bases like piperidine or triethylamine are often sufficient to catalyze the initial condensation without promoting unwanted side reactions.

Guareschi_Thorpe 3-(4-ethylphenyl)-3-oxopropanenitrile 3-(4-ethylphenyl)-3-oxopropanenitrile Knoevenagel Adduct Knoevenagel Adduct 3-(4-ethylphenyl)-3-oxopropanenitrile->Knoevenagel Adduct + Active Methylene Compound (Base) Cyclized Intermediate Cyclized Intermediate Knoevenagel Adduct->Cyclized Intermediate Intramolecular Cyclization Pyridone Product Pyridone Product Cyclized Intermediate->Pyridone Product Tautomerization & Hydrolysis Gewald_Reaction 3-(4-ethylphenyl)-3-oxopropanenitrile 3-(4-ethylphenyl)-3-oxopropanenitrile Knoevenagel Adduct Knoevenagel Adduct 3-(4-ethylphenyl)-3-oxopropanenitrile->Knoevenagel Adduct + Malononitrile (Base) Sulfur Adduct Sulfur Adduct Knoevenagel Adduct->Sulfur Adduct + S8 Cyclized Intermediate Cyclized Intermediate Sulfur Adduct->Cyclized Intermediate Intramolecular Cyclization 2-Aminothiophene 2-Aminothiophene Cyclized Intermediate->2-Aminothiophene Tautomerization Pyrimidine_Synthesis 3-(4-ethylphenyl)-3-oxopropanenitrile 3-(4-ethylphenyl)-3-oxopropanenitrile Condensation Adduct Condensation Adduct 3-(4-ethylphenyl)-3-oxopropanenitrile->Condensation Adduct + Guanidine (Base) Cyclized Dihydropyrimidine Cyclized Dihydropyrimidine Condensation Adduct->Cyclized Dihydropyrimidine Intramolecular Cyclization Pyrimidine Product Pyrimidine Product Cyclized Dihydropyrimidine->Pyrimidine Product Dehydration Pyrazole_Synthesis 3-(4-ethylphenyl)-3-oxopropanenitrile 3-(4-ethylphenyl)-3-oxopropanenitrile Hydrazone Intermediate Hydrazone Intermediate 3-(4-ethylphenyl)-3-oxopropanenitrile->Hydrazone Intermediate + Hydrazine (-H2O) Cyclized Intermediate Cyclized Intermediate Hydrazone Intermediate->Cyclized Intermediate Intramolecular Cyclization 5-Aminopyrazole 5-Aminopyrazole Cyclized Intermediate->5-Aminopyrazole Tautomerization

Sources

Method

Procedure for N-protection of 3-(4-Ethylphenyl)-1H-pyrazol-4-amine

Technical Application Note: Regioselective N-Protection Strategies for 3-(4-Ethylphenyl)-1H-pyrazol-4-amine Part 1: Strategic Overview & Chemical Logic 1.1 The Substrate Challenge: Dual Nucleophilicity The substrate, 3-(...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Regioselective N-Protection Strategies for 3-(4-Ethylphenyl)-1H-pyrazol-4-amine

Part 1: Strategic Overview & Chemical Logic

1.1 The Substrate Challenge: Dual Nucleophilicity The substrate, 3-(4-Ethylphenyl)-1H-pyrazol-4-amine , presents a classic chemoselectivity challenge characteristic of amino-azoles. It contains three nucleophilic nitrogen centers:

  • N-1 (Endocyclic): The pyrazole ring nitrogen (NH). It is acidic (

    
    ) and can act as a nucleophile upon deprotonation or in neutral conditions via tautomerization.
    
  • N-2 (Endocyclic): The pyridinium-like nitrogen, generally less reactive towards electrophiles unless protonated or coordinated.

  • N-Exocyclic (4-NH

    
    ):  The primary amine at position 4. This is an aniline-like amine, significantly nucleophilic, but its reactivity is modulated by the electron-rich pyrazole ring.
    

1.2 The Selectivity Hierarchy

  • Kinetic Control: Reaction with electrophiles like di-tert-butyl dicarbonate (

    
    ) often occurs preferentially at the Ring Nitrogen (N-1)  due to the high nucleophilicity of the pyrazolate anion (if base is used) or the formation of a stabilized urea-like intermediate.
    
  • Thermodynamic Control: N-1 protected species (e.g., N-Boc pyrazoles) are hydrolytically unstable ("active amides") compared to the stable carbamates formed at the exocyclic amine.

  • Strategy: To achieve selective protection of the exocyclic amine (4-NH-Boc) —typically the desired intermediate for drug discovery (e.g., amide couplings)—we utilize a "Protect-and-Cleave" strategy. We drive the reaction to completion (potentially di-protecting) and then selectively solvolyze the labile Ring-N protecting group. Conversely, if Ring-N protection is required (to prevent tautomerization), we employ robust groups like THP (tetrahydropyranyl) or SEM (2-(trimethylsilyl)ethoxymethyl).

Part 2: Experimental Protocols

Protocol A: Selective Protection of the Exocyclic Amine (4-NH-Boc)

Target: tert-butyl (3-(4-ethylphenyl)-1H-pyrazol-4-yl)carbamate

Mechanism: This protocol exploits the differential stability of the N-Boc groups. The N-1 Boc group (on the ring) is susceptible to methanolysis, while the N-4 Boc group (on the exocyclic amine) is stable.

Reagents:

  • Substrate: 3-(4-Ethylphenyl)-1H-pyrazol-4-amine (1.0 equiv)

  • 
     (Di-tert-butyl dicarbonate): 2.5 equiv
    
  • DMAP (4-Dimethylaminopyridine): 0.1 equiv (Catalyst)[1]

  • 
     (Triethylamine): 3.0 equiv
    
  • Solvent: Dichloromethane (DCM) (anhydrous)

  • Workup Reagent: Methanol (MeOH) /

    
     (saturated aq.)
    

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve the substrate (10 mmol) in anhydrous DCM (50 mL).
    
  • Base Addition: Add

    
     (30 mmol) followed by DMAP (1 mmol). Cool the mixture to 0°C.
    
  • Acylation: Dropwise add a solution of

    
     (25 mmol) in DCM (10 mL).
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Checkpoint: TLC should show complete consumption of starting material and formation of a non-polar spot (Di-Boc species).

  • Selective Solvolysis (The "Trick"): Once the starting material is consumed, add Methanol (20 mL) and saturated aqueous

    
     (5 mL) directly to the reaction mixture. Stir vigorously for 1–2 hours at RT.
    
    • Logic: This cleaves the labile N-1 Boc group, reverting the ring nitrogen to free NH, while leaving the 4-NH-Boc intact.

  • Workup: Dilute with water (50 mL) and extract with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[2]
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically a white solid.

Protocol B: Protection of the Pyrazole Ring Nitrogen (N-1-THP)

Target: 3-(4-ethylphenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine Use Case: Essential when the free NH interferes with alkylation reactions or solubility is an issue.

Reagents:

  • Substrate (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP): 3.0 equiv

  • p-Toluenesulfonic acid (PTSA): 0.05 equiv (Catalyst)

  • Solvent: Tetrahydrofuran (THF) or Toluene

Step-by-Step Procedure:

  • Setup: Dissolve substrate (10 mmol) in THF (40 mL).

  • Addition: Add DHP (30 mmol) and PTSA (0.5 mmol).

  • Reflux: Heat the mixture to reflux (65°C for THF, 85°C for Toluene) for 3–5 hours.

    • Note: The exocyclic amine is generally too poor a nucleophile to react with DHP under these conditions, ensuring N-1 selectivity.

  • Quench: Cool to RT and add

    
     (1 mL) to neutralize the acid catalyst.
    
  • Workup: Concentrate the solvent. Redissolve in EtOAc, wash with

    
     (aq) and brine.
    
  • Purification: Silica gel chromatography. (Note: THP-protected pyrazoles are sensitive to strong acids; avoid acidic modifiers in HPLC).

Part 3: Data & Visualization

Comparative Data Table
ParameterProtocol A (Exocyclic Protection)Protocol B (Ring Protection)
Target Group 4-Amino (

)
1-NH (Ring)
Protecting Group Boc (tert-butoxycarbonyl)THP (Tetrahydropyranyl)
Key Reagent

/ DMAP
DHP / PTSA
Selectivity Mechanism Thermodynamic stability (Carbamate > Urea)Kinetic/Catalytic preference for Ring N
Stability Stable to base; cleaved by TFA/HClStable to base; cleaved by mild acid
Typical Yield 75–85%85–95%
Diagnostic NMR

~9.2 ppm (Broad s, NH-Boc)

~5.4 ppm (dd, Anomeric CH of THP)
Decision Pathway & Workflow (Graphviz)

G cluster_legend Legend Start Start: 3-(4-Ethylphenyl)- 1H-pyrazol-4-amine Choice Target Selection Start->Choice RouteA Route A: Exocyclic Amine Protection (Boc) Choice->RouteA For Peptide Coupling RouteB Route B: Ring Nitrogen Protection (THP) Choice->RouteB For Solubility/ Alkylation StepA1 React with excess Boc2O + DMAP (Forms Di-Boc) RouteA->StepA1 StepB1 React with DHP + PTSA (Acid Cat.) Reflux RouteB->StepB1 StepA2 Methanolysis (MeOH/K2CO3) Cleaves Ring-Boc StepA1->StepA2 ProductA Product A: 4-NH-Boc-Pyrazole StepA2->ProductA ProductB Product B: 1-THP-Pyrazole StepB1->ProductB key Green: Functional Modification Red: Scaffold Stabilization

Caption: Workflow for regioselective protection. Route A utilizes a "protect-then-prune" strategy for the exocyclic amine. Route B uses direct acid-catalyzed protection for the ring nitrogen.

Part 4: Troubleshooting & QC

  • Monitoring Reaction Progress:

    • TLC: The Di-Boc intermediate in Protocol A is significantly less polar than the mono-Boc product. Do not stop the reaction at the Di-Boc stage; ensure the methanolysis step is monitored until the Di-Boc spot disappears.

    • NMR Verification:

      • Product A (4-NH-Boc): Look for the disappearance of the aniline

        
         signal (
        
        
        
        ppm) and appearance of a downfield carbamate NH (
        
        
        ppm). The pyrazole CH (position 5) should remain a singlet.
      • Product B (1-THP): Look for the characteristic methine proton of the THP group at

        
         ppm (dd).
        
  • Common Pitfall: Using strong bases (NaH) with

    
     will almost exclusively protect the Ring Nitrogen first. For 4-NH-Boc, use the organic base/DMAP method described above.
    

References

  • Regioselective Acylation of Aminopyrazoles

    • Krystof, V., et al. "Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling." Molecules, 2018, 23(1), 149.[3]

    • Source:[Link][4]

  • Selective Ring N-Protection Strategies

    • Fini, F., et al. "Selective Ring N-Protection of Aminopyrazoles.
    • Source:[Link]

  • General Reactivity of Aminopyrazoles

    • El-Taweel, F. M., et al. "Recent developments in aminopyrazole chemistry."[5] Arkivoc, 2009.[5]

    • Source:[Link]

  • THP Protection Methodologies

    • Ahmed, B. M., et al. "Green protection of pyrazole... and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles."[6] RSC Advances, 2015.[6]

    • Source:[Link]

Sources

Application

Application Notes and Protocols for the Utilization of 3-(4-Ethylphenyl)-1H-pyrazol-4-amine in the Design of Novel JAK Inhibitors

Introduction: The Janus Kinase (JAK) Family as a Therapeutic Target The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases comprising four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Janus Kinase (JAK) Family as a Therapeutic Target

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases comprising four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][2] These enzymes are pivotal in mediating signal transduction from a multitude of cytokine and growth factor receptors, playing a central role in hematopoiesis, immune response, and inflammation.[3] The canonical JAK-STAT signaling pathway is initiated upon cytokine binding to its receptor, leading to the activation of associated JAKs. The activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus to modulate the transcription of target genes.[1][4]

Dysregulation of the JAK-STAT pathway, often through gain-of-function mutations, is a significant driver in various autoimmune diseases, myeloproliferative neoplasms, and cancers.[3][5] This has firmly established the JAK family as a compelling target for therapeutic intervention. Consequently, the development of small molecule inhibitors of JAKs has become a major focus in drug discovery.[3][5]

The Privileged Pyrazole Scaffold in Kinase Inhibition

In the landscape of kinase inhibitor design, certain chemical motifs, often referred to as "privileged scaffolds," are frequently employed due to their favorable properties. The pyrazole ring is a prominent example of such a scaffold.[5][6] Its prevalence in approved and clinical-stage kinase inhibitors, including the JAK inhibitor Ruxolitinib, underscores its utility.[5][6]

The pyrazole scaffold offers several advantages:

  • Structural Mimicry: The pyrazole ring can act as a bioisosteric replacement for other aromatic systems and effectively mimics the purine core of ATP, enabling competitive binding in the kinase hinge region.[7]

  • Hydrogen Bonding Capabilities: The N-unsubstituted pyrazole contains both a hydrogen bond donor (the pyrrole-like NH) and a hydrogen bond acceptor (the pyridine-like N), allowing for crucial interactions with the kinase hinge region.[7]

  • Synthetic Tractability: The synthesis of substituted pyrazoles is well-established, providing a versatile platform for generating diverse chemical libraries and optimizing structure-activity relationships (SAR).[8]

  • Favorable Physicochemical Properties: Pyrazole-containing compounds often exhibit drug-like properties, contributing to improved pharmacokinetic profiles.[9]

3-(4-Ethylphenyl)-1H-pyrazol-4-amine: A Promising Core for JAK Inhibitor Design

The compound 3-(4-Ethylphenyl)-1H-pyrazol-4-amine incorporates the advantageous 4-aminopyrazole core. The amino group at the 4-position can be further functionalized to interact with key residues in the JAK active site, a strategy that has proven successful in developing potent JAK inhibitors.[10][11][12]

The 3-(4-Ethylphenyl) substituent is a critical determinant of the compound's potential activity and selectivity. The ethylphenyl group likely projects into a hydrophobic region of the ATP-binding pocket. The ethyl group, in particular, may provide an optimal balance of lipophilicity and size to enhance binding affinity and potentially introduce selectivity for certain JAK isoforms over others. The precise orientation and interactions of this group can be elucidated through molecular modeling and co-crystallography studies.

Visualizing the JAK-STAT Signaling Pathway and Inhibition Strategy

To effectively design inhibitors, a clear understanding of the target pathway is essential. The following diagram illustrates the canonical JAK-STAT signaling cascade and the point of intervention for inhibitors like those derived from 3-(4-Ethylphenyl)-1H-pyrazol-4-amine.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT STAT_dimer p-STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 6. Transcription Regulation Cytokine Cytokine Cytokine->Receptor 1. Binding Inhibitor 3-(4-Ethylphenyl)- 1H-pyrazol-4-amine (Inhibitor) Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of 3-(4-Ethylphenyl)-1H-pyrazol-4-amine.

Experimental Protocols for the Evaluation of 3-(4-Ethylphenyl)-1H-pyrazol-4-amine Derivatives

The following protocols provide a framework for the initial characterization of novel inhibitors based on the 3-(4-Ethylphenyl)-1H-pyrazol-4-amine scaffold.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[13] It is a robust method for determining the IC50 values of test compounds against the different JAK isoforms.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • Poly(Glu, Tyr) 4:1 or a suitable peptide substrate

  • ATP

  • Test compound (e.g., a derivative of 3-(4-Ethylphenyl)-1H-pyrazol-4-amine)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[14]

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO, starting from 10 mM. Then, dilute these solutions in kinase buffer to achieve the desired final concentrations in the assay. The final DMSO concentration should not exceed 1%.[1]

  • Kinase Reaction Setup:

    • To the wells of a 384-well plate, add 1 µL of the diluted test compound or vehicle (DMSO in kinase buffer).

    • Add 2 µL of a solution containing the specific JAK enzyme in kinase buffer.

    • Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP in kinase buffer. The final ATP concentration should be at or near the Km for each respective enzyme.

  • Incubation: Cover the plate and incubate at room temperature for 60 minutes.

  • Reaction Termination and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Luminescence Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Normalize the data to the vehicle control (100% activity) and a known potent JAK inhibitor as a positive control (0% activity).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter Description
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.
Km (ATP) The Michaelis constant for ATP; the concentration of ATP at which the kinase reaction rate is half of its maximum.
Selectivity The ratio of IC50 values for different kinases (e.g., IC50(JAK2) / IC50(JAK1)).
Protocol 2: Cell-Based Assay for Inhibition of STAT Phosphorylation (Western Blot)

This protocol assesses the ability of the test compound to inhibit cytokine-induced STAT phosphorylation in a cellular context, providing a measure of its functional activity.

Materials:

  • Human cell line expressing the target JAKs (e.g., HEL cells for JAK2, which have a constitutively active JAK2 V617F mutation, or cytokine-dependent cell lines like TF-1 or Ba/F3).[2][15]

  • Appropriate cytokine for stimulation (e.g., EPO for JAK2, IL-2 for JAK3, IFN-α for JAK1/TYK2).[16]

  • Test compound

  • Cell culture medium, FBS, and antibiotics

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-STAT, anti-total-STAT, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture the chosen cell line to 70-80% confluency.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with the appropriate cytokine at a predetermined optimal concentration and time (e.g., 10-30 minutes). For HEL cells, which are constitutively active, this step is omitted.[2]

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.[1]

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated STAT protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the ECL substrate. Detect the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe for total STAT and a loading control (e.g., GAPDH).[1]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-STAT signal to the total STAT signal, and then to the loading control.

    • Plot the normalized data against the inhibitor concentration to determine the cellular IC50.

Protocol 3: Preliminary ADMET Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage drug development failures.[17][18] A combination of in silico and in vitro methods can provide an initial ADMET profile.

A. In Silico ADMET Prediction: Utilize computational tools and web servers (e.g., SwissADME, pkCSM) to predict key physicochemical and pharmacokinetic properties from the chemical structure of the inhibitor.[19]

Key Parameters to Evaluate:

  • Lipinski's Rule of Five: Assesses drug-likeness for oral bioavailability.

  • Aqueous Solubility: Predicts the solubility of the compound.

  • Gastrointestinal (GI) Absorption: Estimates the extent of absorption from the gut.

  • Blood-Brain Barrier (BBB) Penetration: Predicts the ability to cross into the central nervous system.

  • Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions by inhibiting major metabolizing enzymes (e.g., CYP2D6, CYP3A4).[17][20]

  • hERG Inhibition: Predicts potential cardiotoxicity.

  • Hepatotoxicity: Predicts potential liver toxicity.

B. In Vitro Metabolic Stability Assay (Microsomes): This assay provides an initial assessment of the compound's susceptibility to metabolism by liver enzymes.

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system

  • Test compound

  • Control compounds (high and low clearance)

  • Acetonitrile (ACN) with an internal standard for protein precipitation

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Pre-incubate the test compound with liver microsomes in a phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding ice-cold ACN with an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the amount of the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).

ADMET Parameter Significance
In Vitro Half-life (t1/2) Time taken for the concentration of the compound to be reduced by half.
Intrinsic Clearance (CLint) The inherent ability of the liver to metabolize a drug.

Workflow for JAK Inhibitor Discovery and Characterization

The following diagram outlines a typical workflow for the discovery and preclinical evaluation of novel JAK inhibitors based on the 3-(4-Ethylphenyl)-1H-pyrazol-4-amine scaffold.

Inhibitor_Workflow cluster_Discovery Discovery & Initial Screening cluster_Characterization Hit-to-Lead Characterization cluster_Optimization Lead Optimization Library Scaffold-based Library Synthesis Biochemical_Assay Protocol 1: In Vitro Biochemical Assay (JAK1, 2, 3, TYK2) Library->Biochemical_Assay Hit_ID Hit Identification (Potency & Selectivity) Biochemical_Assay->Hit_ID Cell_Assay Protocol 2: Cell-based pSTAT Assay Hit_ID->Cell_Assay ADMET_Screen Protocol 3: In Silico & In Vitro ADMET Hit_ID->ADMET_Screen SAR Structure-Activity Relationship (SAR) Cell_Assay->SAR ADMET_Screen->SAR Lead_Opt Iterative Chemical Modification SAR->Lead_Opt Iterate In_Vivo In Vivo Efficacy & PK/PD Studies SAR->In_Vivo Lead_Opt->Biochemical_Assay Lead_Opt->Cell_Assay Lead_Opt->ADMET_Screen Candidate Preclinical Candidate Selection In_Vivo->Candidate

Caption: A generalized workflow for the discovery and development of JAK inhibitors.

Conclusion and Future Directions

The 3-(4-Ethylphenyl)-1H-pyrazol-4-amine scaffold represents a promising starting point for the development of novel and selective JAK inhibitors. The protocols outlined in this guide provide a comprehensive framework for the initial biochemical and cellular characterization, as well as the early ADMET profiling of derivative compounds. Through iterative cycles of design, synthesis, and testing, guided by robust structure-activity relationship studies, this scaffold can be optimized to yield preclinical candidates with desired potency, selectivity, and pharmacokinetic properties for the treatment of various inflammatory and neoplastic diseases.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

  • Development of a high-throughput cell-based reporter assay for screening JAK3 inhibitors. Journal of Biomolecular Screening. Available at: [Link]

  • Comparison of two homogeneous cell-based kinase assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer fluorescence resonance energy transfer assays. Assay and Drug Development Technologies. Available at: [Link]

  • Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. MDPI. Available at: [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Current Medicinal Chemistry. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Available at: [Link]

  • In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology. Available at: [Link]

  • Development of a mechanistic cell-based assay for the identification of JAK2 inhibitors. Astex. Available at: [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. ResearchGate. Available at: [Link]

  • In Vitro JAK Kinase Activity and Inhibition Assays. Springer Nature Experiments. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]

  • Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship. Journal of Medicinal Chemistry. Available at: [Link]

  • In Silico ADMET Optimization Studies of Potential Inhibitors of Topoisomerase II. SCIRP. Available at: [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. Journal of Cheminformatics. Available at: [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Virtual screening campaigns and ADMET evaluation to unlock the potency of flavonoids from Erythrina as 3CLpro SARS. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks. MDPI. Available at: [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. Available at: [Link]

  • The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties. Journal of Medicinal Chemistry. Available at: [Link]

  • Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. ResearchGate. Available at: [Link]

Sources

Method

Application Note: Strategic Synthesis of Pyrazolo[1,5-a]pyrimidine Scaffolds

This Application Note is structured to guide researchers through the synthesis of pyrazolo[1,5-a]pyrimidine scaffolds. Critical Scientific Note: The synthesis of the pyrazolo[1,5-a]pyrimidine regioisomer is chemically de...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the synthesis of pyrazolo[1,5-a]pyrimidine scaffolds.

Critical Scientific Note: The synthesis of the pyrazolo[1,5-a]pyrimidine regioisomer is chemically dependent on the use of 3-aminopyrazole (or its tautomer 5-aminopyrazole) as the starting material.[1][2] The use of 4-aminopyrazole yields structurally distinct isomers (such as pyrazolo[4,3-d]pyrimidines or pyrazolo[3,4-b]pyridines) due to the distal positioning of the exocyclic amine relative to the bridgehead nitrogen.

To ensure this guide provides high utility and scientific integrity, it focuses on the correct 3-aminopyrazole route required to obtain the requested [1,5-a] scaffold, while explicitly mapping the divergence from 4-aminopyrazole precursors to prevent experimental error.

Executive Summary

Pyrazolo[1,5-a]pyrimidines are privileged pharmacophores in drug discovery, serving as bioisosteres of ATP. They are the core scaffold for approved therapeutics such as Zaleplon (sedative/hypnotic) and Dinaciclib (CDK inhibitor). This guide details the synthetic protocols for constructing this fused system. It specifically addresses the critical selection of aminopyrazole isomers, demonstrating why 3-aminopyrazole is the requisite precursor for the [1,5-a] fusion, and provides optimized protocols for controlling regioselectivity during cyclization with unsymmetrical 1,3-dielectrophiles.

Precursor Selection & Structural Logic

The formation of the [1,5-a] fused system relies on a specific "N-N-C-N" connectivity that is only accessible via 3(5)-aminopyrazole .

The Isomer Divergence Rule

Researchers often confuse 3-amino and 4-amino precursors due to pyrazole tautomerism. However, their cyclization pathways are mutually exclusive:

  • Route A (Target): 3-Aminopyrazole possesses an exocyclic amine adjacent to the endocyclic ring nitrogen (N1). Condensation with 1,3-dielectrophiles bridges these two nitrogens, forming the [1,5-a] junction.

  • Route B (Off-Target): 4-Aminopyrazole has an amine distal to the ring nitrogens. Cyclization typically involves the C3/C5 carbons, leading to pyrazolo[4,3-d]pyrimidines or pyrazolo[3,4-b]pyridines , which are structurally distinct from the [1,5-a] target.

Pathway Visualization

The following diagram illustrates the mechanistic divergence based on precursor selection.

Precursor_Logic Start_3 3-Aminopyrazole (Correct Precursor) Target Pyrazolo[1,5-a]pyrimidine (Zaleplon Scaffold) Start_3->Target N1 + Exocyclic N Condensation Start_4 4-Aminopyrazole (Incorrect for [1,5-a]) OffTarget1 Pyrazolo[4,3-d]pyrimidine Start_4->OffTarget1 C3 + Exocyclic N (Friedländer-type) OffTarget2 Pyrazolo[3,4-b]pyridine Start_4->OffTarget2 C5 + Exocyclic N Reagent 1,3-Dielectrophile (e.g., 1,3-Diketone) Reagent->Target Reagent->OffTarget1

Caption: Mechanistic divergence of aminopyrazole isomers. Only 3-aminopyrazole yields the [1,5-a] fusion.

Core Protocol: Cyclocondensation with 1,3-Diketones

This is the industry-standard method for generating the pyrazolo[1,5-a]pyrimidine core. The reaction involves the condensation of 3-aminopyrazole with a 1,3-diketone (or keto-ester).

Standard Operating Procedure (SOP)

Objective: Synthesis of 5,7-dimethylpyrazolo[1,5-a]pyrimidine.

Materials:

  • 3-Aminopyrazole (1.0 eq)

  • 2,4-Pentanedione (Acetylacetone) (1.1 eq)

  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH)

  • Catalyst (if using EtOH): Piperidine (5 mol%) or HCl (cat.)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminopyrazole (10 mmol) in Ethanol (20 mL).

  • Addition: Add 2,4-pentanedione (11 mmol) dropwise at room temperature.

  • Reflux:

    • Method A (Neutral/Basic): Add catalytic piperidine (0.1 mL) and reflux at 80°C for 4–6 hours.

    • Method B (Acidic - Recommended for unreactive substrates): Use Glacial Acetic Acid as solvent and reflux at 118°C for 2–4 hours.

  • Monitoring: Monitor reaction progress via TLC (SiO2, 5% MeOH in DCM). The starting amine spot (polar/low Rf) should disappear, replaced by a highly fluorescent spot (higher Rf).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • The product often precipitates upon cooling. Filter the solid and wash with cold ethanol.

    • If no precipitate forms, concentrate the solvent in vacuo and recrystallize the residue from EtOH/Water.

  • Validation: Confirm structure via 1H NMR . Characteristic signals: Singlet at ~6.5-6.8 ppm (H-3 of pyrazole ring) and Singlet at ~6.5 ppm (H-6 of pyrimidine ring).

Regioselectivity Challenges

When using unsymmetrical 1,3-diketones (R1 ≠ R2), two regioisomers are possible: 5-R1/7-R2 and 7-R1/5-R2.

Regiochemical Control Table:

Reaction ConditionSolventControlling FactorMajor Isomer Outcome
Thermodynamic AcOH (Reflux)Reversibility of intermediateSterically less hindered group at C-7
Kinetic EtOH (RT)Nucleophilicity of Exocyclic NMost electrophilic carbonyl attacks Exocyclic N
Microwave EtOH (MW)Rapid heatingOften yields mixtures (requires separation)

Advanced Protocol: Regioselective Synthesis using Enaminones

To overcome the isomer mixtures common with unsymmetrical diketones, enaminones (specifically dimethylamino-enones) are superior electrophiles. They direct the cyclization with high fidelity.

Mechanism: The exocyclic amine of the pyrazole (hard nucleophile) attacks the


-carbon of the enaminone (soft electrophile) or the carbonyl depending on conditions, but typically, the Michael addition-elimination  sequence dominates.
Protocol for High-Fidelity Regiocontrol

Reagents:

  • 3-Aminopyrazole[1][3][4][5][6]

  • 3-(Dimethylamino)-1-aryl-prop-2-en-1-one (Enaminone)

Workflow:

  • Mix: Combine 3-aminopyrazole (1.0 eq) and Enaminone (1.0 eq) in Glacial Acetic Acid.

  • Heat: Reflux for 3 hours.

  • Mechanism: The exocyclic amine attacks the

    
    -carbon (displacing dimethylamine), followed by ring closure of the endocyclic nitrogen onto the carbonyl.
    
  • Result: This reliably yields the 7-aryl-pyrazolo[1,5-a]pyrimidine isomer with >95% regioselectivity.

Regioselectivity Pathway Diagram

Regioselectivity Precursors 3-Aminopyrazole + Unsymmetrical 1,3-Diketone (R1-CO-CH2-CO-R2) Intermediate Intermediate: Schiff Base / Enamine Precursors->Intermediate Isomer7 7-Substituted Isomer (Major in AcOH) (Thermodynamic) Intermediate->Isomer7 Steric Control (Bulky group prefers C7) Isomer5 5-Substituted Isomer (Minor in AcOH) (Kinetic) Intermediate->Isomer5 Electronic Control

Caption: Divergent pathways in unsymmetrical condensation. Acidic reflux favors the 7-substituted isomer.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Incomplete condensationSwitch solvent to Glacial Acetic Acid (acts as solvent & catalyst).
Isomer Mixture Unsymmetrical diketoneUse Enaminones or

-chlorovinyl aldehydes
for strict regiocontrol.
Oiling out Product solubilityTriturate the crude oil with Diethyl Ether or Hexane to induce crystallization.
Starting Material Remains Low nucleophilicity of amineAdd Piperidine or Pyridine as a base catalyst to deprotonate the amine.

References

  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Synthetic Communications. (Review of synthetic routes using 5-aminopyrazole).

  • Pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors. RSC Advances. (Detailed medicinal chemistry applications).

  • Regioselectivity in the reaction of 3-aminopyrazoles with 1,3-dicarbonyls. Journal of Heterocyclic Chemistry. (Mechanistic study on isomer formation).

  • Synthesis of Zaleplon via 3-aminopyrazole condensation. Organic Process Research & Development. (Industrial scale-up protocol).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(4-Ethylphenyl)-1H-pyrazol-4-amine

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to troubleshoot and optimize the synthesis of 4-aminopyrazole derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to troubleshoot and optimize the synthesis of 4-aminopyrazole derivatives. By understanding the mechanistic causality behind each reaction step, you can systematically eliminate bottlenecks, improve regioselectivity, and maximize overall yield.

Synthetic Workflow Overview

The most robust and scalable route to 3-(4-Ethylphenyl)-1H-pyrazol-4-amine involves a four-step sequence: enaminone formation, pyrazole cyclization, regioselective nitration, and final reduction.

Synthetic_Workflow A 4-Ethylacetophenone + DMF-DMA B Enaminone Intermediate A->B Condensation (Reflux) C 3-(4-Ethylphenyl)- 1H-pyrazole B->C Hydrazine hydrate (Cyclization) D 3-(4-Ethylphenyl)- 4-nitro-1H-pyrazole C->D HNO3 / H2SO4 (Nitration) E 3-(4-Ethylphenyl)- 1H-pyrazol-4-amine D->E H2, Pd/C (Reduction)

Four-step synthetic workflow for 3-(4-Ethylphenyl)-1H-pyrazol-4-amine.

Troubleshooting & FAQs

Phase 1: Pyrazole Core Cyclization

Q: Why is my yield of 3-(4-ethylphenyl)-1H-pyrazole low, with significant unreacted enaminone remaining? A: The cyclization of the enaminone intermediate with hydrazine hydrate is highly dependent on the nucleophilicity of the hydrazine and the reaction temperature. Hydrazine hydrate degrades and oxidizes over time when exposed to air. If your reaction is stalling, verify the integrity of your hydrazine source. Furthermore, ensure the solvent system (typically ethanol) is brought to a full reflux; lower temperatures will trap the reaction at the uncyclized hydrazone intermediate.

Phase 2: Regioselective Nitration

Q: I am observing N-nitration or over-nitration instead of the desired 4-nitro product. How can I improve C4 regioselectivity? A: Nitration of pyrazoles is highly sensitive to the chosen nitrating agent and the acidity of the medium. Using mild conditions (e.g., acetic anhydride and nitric acid) often leads to kinetic N-nitration, forming 1-nitro-1H-pyrazole derivatives. These off-target products require a subsequent thermal or acid-catalyzed 1 to migrate the nitro group to the C4 position[1].

To directly achieve C4-nitration and improve overall yield, utilize a "mixed acid" system (concentrated H₂SO₄ and fuming HNO₃). In strong acids, the pyrazole ring is protonated to form its 2, which deactivates the adjacent positions and directs the electrophilic aromatic substitution exclusively to the 4-position[2].

Phase 3: Nitro Reduction to Amine

Q: The catalytic hydrogenation of 3-(4-ethylphenyl)-4-nitro-1H-pyrazole is stalling. How do I push it to completion? A: The reduction of a nitro group to an amine proceeds stepwise. The final cleavage of the N-O bond in the hydroxylamine intermediate is the rate-limiting step. Pyrazole rings—particularly those gaining an amino group—can coordinate with palladium, 3 and causing the reaction to stall at the hydroxylamine stage[3].

Reduction_Mechanism N1 Ar-NO2 (Nitro) N2 Ar-NO (Nitroso) N1->N2 +H2, -H2O N3 Ar-NHOH (Hydroxylamine) N2->N3 +H2 N4 Ar-NH2 (Amine) N3->N4 +H2, -H2O (Rate-limiting)

Stepwise reduction of the nitro group highlighting the rate-limiting hydroxylamine step.

To push the reaction to completion:

  • Catalyst Loading: Increase the Pd/C loading (up to 10-15% w/w) or use a fresh batch of catalyst.

  • Acidic Promoters: Add a catalytic amount of acetic acid. Protonating the hydroxylamine intermediate weakens the N-O bond, facilitating its cleavage.

  • Alternative Reductants: If catalytic hydrogenation consistently stalls, 4 provide a robust alternative that bypasses palladium coordination issues entirely[4].

Quantitative Data: Comparison of Reduction Methods

When scaling up the synthesis of 4-aminopyrazoles, selecting the appropriate reduction method is critical for balancing yield, purity, and operational safety.

Reduction MethodCatalyst/Reagent LoadingTypical YieldReaction TimeTemp (°C)Key AdvantageMajor Drawback
Catalytic Hydrogenation 10% w/w Pd/C, 1 atm H₂85–95%2–4 h20–25Clean reaction, high atom economySusceptible to Pd poisoning
Béchamp Reduction 5.0 equiv Fe, 0.5 equiv NH₄Cl75–85%4–6 h80–90Highly tolerant of impure substratesGenerates heavy iron oxide sludge
Stannous Chloride 5.0 equiv SnCl₂·2H₂O80–90%1–2 h70–80Rapid, bypasses coordination issuesToxic tin waste, requires basic workup

Validated Experimental Protocols

Protocol A: Regioselective Synthesis of 3-(4-Ethylphenyl)-4-nitro-1H-pyrazole

This protocol utilizes the conjugate acid mechanism to ensure exclusive C4-nitration.

  • Preparation: Suspend 3-(4-ethylphenyl)-1H-pyrazole (1.0 equiv) in concentrated sulfuric acid (H₂SO₄, 5 volumes). Stir until fully dissolved, then cool the mixture to 0 °C using an ice-salt bath.

  • Addition: Prepare a nitrating mixture of fuming nitric acid (HNO₃, 1.2 equiv) and concentrated H₂SO₄ (1:1 v/v). Slowly add this mixture dropwise to the pyrazole solution. Critical: Maintain the internal temperature strictly below 5 °C to prevent oxidative degradation and over-nitration.

  • Reaction: Stir the mixture at 0–5 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature, stirring for an additional 2 hours.

  • Quenching: Carefully pour the highly acidic reaction mixture over crushed ice with vigorous stirring to precipitate the product.

  • Self-Validating Isolation: Filter the resulting precipitate and wash extensively with cold distilled water. Validation Check: Continue washing until the filtrate tests pH neutral (pH ~7) to ensure all residual acid is removed. Dry under vacuum to yield the 4-nitro intermediate.

Protocol B: Catalytic Hydrogenation to 3-(4-Ethylphenyl)-1H-pyrazol-4-amine

This protocol is optimized to prevent stalling at the hydroxylamine intermediate.

  • Setup: Dissolve 3-(4-ethylphenyl)-4-nitro-1H-pyrazole (1.0 equiv) in anhydrous ethanol (10 volumes) within a dedicated hydrogenation flask. Add glacial acetic acid (0.1 equiv) to promote N-O bond cleavage.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 10% w/w relative to the substrate). Critical: Perform this addition under an inert argon atmosphere to prevent the autoignition of the solvent vapors by the active catalyst.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain the reaction under a hydrogen balloon (1 atm) or in a Parr shaker (30 psi) at room temperature.

  • Self-Validating Monitoring: Stir vigorously for 2–4 hours. Validation Check: Monitor the reaction progress via LC-MS. Do not stop the reaction until the mass peak corresponding to the hydroxylamine intermediate (M+16 relative to the amine) is completely consumed.

  • Workup: Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the crude 3-(4-ethylphenyl)-1H-pyrazol-4-amine. Recrystallize from an ethanol/water mixture to achieve >98% purity.

References

  • Title: 3-(4-Methoxyphenyl)
  • Source: Rushim.
  • Title: CN102250007A - Preparation method of 3,4-binitropyrazole Source: Google Patents URL
  • Title: A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles Source: ResearchGate URL

Sources

Optimization

Preventing air oxidation of 4-aminopyrazoles during workup

Topic: Preventing Air Oxidation of 4-Aminopyrazoles During Workup Ticket ID: AP-OX-404 Status: Open Assigned Specialist: Senior Application Scientist Introduction: The "Black Tar" Paradox You are likely reading this beca...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Air Oxidation of 4-Aminopyrazoles During Workup Ticket ID: AP-OX-404 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Black Tar" Paradox

You are likely reading this because your clear, pale-yellow reaction mixture turned into a dark red or black tar within minutes of exposing it to air or removing the solvent.

4-Aminopyrazoles are notoriously electron-rich. The amino group at position 4 pushes electron density into the pyrazole ring, raising the HOMO (Highest Occupied Molecular Orbital) energy. This makes the molecule exceptionally prone to Single Electron Transfer (SET) oxidation by atmospheric oxygen. The result is not just a loss of yield; it is the formation of complex radical-coupled azo dimers and oligomers that are difficult to separate.

This guide provides the protocols required to interrupt this oxidation cascade.

Module 1: The Chemistry of Failure

To solve the problem, you must understand the enemy. The darkening of your product is not random decomposition; it is a specific radical cascade.

The Oxidation Cascade

When the free base 4-aminopyrazole is exposed to


, it undergoes oxidative dimerization.

OxidationCascade Amine 4-Aminopyrazole (Free Base) Radical Radical Cation [Intermediate] Amine->Radical -e- (Air/O2) Hydrazo Hydrazopyrazole (Dimer) Radical->Hydrazo Coupling Azo Azopyrazole (Dark Red/Brown) Hydrazo->Azo -2H (Oxidation) Tar Polymeric Tars (Black Insoluble) Azo->Tar Polymerization

Figure 1: The oxidative pathway of electron-rich aminopyrazoles. The transition from Amine to Azo compounds causes the characteristic color shift from yellow to deep red/black.

Module 2: Troubleshooting Workflow

Use this diagnostic guide to identify where your process is failing.

Q: My reaction solution was clear, but it turned black on the rotavap. Why?

Diagnosis: Concentration Effect. Root Cause: As you remove the solvent, the concentration of the amine increases, accelerating second-order coupling reactions. Simultaneously, the removal of solvent often introduces air into the flask if the vacuum seal isn't perfect or when the vacuum is broken. Immediate Fix: Do not concentrate the free base to dryness. Acidify the solution before concentration (See Protocol B).

Q: The aqueous extraction layer turned pink/red immediately.

Diagnosis: Interfacial Oxidation. Root Cause: The interface between the organic solvent and water is a hotspot for oxidation, especially if the pH is neutral or basic. Immediate Fix: Add a reducing agent (Sodium Dithionite) to the aqueous wash layer to scavenge oxygen radicals at the interface (See Protocol A).

Q: Can I store the free base in the freezer?

Diagnosis: Storage Instability. Root Cause: Even at -20°C, the free base will oxidize over time if not under strictly inert atmosphere. Immediate Fix: Isolate and store the compound as a Hydrochloride (HCl) or Sulfate salt. These are indefinitely stable.

Module 3: Standard Operating Procedures (SOPs)

Choose the protocol that fits your purification needs. Protocol B is the gold standard for stability.

Protocol A: The Reductive Workup (For Free Base Isolation)

Use this if you must isolate the free base for the next step.

Principle: Sodium dithionite (


) acts as an oxygen scavenger in the aqueous phase, protecting the amine during extraction.
  • Quench: Cool reaction mixture to 0°C.

  • Prepare Buffer: Prepare a 10% w/v aqueous solution of Sodium Dithionite .

  • Extraction:

    • Dilute reaction with deoxygenated EtOAc or DCM.

    • Wash with the Sodium Dithionite solution (Keep phases cold).

    • Critical: Minimize shaking vigor to reduce air entrainment; use a gentle swirl or magnetic stirring in a separatory funnel if possible.

  • Drying: Dry organic layer over

    
     with a spatula tip of Ascorbic Acid  added to the solid drying agent.
    
  • Concentration: Evaporate solvent under Argon/Nitrogen backfill. Do not let the flask sit open to air.

Protocol B: The "Trap and Salt" Method (Recommended)

Use this for storage or if the next step allows salt usage.

Principle: Protonating the amine withdraws electron density from the ring, effectively shutting down the oxidation mechanism.

  • Filtration (If Catalyst Present): Filter the reaction mixture (e.g., Pd/C) through Celite under an Argon blanket.

  • Acidification:

    • Immediately add 1.1 equivalents of 4M HCl in Dioxane or conc. HCl to the filtrate.

    • Observation: The solution may lighten in color as the electron-rich system is disrupted.

  • Isolation:

    • Concentrate the acidified solution to dryness (The salt is stable to air).

    • Triturate the solid with diethyl ether or acetonitrile to remove organic impurities.

    • Filter the off-white/grey solid.

Comparative Stabilizer Data
AdditiveMechanismProsCons
Sodium Dithionite

Scavenger
Cheap, highly effective in biphasic workup.Sulfur smell; aqueous only.[1]
Ascorbic Acid Radical ScavengerSoluble in some organics (MeOH); mild.Can complicate NMR; less potent than dithionite.
HCl / H2SO4 Electronic DeactivationTotal stabilization ; indefinite shelf life.Requires neutralization before nucleophilic reactions.

Module 4: Decision Logic

Follow this logic gate to determine the safest processing route for your specific experiment.

WorkupLogic Start Reaction Complete NextStep What is the next step? Start->NextStep Storage Storage / Shipping NextStep->Storage Long term Reaction Immediate Reaction NextStep->Reaction < 24 Hours RouteA ROUTE A: Isolate as HCl Salt Storage->RouteA Acyl Acylation / Amide Coupling Reaction->Acyl Base present in next step? Metal Metal Cat. Coupling Reaction->Metal Sensitive Catalyst? Acyl->RouteA Yes (e.g. Pyridine used) RouteB ROUTE B: Reductive Workup (Dithionite) Acyl->RouteB No (Free base needed) Metal->RouteB If purification needed RouteC ROUTE C: Telescoping (No Isolation) Metal->RouteC Best Practice

Figure 2: Decision tree for selecting the appropriate workup methodology based on downstream applications.

FAQ: Frequently Asked Questions

Q: Can I use chlorinated solvents? I heard they generate radicals. A: Chlorinated solvents (DCM, Chloroform) are generally safe if they are stabilized (e.g., with amylene). However, avoid ethers (THF, Dioxane) that have not been tested for peroxides, as peroxides will instantly oxidize the aminopyrazole.

Q: My product is water-soluble, so I can't use the aqueous dithionite wash. A: In this case, add solid Ascorbic Acid (0.5 eq) directly to your reaction solvent before concentration. It will act as a sacrificial antioxidant during the evaporation process. Alternatively, switch immediately to the HCl salt method (Protocol B).

Q: How do I remove the dithionite traces? A: Dithionite is water-soluble. If you dry your organic layer thoroughly with


 or 

, the inorganic salts will be removed. No special removal step is needed beyond standard drying and filtration.

References

  • Synthesis of 4-aminopyrazoles via reduction of nitro-derivatives. Source: ResearchGate / Vertex AI Search Context: Discusses the rapid air oxidation of 4-aminopyrazoles during filtration and the necessity of inert atmospheres.

  • Sodium Dithionite as a Reducing Agent and Stabilizer. Source: BenchChem Technical Support Context: Details the use of sodium dithionite (hydrosulfite) for handling aromatic amines and preventing oxidative degradation during workup.

  • Electrooxidation and Radical Mechanisms of Aminopyrazoles. Source: MDPI (Molecules Journal) Context: Elucidates the mechanism of oxidation from amine to azo-dimers via radical intermediates.

  • Isolation of Aminopyrazole Salts. Source: Google Patents (WO2017060787A1) Context: Describes industrial protocols for isolating unstable aminopyrazoles as hydrochloride or sulfate salts to ensure purity and stability.

Sources

Troubleshooting

Technical Support Center: Purification of 3-(4-Ethylphenyl)-1H-pyrazol-4-amine by Column Chromatography

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 3-(4-Ethylphenyl)-1H-pyrazol-4-amine using column chromatography. It is designed to offe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 3-(4-Ethylphenyl)-1H-pyrazol-4-amine using column chromatography. It is designed to offer both foundational knowledge and in-depth troubleshooting advice to navigate the complexities of purifying this polar, aromatic amine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying 3-(4-Ethylphenyl)-1H-pyrazol-4-amine by silica gel chromatography?

The primary challenges stem from the compound's chemical nature. The pyrazole ring system and the primary amine group make the molecule quite polar and basic. On a standard silica gel column, which is acidic, this can lead to several issues:

  • Strong Adsorption & Peak Tailing: The basic amine group can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, causing the compound to move slowly and the peaks to tail significantly.

  • Irreversible Adsorption: In some cases, the interaction is so strong that the compound may not elute from the column at all, leading to poor recovery.[1]

  • Degradation: The acidic nature of the silica gel can potentially degrade acid-sensitive compounds.[1][2]

Q2: What is a good starting point for selecting a mobile phase for the purification of this compound on a silica column?

A good starting point is a solvent system of ethyl acetate in hexane or petroleum ether.[2] You can begin by developing a thin-layer chromatography (TLC) method to find a solvent ratio that gives your target compound an Rf value of approximately 0.2-0.3.[3] Given the polarity of the amine, you will likely need a relatively high proportion of ethyl acetate. For very polar compounds, a system like methanol in dichloromethane is another option.[4][5]

Q3: My compound is streaking badly on the TLC plate and the column. What can I do?

Streaking is a common issue with amines on silica gel.[1] To counteract this, you can add a small amount of a basic modifier to your mobile phase. Typically, 0.1-1% triethylamine (TEA) or a few drops of ammonia in methanol can be added to the solvent system.[1][6] This modifier will compete with your amine for the acidic sites on the silica, leading to more symmetrical peaks and better elution.[6]

Q4: Should I consider using a different stationary phase?

If you continue to face issues with silica gel, switching to an alternative stationary phase is a viable strategy.

  • Alumina (Basic or Neutral): Alumina is a good alternative for the purification of basic compounds like amines.[4]

  • Amine-functionalized Silica: This is an excellent option as the functionalized surface minimizes the unwanted interactions that cause peak tailing and adsorption.[6]

  • Reversed-Phase (C18) Silica: In this case, you would use a polar mobile phase (like water/acetonitrile or water/methanol). The elution order is reversed, with the most polar compounds eluting first.[2][7] This can be a very effective technique for purifying polar amines.

Troubleshooting Guide

This section provides a systematic approach to resolving common problems encountered during the column chromatography of 3-(4-Ethylphenyl)-1H-pyrazol-4-amine.

Issue 1: Poor Separation of the Target Compound from Impurities
Possible Cause Suggested Solution & Rationale
Inappropriate Mobile Phase Polarity The polarity of your eluent may be too high or too low. If your compound and impurities are eluting too quickly (high Rf), decrease the polarity of the mobile phase (e.g., reduce the percentage of ethyl acetate in hexane). If they are moving too slowly (low Rf), increase the polarity.[1] A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be very effective for separating compounds with a wide range of polarities.[1][8]
Column Overloading Loading too much crude material onto the column will lead to broad bands and poor separation.[1] As a general rule, the amount of sample should be 1-5% of the mass of the stationary phase.[1] If you need to purify a large amount of material, it is better to use a larger column.
Improper Column Packing A poorly packed column with channels or cracks will result in an uneven flow of the mobile phase and, consequently, poor separation. Ensure your column is packed uniformly. The wet packing method, where a slurry of the stationary phase in the mobile phase is poured into the column, generally produces a more homogenous column bed.[7][9]
Issue 2: The Target Compound is Not Eluting from the Column
Possible Cause Suggested Solution & Rationale
Mobile Phase Polarity is Too Low Your compound may be too polar for the current solvent system. Drastically increase the polarity of the mobile phase. For instance, you can try a gradient elution up to 10% methanol in dichloromethane.[4][5]
Irreversible Adsorption or Decomposition on Silica The acidic nature of the silica gel may be the culprit. Before running a large-scale column, spot your compound on a TLC plate and let it sit for an hour before developing it to check for stability.[1] If you suspect degradation or irreversible binding, switch to a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[1]
Issue 3: Peak Tailing of the Target Compound
Possible Cause Suggested Solution & Rationale
Acid-Base Interaction with Silica As discussed in the FAQs, the basic amine can interact strongly with acidic silanol groups. Add a basic modifier like 0.1-1% triethylamine (TEA) to your mobile phase to neutralize these active sites.[1][6]
Use of an Alternative Stationary Phase For persistent peak tailing, using a different stationary phase is often the best solution. Basic alumina or amine-functionalized silica are excellent choices for purifying amines.[4][6]

Experimental Protocols

Protocol 1: Slurry Packing a Silica Gel Column
  • Preparation: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

  • Slurry Formation: In a beaker, mix the required amount of silica gel with the initial, low-polarity mobile phase to form a slurry.

  • Packing: Pour the slurry into the column. Use a funnel to aid the process. Gently tap the sides of the column to ensure even packing and dislodge any air bubbles.

  • Equilibration: Once the silica has settled, add another thin layer of sand on top. Open the stopcock and allow the solvent to drain until it is level with the top of the sand. Do not let the column run dry. Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it.

Protocol 2: Sample Loading (Dry Loading)

Dry loading is often preferred for compounds that are not very soluble in the initial mobile phase.[9]

  • Adsorption: Dissolve your crude 3-(4-Ethylphenyl)-1H-pyrazol-4-amine in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol).

  • Mixing: Add a small amount of silica gel to this solution.

  • Evaporation: Remove the solvent under reduced pressure until a free-flowing powder is obtained.

  • Loading: Carefully add the silica-adsorbed sample to the top of the packed column.

Data Presentation

Parameter Recommendation Rationale
Stationary Phase Silica Gel (with modifier), Neutral/Basic Alumina, or Amine-functionalized SilicaTo minimize strong interactions with the basic amine group.[1][4][6]
Mobile Phase (Normal Phase) Hexane/Ethyl Acetate or Dichloromethane/MethanolCommon solvent systems for separating moderately polar to polar compounds.[2][4][5]
Mobile Phase Modifier 0.1-1% Triethylamine (TEA) or Ammonia in MethanolTo reduce peak tailing by neutralizing acidic sites on the silica gel.[1][6]
Target Rf (on TLC) ~0.2-0.3Provides a good starting point for column separation, ensuring adequate interaction with the stationary phase.[3]
Sample Load 1-5% of stationary phase massPrevents column overloading and ensures optimal separation.[1]

Visualizations

Workflow for Troubleshooting Poor Separation

G start Poor Separation Observed check_rf Check TLC Rf values start->check_rf high_rf Rf > 0.5 (Eluting too fast) check_rf->high_rf Yes low_rf Rf < 0.2 (Eluting too slow) check_rf->low_rf No decrease_polarity Decrease Mobile Phase Polarity high_rf->decrease_polarity increase_polarity Increase Mobile Phase Polarity low_rf->increase_polarity check_loading Check Sample Loading decrease_polarity->check_loading increase_polarity->check_loading overloaded Sample > 5% of Silica Mass? check_loading->overloaded reduce_load Reduce Sample Load or Use Larger Column overloaded->reduce_load Yes check_packing Check Column Packing overloaded->check_packing No success Improved Separation reduce_load->success repack Repack Column Carefully check_packing->repack Uneven packing? check_packing->success Packing is good repack->success

Caption: A decision tree for troubleshooting poor separation in column chromatography.

Logical Relationship for Selecting a Purification Strategy

G compound Compound Properties Polar & Basic Amine interaction Potential Issues Strong Adsorption Peak Tailing Degradation compound->interaction silica Standard Silica Gel Acidic Surface silica->interaction strategy Purification Strategies interaction->strategy strategy1 Strategy 1: Modified Normal Phase strategy->strategy1 strategy2 Strategy 2: Alternative Stationary Phase strategy->strategy2 strategy3 Strategy 3: Reversed-Phase strategy->strategy3 details1 Add Basic Modifier (e.g., TEA) to Mobile Phase strategy1->details1 details2 Use Alumina, Amine-functionalized Silica strategy2->details2 details3 Use C18 Silica with Polar Mobile Phase (e.g., Water/Acetonitrile) strategy3->details3

Caption: Selection of a purification strategy based on compound properties and potential issues.

References

  • Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., & El-Faham, A. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25687–25698. Retrieved from [Link]

  • ResearchGate. (2026, February 10). Enantioselective HPLC Separation of Bioactive C5-Chiral 2-Pyrazolines on Lux Amylose-2 and Lux Cellulose-2: Comparative and Mechanistic Approaches. Retrieved from [Link]

  • ACS Publications. (2021, September 23). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis | ACS Omega. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Retrieved from [Link]

  • Membrane Solutions. (n.d.). Column Chromatography Notes. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • AKJournals. (n.d.). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Retrieved from [Link]

  • Google Patents. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography.
  • Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3-Aminopyrazole-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Regioselectivity in 3-Substituted Pyrazole Synthesis

The following guide is structured as a Technical Support Center for researchers encountering regioselectivity issues in pyrazole synthesis. It prioritizes actionable troubleshooting, mechanistic insight, and definitive a...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center for researchers encountering regioselectivity issues in pyrazole synthesis. It prioritizes actionable troubleshooting, mechanistic insight, and definitive analytical verification.

Status: Operational | Tier: Advanced Research Support Subject: Troubleshooting 1,3- vs. 1,5-Regioisomer Control & Identification

Executive Summary

The synthesis of 3-substituted pyrazoles (specifically 1,3-disubstituted systems) is notoriously prone to regiochemical ambiguity. The core challenge arises from the competing nucleophilicity of the hydrazine nitrogens and the electrophilicity of the 1,3-dicarbonyl centers. This guide addresses the three most common failure modes: mixed isomer formation in cyclocondensations , incorrect regiochemistry during N-alkylation , and analytical misidentification .

Module 1: Cyclocondensation (The Knorr Synthesis)

Context: You are reacting a hydrazine (


) with an unsymmetrical 1,3-dicarbonyl or equivalent to form a pyrazole ring.
Issue 1.1: "I am obtaining a thermodynamic mixture (approx. 1:1) of 1,3- and 1,5-isomers."[1]

Diagnosis: The reaction lacks sufficient steric or electronic bias to direct the initial nucleophilic attack. In standard solvents (EtOH, MeOH), the difference in activation energy between the two transition states is negligible.

Troubleshooting Protocol:

  • Switch Solvent to HFIP (Hexafluoroisopropanol):

    • Action: Replace ethanol with HFIP or TFE (2,2,2-trifluoroethanol).

    • Mechanism:[1][2][3] Fluorinated alcohols are strong hydrogen-bond donors (high

      
       value). They selectively activate the "harder" or more basic carbonyl oxygen, often overriding subtle steric factors. Furthermore, they stabilize the polar transition state of the desired pathway.
      
    • Expected Outcome: Shifts ratios from ~1:1 to >9:1 in favor of specific isomers (often the 1,3-isomer depending on substrate).

  • Control pH to Modulate Hydrazine Nucleophilicity:

    • Action: Run the reaction in acetic acid (acidic) vs. ethanol/triethylamine (basic).

    • Mechanism:[1][2][3] In acid , the more basic nitrogen (usually the substituted

      
      ) is protonated and deactivated, forcing the unsubstituted 
      
      
      
      to attack the most electrophilic carbonyl first.[4] In base , the substituted nitrogen often acts as the nucleophile due to the inductive effect (+I) of the alkyl group, provided sterics are not overwhelming.
Issue 1.2: "I am consistently getting the 1,5-isomer (the 'wrong' product)."

Diagnosis: The thermodynamics of your substrate favor the 1,5-isomer, often due to the steric bulk of the hydrazine substituent clashing with the C3-substituent in the 1,3-isomer.

Troubleshooting Protocol:

  • Use a Regiochemical Anchor (Enaminones):

    • Action: Replace the 1,3-diketone with an enaminone (

      
      -dimethylaminovinyl ketone).
      
    • Logic: Enaminones have distinct electrophilic sites: a "hard" carbonyl carbon and a "soft" Michael-acceptor carbon.

    • Protocol: React the enaminone with hydrazine hydrochloride.[1] The

      
       (less hindered) typically attacks the Michael position (C3 precursor), while the 
      
      
      
      condenses with the carbonyl (C5 precursor), reversing standard selectivity.
  • Stepwise Synthesis (The Hydrazone Method):

    • Action: Form the hydrazone before cyclization.

    • Protocol: Condense the hydrazine with the ketone moiety at low temperature to isolate the hydrazone intermediate. Subsequently, treat with mild acid/dehydrating agent to force cyclization. This locks the N-C bond formation at the desired position before ring closure.

Visualization: Mechanistic Divergence in Knorr Synthesis

The following diagram illustrates how conditions dictate the pathway between 1,3- and 1,5-isomers.

KnorrMechanism Start Hydrazine (R-NH-NH2) + Unsymmetrical 1,3-Dicarbonyl PathA Path A: NH2 attacks C1 (Steric Control) Start->PathA Acidic Cond. (NHR protonated) PathB Path B: NHR attacks C1 (Electronic Control) Start->PathB Basic Cond. (NHR nucleophilic) InterA Hydrazone Intermediate A PathA->InterA - H2O InterB Hydrazone Intermediate B PathB->InterB - H2O Prod15 1,5-Disubstituted Pyrazole (Often Kinetic/Steric) InterA->Prod15 - H2O Prod13 1,3-Disubstituted Pyrazole (Often Thermodynamic) InterB->Prod13 - H2O

Caption: Divergent pathways in Knorr synthesis. Acidic conditions typically deactivate the substituted nitrogen, favoring Path A. Basic conditions enhance the nucleophilicity of the substituted nitrogen, favoring Path B (unless sterically prohibited).

Module 2: N-Alkylation of 3(5)-Substituted Pyrazoles

Context: You have a parent 3-substituted pyrazole (NH-unsubstituted) and wish to alkylate the nitrogen to create a 1,3-disubstituted product.

Issue 2.1: "Alkylation yields a mixture of N1- and N2-alkylated products."

Diagnosis: 3-Substituted pyrazoles exist in tautomeric equilibrium.[5] The "Lone Pair Availability" vs. "Steric Hindrance" battle dictates the outcome.

  • Tautomer A (3-sub): Sterically hindered N, less nucleophilic.

  • Tautomer B (5-sub): Sterically accessible N, more nucleophilic.

Troubleshooting Protocol:

  • The "Adjacent Lone Pair Effect" (Mg-Catalysis):

    • Insight: Standard alkylation (NaH/RX) often favors the 1,5-isomer (reaction at the less hindered nitrogen).

    • Solution: Use Magnesium-catalyzed alkylation .[6]

    • Protocol: Use Mg(OtBu)2 or similar Mg salts. The Mg coordinates to the pyrazole nitrogens, altering the electron density and often directing alkylation to the more hindered nitrogen (N2), yielding the 1,3-product.

  • Transient Protection (The Seminal Method):

    • Action: If direct alkylation fails, use a bulky protecting group (e.g., Trityl or THP) which will selectively attach to the less hindered nitrogen.

    • Workflow:

      • Protect parent pyrazole

        
         Forms 1-Trityl-5-substituted pyrazole (sterics dictate this).
        
      • Quaternize the other nitrogen (N2) with your desired alkyl group (R').

      • Deprotect. This effectively forces the alkyl group into the "more hindered" position.

Module 3: Analytical Verification (Forensics)

Context: You have a white solid and need to prove it is the 1,3-isomer and not the 1,5-isomer. Do not rely solely on 1H NMR splitting patterns.

Issue 3.1: "How do I distinguish the isomers definitively?"

Standard 1H NMR is insufficient because the coupling constants (


 Hz) are identical for both isomers.

Verification Matrix:

Method1,3-Disubstituted Pyrazole1,5-Disubstituted PyrazoleReliability
1D NOE / NOESY Strong NOE between N-R group and C5-H (or C5-substituent). No NOE between N-R and C3-substituent.Strong NOE between N-R group and C5-substituent .High (Gold Standard)
13C NMR (C3 vs C5) C3 is typically deshielded (lower field) compared to C5.C5 is typically shielded (higher field).Medium (Substituent dependent)
HMBC N-R protons show correlation to C5 (3-bond) and C3 (weak/no correlation).N-R protons show correlation to C5 (bearing the substituent).High
Gated Decoupling

coupling constants differ.

coupling constants differ.[5]
High (Requires expertise)
Visualization: Analytical Decision Tree

AnalysisTree Start Isolate Pyrazole Product NOE Run 1D NOE / NOESY Irradiate N-Alkyl Group Start->NOE Result1 NOE observed with adjacent Ring Proton (H5) NOE->Result1 Signal Enhancement Result2 NOE observed with adjacent Substituent Group NOE->Result2 Signal Enhancement Concl1 Conclusion: 1,3-Disubstituted Isomer Result1->Concl1 Concl2 Conclusion: 1,5-Disubstituted Isomer Result2->Concl2

Caption: Workflow for distinguishing regioisomers using Nuclear Overhauser Effect (NOE) spectroscopy.

FAQ: Rapid Fire Troubleshooting

Q: Can I use microwave irradiation to improve selectivity? A: Microwave irradiation generally accelerates the reaction but favors the thermodynamic product . If the 1,3-isomer is the thermodynamic product (often the case due to reduced steric clash between N-substituent and C-substituent), microwaves will improve the ratio.[7] If the 1,5-isomer is thermodynamic, microwaves will degrade your selectivity.

Q: My pyrazole has a CF3 group. How does this affect regiochemistry? A: The


 group is strongly electron-withdrawing. In the reaction of a 

-diketone bearing a

group with a hydrazine:
  • The carbonyl adjacent to the

    
     is the "harder" electrophile (more reactive toward hard nucleophiles, but often hydrated in solution).
    
  • Typically, the unsubstituted

    
     of the hydrazine attacks the carbonyl furthest from the 
    
    
    
    group due to electronic repulsion, leading to specific regiochemical outcomes (often the 5-trifluoromethyl-1-substituted isomer).

Q: Why is my N-H pyrazole peak broad? A: This is due to quadrupolar broadening from the


 nucleus and rapid proton exchange. It is normal. To sharpen it for integration (though rarely useful for regiochemistry), run the NMR in DMSO-

or at lower temperatures to slow the exchange.

References

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Letters. [Link][2]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. The Journal of Organic Chemistry. [Link][1]

  • Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. ResearchGate. [Link]

  • Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles. Organic & Biomolecular Chemistry. [Link]

Sources

Troubleshooting

Handling instability of free base 4-aminopyrazoles vs hydrochloride salts

Topic: Stabilization, Handling, and Utility of 4-Aminopyrazole Free Base vs. Hydrochloride Salts Ticket ID: AP-404-STABILITY Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stabilization, Handling, and Utility of 4-Aminopyrazole Free Base vs. Hydrochloride Salts Ticket ID: AP-404-STABILITY Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Black Tar" Phenomenon

If you are accessing this guide, you have likely encountered the rapid degradation of 4-aminopyrazole derivatives. A common scenario involves reducing a 4-nitropyrazole to the corresponding amine, obtaining a pristine off-white solid, and returning the next morning to find a dark brown or black tar.

This guide addresses the intrinsic instability of electron-rich 4-aminopyrazole free bases and provides a validated workflow for converting them into stable hydrochloride (HCl) salts. It also details how to utilize these salts in downstream chemistry without compromising reaction efficiency.

Module 1: The Science of Instability

Q: Why does my 4-aminopyrazole turn black upon exposure to air?

A: The darkening is a visual indicator of oxidative oligomerization. 4-aminopyrazoles are "electron-rich heteroaromatics." The amino group at the C4 position donates electron density into the pyrazole ring (via resonance), raising the HOMO (Highest Occupied Molecular Orbital) energy.

  • Oxidation Susceptibility: This high electron density makes the molecule prone to Single Electron Transfer (SET) oxidation by atmospheric oxygen.

  • Radical Cascade: The initial oxidation generates a radical cation, which couples with other molecules to form diazo-linkages or polymerized networks (similar to the degradation of aniline or phenylhydrazine).

  • The Salt Solution: Protonating the molecule with HCl removes electron density from the system (inductive withdrawal) and disrupts the conjugation that facilitates radical formation. The ionic lattice of the salt also provides a physical barrier to oxygen diffusion.

Visualizing the Stability Pathway

G FreeBase 4-Aminopyrazole (Free Base) Radical Radical Cation Intermediate FreeBase->Radical Oxidation Salt Hydrochloride Salt (Stable Crystalline Solid) FreeBase->Salt Protonation (Stabilization) Oxygen + O2 / Light Tar Oligomers/Tars (Dark Brown/Black) Radical->Tar Polymerization HCl + HCl (anhydrous)

Figure 1: Divergent pathways of 4-aminopyrazole handling. Unprotected free bases degrade rapidly via oxidation, while salt formation locks the molecule in a stable state.

Module 2: Stabilization Protocol (HCl Salt Formation)

Q: How do I isolate the stable HCl salt directly from a reduction reaction?

A: The most critical error researchers make is isolating the free base before attempting to make the salt. You must intercept the amine immediately after synthesis.

Scenario: Reduction of 4-nitropyrazole using Pd/C and


.
Step-by-Step Protocol
StepActionTechnical Rationale
1 Degas Solvents Sparge reaction solvents (MeOH or EtOH) with

or Ar for 15 mins before use. Removes dissolved

that initiates radical chains.
2 Filtration Filter the Pd/C catalyst under an inert atmosphere (or rapidly through a Celite pad). Do not let the filtrate sit.
3 Acidification Immediately add 1.1 - 1.5 equivalents of 4M HCl in Dioxane (or

) to the filtrate.
4 Concentration Concentrate the solution on a rotary evaporator (bath < 40°C). Do not evaporate to dryness if oiling occurs.
5 Precipitation Add an anti-solvent (typically

or MTBE) to induce crystallization.
6 Isolation Filter the off-white/white solid and dry under vacuum. Store in a desiccator.

Critical Note: If your product is an oil after Step 4, triturate (grind/sonicate) with diethyl ether. The HCl salt should solidify.

Module 3: Downstream Utility (Regeneration)

Q: Can I use the HCl salt in amide couplings or nucleophilic substitutions?

A: Yes, but you must perform an "In-Situ Free-Basing" . You rarely need to isolate the free base again. Instead, liberate the reactive amine directly in the reaction vessel using a tertiary amine base.

Protocol: Amide Coupling (e.g., HATU/EDC conditions)
  • Dissolution: Suspend the 4-aminopyrazole HCl salt in the reaction solvent (DMF, DMA, or DCM). Note: It may not dissolve completely until base is added.

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) .

    • Stoichiometry: You need 1 equivalent of base just to neutralize the HCl, plus the standard equivalents required for the reaction (typically 2-3 equiv total).

  • Reaction: Add the carboxylic acid and coupling reagent immediately.

Decision Logic: When to use Salt vs. Free Base

Workflow Start Start: 4-Aminopyrazole HCl Salt ReactionType Intended Reaction? Start->ReactionType Coupling Amide Coupling / Reductive Amination ReactionType->Coupling MetalCat Pd-Catalyzed Coupling (Buchwald-Hartwig) ReactionType->MetalCat Action1 Use Salt Directly. Add excess DIPEA/TEA (In-situ neutralization) Coupling->Action1 Action2 Check Base Compatibility. Inorganic bases (Cs2CO3, NaOtBu) will neutralize the salt in-situ. MetalCat->Action2

Figure 2: Decision matrix for utilizing HCl salts in synthesis. In almost all cases, separate isolation of the free base is unnecessary and risky.

Module 4: Comparative Data & Storage

Physical Property Comparison
FeatureFree Base (4-Aminopyrazole)Hydrochloride Salt
Appearance Off-white solid

Dark brown/black oil (rapidly)
White to off-white crystalline solid
Shelf Life < 24 hours (in air)> 12 months (desiccated)
Solubility Soluble in EtOAc, DCM, MeOHSoluble in Water, MeOH, DMSO; Insoluble in

, Hexanes
Handling Requires Glovebox or Schlenk lineBench-stable (hygroscopic - keep dry)
Storage Recommendations
  • Container: Amber glass vial with a Teflon-lined cap.

  • Atmosphere: Flush headspace with Argon before sealing.

  • Temperature: -20°C is ideal for long-term storage to prevent slow discoloration.

References

  • Synthesis and Instability of Aminopyrazoles

    • Mechanism of Oxidation: 4-aminopyrazoles are structurally analogous to phenylhydrazines and electron-rich anilines, which undergo auto-oxidation to form radical species and colored oligomers.
    • Source: Fichez, J., Busca, P., & Prestat, G. (2016). "Recent advances in aminopyrazoles synthesis and functionalization." Beilstein Journal of Organic Chemistry.

  • General Handling of Air-Sensitive Reagents

    • Techniques: Protocols for inert atmosphere filtr
    • Source: Aldrich Technical Bulletin AL-134. "Handling Air-Sensitive Reagents."

  • Salt Formation Protocols (Process Chemistry): Methodology: Standard procedures for converting unstable heteroaromatic amines to HCl salts using HCl/Dioxane or HCl/Ether to induce precipitation. Source: Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Standard industry reference for salt selection).
  • pKa and Formulation (Analogous Systems)

    • Data: Discussion on the pKa of pyrazole nitrogens and the stabilization effect of salt formation in pharmaceutical formul
    • Source: McMartin, K. E., et al. (2000). "pKa of 4MP and chemical equivalence in formulations of free base and salts." Journal of Clinical Pharmacology.

Optimization

Technical Support Center: Hydrazine Impurity Remediation in Pyrazole Amine Synthesis

Welcome to the Process Chemistry Support Center. This portal is designed for researchers, scale-up chemists, and drug development professionals dealing with the synthesis of pyrazole amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This portal is designed for researchers, scale-up chemists, and drug development professionals dealing with the synthesis of pyrazole amines. A critical bottleneck in this chemistry—often relying on the classical Knorr pyrazole synthesis[1]—is the rigorous removal of residual hydrazine or hydrazine hydrate, a highly toxic, DNA-reactive impurity[2].

This guide provides field-proven, self-validating methodologies to track, scavenge, and physically remove hydrazine down to regulatory limits.

Part 1: Frequently Asked Questions (FAQs) – The Contamination Mechanism

Q1: Why does residual hydrazine consistently co-purify with my pyrazole amine product? A1: Hydrazine (


) and pyrazole amines share fundamental physicochemical properties. Both possess basic amine functionalities and serve as robust hydrogen bond donors and acceptors. During standard liquid-liquid extractions, they exhibit similar partitioning behavior. Furthermore, their structural similarities often lead to co-elution during silica gel chromatography and co-crystallization in the final isolation steps.

Q2: Can I use a standard acidic aqueous wash to remove the hydrazine? A2: In most cases, no. While an acidic wash (e.g., 1 M HCl) effectively protonates hydrazine, driving it into the aqueous layer, it will simultaneously protonate your pyrazole amine product[3]. Unless your specific pyrazole amine is highly lipophilic and retains organic solubility at low pH, an acidic wash will result in severe product loss.

Q3: What are the regulatory limits for residual hydrazine in an Active Pharmaceutical Ingredient (API)? A3: Hydrazine is classified as a mutagenic impurity. Under the, such impurities must be controlled to limit potential carcinogenic risk[4]. While the generic Threshold of Toxicological Concern (TTC) for lifetime exposure is 1.5 µ g/day [5], compound-specific risk assessments based on TD50 values often place the acceptable intake (AI) for hydrazine at extremely stringent levels (e.g., calculated limits around 2.2 µ g/day depending on the route of administration)[6]. This typically translates to single-digit parts-per-million (ppm) limits in the final API.

Part 2: Troubleshooting Guides & Validated Workflows

To achieve < ppm levels of hydrazine, process chemists must exploit the specific reactivity of hydrazine rather than relying solely on its physical properties.

Strategy A: Chemical Scavenging (Derivatization)

The Causality: Hydrazine is a highly reactive bis-nucleophile. By introducing a sterically unhindered, electrophilic scavenger (such as an aromatic aldehyde), you selectively convert the residual hydrazine into a bulky, non-polar hydrazone[2]. This transformation drastically alters the impurity's molecular weight, polarity, and basicity, breaking the physicochemical symmetry with your pyrazole amine and enabling straightforward chromatographic separation.

Pro Tip: Using Salicylaldehyde or p-Anisaldehyde is highly recommended[1]. The resulting hydrazones are intensely colored (often bright yellow), acting as a self-validating visual indicator during column chromatography.

ScavengingWorkflow Crude Crude Reaction Mixture (Pyrazole Amine + Hydrazine) Scavenger Add Scavenger (e.g., Salicylaldehyde) Crude->Scavenger Reaction Hydrazone Formation (RT, 2-4 hours) Scavenger->Reaction Extraction Liquid-Liquid Extraction (Organic vs. Aqueous) Reaction->Extraction Aqueous Aqueous Layer (Salts & Byproducts) Extraction->Aqueous Discard Organic Organic Layer (Product + Hydrazone) Extraction->Organic Retain Chromatography Silica Gel Chromatography (ΔRf > 0.4) Organic->Chromatography PureProduct Pure Pyrazole Amine (< 1 ppm Hydrazine) Chromatography->PureProduct

Workflow for chemical scavenging of hydrazine impurities using aldehyde derivatization.

Standard Operating Procedure (SOP): Salicylaldehyde Scavenging
  • Quantification: Determine the approximate molar amount of residual hydrazine in your crude mixture via LC-MS or NMR.

  • Derivatization: Dissolve the crude pyrazole amine in a suitable organic solvent (e.g., Ethanol or Methanol). Add 1.5 to 2.0 equivalents of salicylaldehyde relative to the estimated residual hydrazine.

  • Incubation: Stir the mixture at room temperature for 2–4 hours. Monitor via TLC; you will observe the formation of a distinct, UV-active, yellow spot (the hydrazone) with a significantly higher Rf value than your product.

  • Workup: Concentrate the mixture under reduced pressure. Redissolve in Ethyl Acetate and wash with saturated aqueous

    
    , followed by brine.
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and purify via flash column chromatography. The non-polar hydrazone will elute long before the polar pyrazole amine.
    
Strategy B: Physical Separation via Azeotropic Distillation

The Causality: When scaling up, chromatography becomes economically and logistically unfeasible. If the hydrazine contamination is high (>1%), chemical scavenging will consume excessive reagents and generate massive byproduct waste. Hydrazine hydrate forms azeotropes with specific aromatic solvents. By subjecting the crude mixture to azeotropic distillation, the bulk hydrazine is co-evaporated, shifting the equilibrium and physically stripping the impurity from the matrix[7].

Standard Operating Procedure (SOP): Xylene Azeotropic Stripping
  • Solvent Exchange: Transfer the crude reaction mixture to a distillation apparatus. If the reaction was performed in ethanol, remove the bulk ethanol via rotary evaporation at 60 °C[7].

  • Azeotrope Formation: Suspend the crude residue in excess Xylene (or Toluene, depending on the thermal stability of your product).

  • Distillation: Heat the mixture to the boiling point of the solvent. The hydrazine hydrate will co-distill with the Xylene.

  • Iteration: Repeat the Xylene addition and distillation 2–3 times to ensure maximum stripping of the bulk hydrazine[7].

  • Polishing: The remaining trace hydrazine (<0.1%) can now be safely removed using a low-loading chemical scavenger or an ion-exchange resin[8].

DecisionMatrix Start Identify Hydrazine Contamination Level High High (>1%) Bulk Removal Start->High Low Low (<1%) Trace Scavenging Start->Low Azeotrope Azeotropic Distillation (e.g., Xylene) High->Azeotrope Derivatization Aldehyde/Ketone Derivatization Low->Derivatization IonExchange Cation Exchange Resin Low->IonExchange Azeotrope->Low Residual trace API Purified API (Meets ICH M7) Derivatization->API IonExchange->API

Decision matrix for selecting hydrazine removal strategies based on contamination levels.

Part 3: Data & Metrics

When selecting a scavenger or separation technique, consider the efficiency, cost, and scalability. The table below summarizes the quantitative metrics and operational parameters for common hydrazine removal strategies.

Removal StrategyReagent / SolventMechanism of ActionEfficiency (Residual Limit)ScalabilityPrimary Use Case
Azeotropic Distillation Xylene / ToluenePhysical co-evaporation[7]~0.1% - 0.5%ExcellentBulk removal post-reaction
Chemical Scavenging SalicylaldehydeHydrazone formation[2]< 1 ppmModerateLab-scale trace removal
Chemical Scavenging p-AnisaldehydeHydrazone formation[1]< 2 ppmModerateHighly sensitive LC-MS tracking
Ion Exchange Strongly Basic AnioniteAdsorption[8]< 10 ppmGoodContinuous flow / pilot scale
Continuous Extraction Aqueous/Organic biphasicPhase partitioning[9]< 5 ppmExcellentSafe scale-up of energetic intermediates

References

  • ICH Harmonised Guideline - Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk, M7(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • Elder, D. P., Snodin, D., & Teasdale, A. (2011). Control and analysis of hydrazine, hydrazides and hydrazones—genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Journal of Pharmaceutical and Biomedical Analysis. Available at:[Link]

  • Somanathan, R., et al. (2013). Process Development and Scale-Up for the Preparation of the 1-Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. Organic Process Research & Development. Available at:[Link]

  • Berillo, D., et al. (2021). Remove excess hydrazine hydrate? ResearchGate Discussion Forum. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 3-(4-Ethylphenyl)-1H-pyrazol-4-amine

Welcome to the Technical Support Center for 3-(4-Ethylphenyl)-1H-pyrazol-4-amine . This compound presents a classic "brick dust" and "grease" dual-challenge in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(4-Ethylphenyl)-1H-pyrazol-4-amine . This compound presents a classic "brick dust" and "grease" dual-challenge in drug development. The highly lipophilic 4-ethylphenyl moiety drives poor aqueous solvation (the "grease" factor), while the planar conjugated system and the strong intermolecular hydrogen bonding network (between the pyrazole N/NH and the 4-amino group) result in a high crystal lattice energy (the "brick dust" factor) [5, 6].

This guide provides field-proven troubleshooting strategies, step-by-step protocols, and mechanistic insights to overcome these solubility barriers in both in vitro and in vivo experimental settings.

Part 1: Physicochemical Profiling & The Root Cause

To solve a solubility issue, you must first understand the structural causality behind it. Table 1 deconstructs the molecule to explain exactly why it resists aqueous solvation and how to counteract each feature.

Table 1: Structural Features and Solubility Impact

Structural FeaturePhysicochemical PropertyImpact on Aqueous SolubilityTargeted Solubilization Strategy
3-(4-Ethylphenyl) Group High Lipophilicity (High LogP)Creates a severe hydrophobic hydration penalty; thermodynamically repels water molecules.Cyclodextrin encapsulation [1], Micellization via Surfactants [2].
1H-pyrazole Ring Planarity & H-bondingDrives high crystal lattice energy via π-π stacking and intermolecular N-H...N bonds [5, 6].Co-solvents (e.g., DMSO, PEG400) to disrupt H-bonds; Nanosuspension [3].
4-Amino Group Weak Base (pKa ~4.5)Un-ionized at physiological pH, contributing to crystal packing.pH adjustment (pH < 3), Salt formation (HCl, Mesylate) [4].

Part 2: Frequently Asked Questions (FAQs)

Q1: My compound precipitates immediately when I dilute my DMSO stock into aqueous assay buffer (e.g., PBS at pH 7.4). How can I prevent this for in vitro cell assays?

A1: This is a classic solvent-shift precipitation issue. The lipophilic ethylphenyl group cannot be solvated by water once the DMSO concentration drops below a critical threshold. To prevent this, you must lower the thermodynamic activity of the compound in the aqueous phase using co-solvents or surfactants [2, 4]. Solution: Do not spike DMSO directly into plain PBS. Instead, incorporate a non-ionic surfactant like 0.1% Tween 20 or 0.1% BSA into your assay buffer before adding the compound. The surfactant forms micelles that immediately encapsulate the hydrophobic ethylphenyl tail upon dilution, preventing nucleation and precipitation.

Q2: I need to formulate this compound for oral gavage (PO) in rodents, but it is completely insoluble in water. What is the best vehicle?

A2: For a molecule with a highly lipophilic tail and a polar headgroup, inclusion complexation is highly effective [1, 3]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) can encapsulate the 4-ethylphenyl moiety within their hydrophobic cavities. The hydrophilic exterior of the cyclodextrin maintains aqueous solubility. Alternatively, a ternary co-solvent mixture (e.g., 10% DMSO / 40% PEG400 / 50% Water) can be used to lower the dielectric constant of the vehicle [4].

Q3: Can I use pH adjustment to dissolve this compound without adding heavy excipients?

A3: Yes. The 4-amino group and the pyrazole ring are weakly basic. By lowering the pH of your vehicle below the pKa of the conjugate acid (typically pH < 3), you protonate the amine (-NH3+). This introduces a formal positive charge, dramatically increasing ion-dipole interactions with water and disrupting the solid-state crystal lattice [4]. Caution: Unbuffered low-pH solutions are excellent for oral dosing (where the stomach is already acidic) but are not suitable for IV injection due to the risk of phlebitis.

Q4: We need to dose at very high concentrations (>50 mg/kg) for a toxicology study, and chemical solubilization is failing. What are our options?

A4: When chemical solubilization reaches its thermodynamic limits, you must transition to physical modification via nanosuspension [2, 3]. High-pressure homogenization or wet bead milling reduces the particle size to the nanometer range (<500 nm). According to the Noyes-Whitney equation, this exponentially increases the surface area, maximizing the dissolution rate. This allows the compound to be rapidly absorbed in the GI tract even if the equilibrium solubility remains low [2].

Part 3: Experimental Workflows & Protocols

Algorithmic Decision Tree

Use the following workflow to determine the optimal solubilization strategy based on your specific experimental constraints.

SolubilityWorkflow Start Compound: 3-(4-Ethylphenyl) -1H-pyrazol-4-amine Target Target Application? Start->Target InVitro In Vitro Assays (Cell Culture / Enzyme) Target->InVitro Low Conc. InVivo In Vivo Dosing (PK / Efficacy) Target->InVivo Med Conc. Tox High-Dose Tox Studies (>50 mg/kg) Target->Tox High Conc. DMSO Prepare 10-50mM DMSO Stock InVitro->DMSO Route Dosing Route? InVivo->Route Nano Wet Bead Milling / Nanosuspension Tox->Nano Dilution Dilute into Buffer with 0.1% Tween 20 or BSA DMSO->Dilution Prevent Crash IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO Cyclo 20% HP-β-CD Complexation (Encapsulates Ethylphenyl) IV->Cyclo Neutral pH Req. PO->Cyclo Neutral Vehicle Salt In Situ HCl Salt Formation (Protonates 4-Amine) PO->Salt Acidic Stomach Surfactant Stabilize with Pluronic F-68 / Tween 80 Nano->Surfactant Prevent Aggregation

Caption: Algorithmic workflow for selecting the optimal solubility enhancement strategy based on the target application.

Protocol 1: Preparation of a 20% HP-β-CD Inclusion Complex (For In Vivo Dosing)

Causality Insight: The mechanical agitation (sonication) provides the activation energy required to break the pyrazole's crystal lattice, allowing the hydrophobic ethylphenyl group to enter the cyclodextrin cavity, driven by the release of high-energy water molecules from the cavity [1].

  • Preparation: Weigh 20 g of Hydroxypropyl-β-cyclodextrin (HP-β-CD) and dissolve in 80 mL of sterile Water for Injection (WFI). Stir until completely clear.

  • Addition: Weigh the required amount of 3-(4-Ethylphenyl)-1H-pyrazol-4-amine (e.g., 100 mg for a 1 mg/mL final concentration) and add it to the HP-β-CD solution.

  • Energy Input: Probe sonicate the suspension on ice for 3 cycles of 1 minute (50% amplitude). This disrupts the solid particles and facilitates complexation.

  • Equilibration: Stir the suspension overnight at room temperature to reach thermodynamic equilibrium.

  • Filtration: Filter through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved drug.

  • Self-Validating Step: Analyze the filtrate via HPLC-UV to confirm the final dissolved concentration. If the concentration is lower than expected, the complexation limit has been reached, and a co-solvent (e.g., 5% PEG400) must be added to the vehicle.

Protocol 2: In Situ Salt Formation (HCl Salt) for Aqueous Solubilization

Causality Insight: Protonating the primary amine disrupts the planar π-π stacking and intermolecular H-bonding of the free base, replacing it with strong ion-dipole interactions with water [4].

  • Suspension: Suspend 3-(4-Ethylphenyl)-1H-pyrazol-4-amine in a minimal volume of absolute ethanol (e.g., 50 mg in 1 mL).

  • Protonation: While stirring, slowly add 1.1 molar equivalents of 1M HCl in Diethyl Ether (or aqueous 0.1M HCl).

  • Observation: The suspension will clear as the soluble salt forms. If using ether, the salt may precipitate out as a fine, highly water-soluble white powder.

  • Reconstitution: Evaporate the organic solvent under a gentle stream of nitrogen, then reconstitute the resulting film in 0.9% Saline or pure water.

  • Self-Validating Step: Measure the final pH of the solution. It should be between pH 3.0 and 4.5. If the pH drifts above 5.0, the amine will deprotonate back to the free base, and the compound will precipitate. This pH check validates that the compound remains in its ionized, soluble state.

Part 4: Data Presentation & Mechanistic Pathways

Table 2: Recommended Excipient Systems and Tolerability

Excipient SystemMechanism of ActionMax Recommended Conc. (In Vitro)Max Recommended Conc. (In Vivo - PO)
DMSO / PEG400 / Water Co-solvency (Dielectric constant reduction)0.1% - 1% DMSO10% DMSO / 40% PEG400
HP-β-Cyclodextrin Inclusion Complexation (Hydrophobic shielding)1% - 5%20% - 30% (w/v)
Tween 80 / Saline Micellization (Surfactant encapsulation)0.01% - 0.1%1% - 5% (v/v)
0.1M HCl (pH ~2-3) Ionization (Ion-dipole interaction)Not recommended (Cell toxicity)Acceptable for Oral Gavage
Mechanistic Pathways of Solubilization

Mechanism FreeBase Solid State Free Base (High Lattice Energy, π-π Stacking) Protonation Acid Addition (HCl) Protonation of 4-Amine FreeBase->Protonation pH < 3 Complexation HP-β-CD Addition Hydrophobic Encapsulation FreeBase->Complexation Kneading/Sonication Micellization Surfactant Addition Micelle Formation FreeBase->Micellization Critical Micelle Conc. IonDipole Ion-Dipole Interactions (Water Soluble Salt) Protonation->IonDipole Disrupted Lattice Inclusion Inclusion Complex (Shielded Ethylphenyl) Complexation->Inclusion Thermodynamic Shift Micelle Micellar Core (Solubilized Lipophile) Micellization->Micelle Hydrophobic Core

Caption: Molecular mechanisms of solubilization for 3-(4-Ethylphenyl)-1H-pyrazol-4-amine.

Part 5: References

  • Drug Solubility: Importance and Enhancement Techniques Source: nih.gov URL:

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review Source: ijpbr.in URL:

  • 5 Novel Techniques for Solubility Enhancement Source: ascendiacdmo.com URL:

  • Solubility enhancement techniques: A comprehensive review Source: wjbphs.com URL:

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain Source: nih.gov URL:

  • Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability Source: acs.org URL:

Optimization

Minimizing side reactions in Vilsmeier-Haack formylation of pyrazoles

Topic: Minimizing Side Reactions & Process Optimization Doc ID: VH-PYR-OPT-04 Last Updated: October 2025[1] Introduction The Vilsmeier-Haack reaction is the industry standard for introducing a formyl group at the C4 posi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions & Process Optimization Doc ID: VH-PYR-OPT-04 Last Updated: October 2025[1]

Introduction

The Vilsmeier-Haack reaction is the industry standard for introducing a formyl group at the C4 position of the pyrazole ring.[2] However, its application in drug discovery (e.g., kinase inhibitor synthesis) is frequently plagued by thermal runaways , incomplete hydrolysis , and chemoselectivity issues (chlorination vs. formylation).[1]

This guide addresses the root causes of these failures. It is designed to move beyond "recipe following" to a mechanistic understanding of why side reactions occur and how to engineer them out of your process.

Module 1: Critical Safety & Reagent Formation

The "Hidden" Failure Point: 60% of reproducibility issues stem from the Vilsmeier Reagent (VR) preparation, not the substrate addition.[1]

The Thermal Hazard

The formation of the chloroiminium salt (Vilsmeier Reagent) from DMF and POCl₃ is highly exothermic .

  • Risk: If POCl₃ is added too quickly at room temperature, the temperature can spike (>50°C), leading to VR decomposition and potentially a thermal runaway event [1, 2].[1]

  • Impact on Chemistry: Decomposed VR leads to "stalled" reactions where starting material remains but no active reagent is left.[1]

Protocol: Safe In-Situ VR Generation
  • Anhydrous Conditions: Use fresh anhydrous DMF (<0.05% water). Water reacts violently with POCl₃ and destroys the reagent.

  • Cooling: Chill DMF to 0–5°C under inert atmosphere (

    
     or 
    
    
    
    ).
  • Controlled Addition: Add POCl₃ dropwise. Maintain internal temperature <10°C .

  • Induction: Stir at 0–5°C for 30–60 minutes before adding the pyrazole. This ensures complete conversion to the active electrophile.

Module 2: Mechanistic Troubleshooting (Side Reactions)

Visualizing the Pathway

The following diagram illustrates the competition between the desired C4-formylation and common side reactions (N-formylation, Chlorination).[1]

VilsmeierMechanism Reagents DMF + POCl3 VR Vilsmeier Reagent (Chloroiminium Salt) Reagents->VR 0°C, Exothermic Intermediate C4-Iminium Intermediate VR->Intermediate + Pyrazole (Electrophilic Subst.) Side_Tar Polymerization/Tar (Thermal Decomp) VR->Side_Tar >60°C (Uncontrolled) Substrate Pyrazole Substrate Substrate->Intermediate Side_N Side Reaction: N-Formylation (If NH free) Substrate->Side_N Unprotected NH Side_Cl Side Reaction: Chlorination (If OH/NH2 present) Substrate->Side_Cl Nucleophilic funct. groups Product 4-Formylpyrazole Intermediate->Product Hydrolysis (pH 7-8)

Figure 1: Mechanistic bifurcation points. Control is achieved by blocking the red/dotted paths.

Troubleshooting Guide
Issue 1: N-Formylation (The "Wrong" Aldehyde)

Symptom: NMR shows a formyl proton, but the shift is incorrect, or the product is unstable. Cause: If the pyrazole nitrogen (N1) is unsubstituted (1H-pyrazole), the Vilsmeier reagent attacks the nitrogen first, forming an N-formyl species or N-diminimum salt.[1] Solution:

  • Strategy A (Protection): Alkylate or protect the N1 position (e.g., Benzyl, THP, SEM) before the reaction.[1]

  • Strategy B (Double Vilsmeier): If N-protection is not possible, use 3.0–4.0 eq of VR. The N-formyl group is often labile and can be removed during the basic workup, leaving the C4-formyl group intact [3, 4].[1]

Issue 2: Unwanted Chlorination

Symptom: Mass spec shows M+Cl isotope pattern; loss of OH or NH₂ groups.[1] Cause:

  • OH Groups: Vilsmeier reagent is a potent chlorinating agent.[3] It will convert alcohols (e.g., hydroxyethyl side chains) to alkyl chlorides [5].[1]

  • Electron Richness: Highly electron-rich pyrazoles (e.g., aminopyrazoles) may undergo competitive chlorination if the temperature is too high.[1] Solution:

  • Stoichiometry: Reduce POCl₃ to 1.1 eq if avoiding chlorination is critical (though yield may suffer).

  • Temperature: Keep the reaction temperature below 80°C . Chlorination often has a higher activation energy than formylation.[1]

  • Alternative: If OH-to-Cl conversion is desired (often done in one pot), increase POCl₃ to >3 eq and heat to reflux (100–120°C) [5].[1]

Issue 3: The "Stalled" Intermediate (Incomplete Hydrolysis)

Symptom: Reaction looks complete by TLC/LCMS (intermediate formed), but after workup, you recover a "gum" or complex mixture, not the aldehyde. Cause: The iminium salt intermediate is stable. Simply adding water is often insufficient to hydrolyze it, or the hydrolysis is too exothermic and degrades the product.[1] Solution:

  • Buffered Hydrolysis: Do not just dump into water.[1] Pour the reaction mixture into aqueous Sodium Acetate (20%) or Saturated Na₂CO₃ .

  • pH Target: Adjust pH to 7–8 . Acidic hydrolysis is slow; highly basic conditions (pH >12) can cause Cannizzaro reactions or ring cleavage.[1]

Module 3: Optimized Protocol & Data

Standard Operating Procedure (SOP): C4-Formylation

Target: 1-Phenyl-1H-pyrazole-4-carbaldehyde[1]

  • Reagent Prep: In a flame-dried flask under

    
    , charge DMF (5.0 eq) . Cool to 0°C.[4]
    
  • Addition: Add POCl₃ (1.5–2.0 eq) dropwise over 20 min. Caution: Exotherm.[1][2][5] Stir 30 min at 0°C.

  • Substrate: Dissolve Pyrazole (1.0 eq) in minimum DMF. Add dropwise to the VR solution.[5]

  • Reaction: Warm to 70–80°C and stir for 2–4 hours. Monitor by TLC/LCMS.[1]

    • Note: The intermediate iminium species often has a different

      
       than the starting material but won't match the aldehyde product yet.
      
  • Workup (Critical):

    • Cool mixture to RT.

    • Pour slowly into crushed ice/saturated Na₂CO₃ solution (maintain pH 7–8).

    • Stir vigorously for 1 hour (essential for hydrolysis).

    • Extract with EtOAc or DCM.[1][2]

Stoichiometry & Temperature Matrix

Use this table to select conditions based on your substrate's sensitivity.

Substrate TypePOCl₃ EqDMF EqTemp (°C)Key RiskMitigation
Simple N-Alkyl Pyrazole 1.2 – 1.53 – 560 – 80Thermal RunawaySlow addition; monitor internal temp.[1]
1H-Pyrazole (Unsubst.) 3.0 – 4.05 – 890 – 100N-FormylationHydrolyze vigorously (pH 9) to cleave N-CHO.[1]
Hydroxylated Pyrazole 3.0+5 – 10100 – 120Incomplete Cl-Subst.[1]If Cl desired, high temp is required [5].[1]
Amino-Pyrazole 1.150 – RTRing ChlorinationKeep cold; consider protecting NH₂.[1]

Module 4: Workflow Visualization

OptimizationWorkflow Start Start: Pyrazole Substrate CheckNH Is N1 position free (NH)? Start->CheckNH Protect Option A: Protect N1 (Bn, Me, SEM) CheckNH->Protect Yes DoubleVH Option B: Use 3-4 eq POCl3 (Expect N-Formyl intermediate) CheckNH->DoubleVH Yes (Skip Protection) PrepVR Prepare VR: DMF + POCl3 @ 0°C (Strict Control) CheckNH->PrepVR No (N-Alkyl/Aryl) Protect->PrepVR DoubleVH->PrepVR AddSub Add Substrate to VR PrepVR->AddSub Heat Heat to 70-80°C AddSub->Heat Monitor Monitor LCMS (Look for Iminium Mass) Heat->Monitor Monitor->Heat Incomplete Hydrolysis Hydrolysis Step Ice + Na2CO3 (pH 7-8) Stir 1 Hour Monitor->Hydrolysis Complete Isolate Isolate Aldehyde Hydrolysis->Isolate

Figure 2: Decision tree for process optimization and troubleshooting.

References

  • Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction. [Link][1]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction Mechanism and Recent Literature. [Link]

  • National Institutes of Health (PMC). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link][1]

  • Popov, A. V., et al. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.[1][6] Arkivoc, 2019.[1][6] [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Interpretation of 3-(4-Ethylphenyl)-1H-pyrazol-4-amine

The Molecular Structure: A Sum of its Parts To effectively interpret the 1H NMR spectrum, we must first dissect the molecule into its key proton environments. 3-(4-Ethylphenyl)-1H-pyrazol-4-amine comprises three distinct...

Author: BenchChem Technical Support Team. Date: March 2026

The Molecular Structure: A Sum of its Parts

To effectively interpret the 1H NMR spectrum, we must first dissect the molecule into its key proton environments. 3-(4-Ethylphenyl)-1H-pyrazol-4-amine comprises three distinct regions:

  • The 4-Ethylphenyl Group: A para-substituted benzene ring with an ethyl substituent.

  • The Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.

  • The Amine and N-H Protons: An amino group (-NH₂) at the 4-position and a proton on one of the pyrazole nitrogens (N-H).

The electronic environment of the protons in each of these regions will dictate their chemical shift (δ), multiplicity (splitting pattern), and integration (number of protons).

Predicted 1H NMR Spectrum: A Detailed Interpretation

The following table summarizes the predicted 1H NMR spectral data for 3-(4-Ethylphenyl)-1H-pyrazol-4-amine, typically recorded in a solvent like DMSO-d₆, which is adept at solubilizing such compounds and revealing exchangeable protons.

Signal Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
1~ 11.0 - 13.0Broad Singlet1HN-H (pyrazole ring)
2~ 7.5 - 7.8Doublet2HAr-H (ortho to ethyl group)
3~ 7.2 - 7.4Doublet2HAr-H (meta to ethyl group)
4~ 7.6Singlet1HC5-H (pyrazole ring)
5~ 4.0 - 5.0Broad Singlet2H-NH₂
6~ 2.6 - 2.7Quartet2H-CH₂- (ethyl group)
7~ 1.2Triplet3H-CH₃ (ethyl group)

Deconstructing the Spectrum: A Rationale-Driven Analysis

The Aromatic Region (δ 7.0 - 8.0 ppm)

The protons on the 4-ethylphenyl ring are expected to appear in the aromatic region. Due to the para-substitution, a characteristic AA'BB' system, which often simplifies to two doublets, is anticipated.

  • Ar-H (ortho to ethyl group): These two protons are chemically equivalent and are expected to resonate as a doublet in the range of δ 7.5 - 7.8 ppm. Their proximity to the electron-donating pyrazole ring may cause a slight downfield shift compared to ethylbenzene itself.

  • Ar-H (meta to ethyl group): These two protons are also equivalent and will appear as a doublet, typically upfield from the ortho protons, in the region of δ 7.2 - 7.4 ppm.

The pyrazole ring itself contains one C-H proton.

  • C5-H (pyrazole ring): The proton at the 5-position of the pyrazole ring is expected to be a singlet, as there are no adjacent protons to couple with. Its chemical shift is influenced by the electron-donating amine group at the 4-position, which will shield this proton, causing it to appear upfield relative to an unsubstituted pyrazole. A predicted chemical shift is around δ 7.6 ppm. In some pyrazole derivatives, this signal can be observed at a lower field, around 5.8-6.4 ppm, but the substitution pattern here suggests a more downfield position.[1]

The Exchangeable Protons (Variable Chemical Shifts)

The N-H proton of the pyrazole ring and the protons of the amine group are "exchangeable," meaning their chemical shifts are highly dependent on solvent, concentration, and temperature.[2] They often appear as broad signals due to rapid chemical exchange and quadrupolar coupling with the adjacent nitrogen atom.

  • N-H (pyrazole ring): This proton is typically observed as a broad singlet at a significantly downfield position, often between δ 11.0 and 13.0 ppm.[2] In some cases, this signal can be very broad and difficult to distinguish from the baseline.

  • -NH₂: The two protons of the amine group are also expected to give a broad singlet. The electron-donating nature of the amine group leads to a predicted chemical shift in the range of δ 4.0 - 5.0 ppm. The chemical shift of amine protons can vary widely, from as low as 0.5 ppm to higher values in aromatic amines.[3]

The Aliphatic Region (δ 0.0 - 3.0 ppm)

The ethyl group gives rise to two characteristic signals in the upfield region of the spectrum.

  • -CH₂- (ethyl group): The two methylene protons are adjacent to three methyl protons, resulting in a quartet (n+1 rule, where n=3). Their position next to the aromatic ring causes a downfield shift to approximately δ 2.6 - 2.7 ppm.[4][5]

  • -CH₃ (ethyl group): The three methyl protons are adjacent to two methylene protons, leading to a triplet (n+1 rule, where n=2). This signal is expected to be found further upfield, around δ 1.2 ppm.[4][5]

Experimental Workflow and Data Validation

To experimentally validate this predicted spectrum, a structured approach is necessary.

Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity 3-(4-Ethylphenyl)-1H-pyrazol-4-amine.

    • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[2] DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for its high boiling point, which allows for variable temperature experiments if needed.

    • Transfer the solution to a 5 mm NMR tube.

  • 1H NMR Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.

    • Acquire a standard 1D proton spectrum with a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.[2]

  • Data Analysis:

    • Integrate all signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicity of each signal to deduce the coupling patterns.

    • For confirmation of exchangeable protons, a D₂O exchange experiment can be performed. Adding a drop of D₂O to the NMR tube and re-acquiring the spectrum will cause the signals for the N-H and -NH₂ protons to disappear or significantly diminish.

Logical Workflow for Spectral Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_elucid Structure Elucidation Prep Dissolve sample in DMSO-d6 Acq Acquire 1D 1H NMR (400+ MHz) Prep->Acq Transfer to NMR tube D2O D2O Exchange (Optional) Acq->D2O Ref Reference to Solvent Peak Acq->Ref Assign Assign Signals to Proton Environments D2O->Assign Identify exchangeable protons Int Integrate Signals Ref->Int Mult Analyze Multiplicity Int->Mult Mult->Assign Confirm Confirm Structure Assign->Confirm

Caption: Logical workflow for the 1H NMR analysis of 3-(4-Ethylphenyl)-1H-pyrazol-4-amine.

Comparative Analysis with Structurally Related Compounds

To build confidence in our predicted spectrum, we can compare the expected chemical shifts with those of similar molecules.

  • 4-Ethylphenol: The 1H NMR spectrum of 4-ethylphenol shows the ethyl group signals at approximately δ 2.58 ppm (quartet) and δ 1.20 ppm (triplet), and the aromatic protons as two doublets around δ 7.07 ppm and δ 6.76 ppm.[5] These values are in close agreement with our predictions for the 4-ethylphenyl moiety in the target molecule.

  • Pyrazole: The parent pyrazole shows a triplet for the C4-H at ~δ 6.37 ppm and a doublet for the C3/C5-H at ~δ 7.66 ppm.[6] The presence of substituents dramatically alters these shifts.

  • Substituted Pyrazoles: In various substituted pyrazoles, the pyrazole C-H proton signal can range from δ 5.83 to δ 8.35 ppm depending on the electronic nature of the substituents.[1] The N-H proton is consistently observed at a high chemical shift, often above 8.3 ppm.[1]

This comparative data reinforces the predicted chemical shift ranges for the different proton environments in 3-(4-Ethylphenyl)-1H-pyrazol-4-amine.

Conclusion

The 1H NMR spectrum of 3-(4-Ethylphenyl)-1H-pyrazol-4-amine is predicted to exhibit a set of distinct signals that are readily interpretable based on fundamental NMR principles and data from analogous structures. The characteristic signals of the 4-ethylphenyl group in the aromatic and aliphatic regions, combined with the unique signals of the substituted pyrazole ring and the exchangeable amine and N-H protons, provide a comprehensive spectral fingerprint for this molecule. By following the detailed experimental and analytical workflow presented, researchers can confidently acquire and interpret the 1H NMR spectrum to confirm the structure of this and other related compounds, ensuring the integrity of their research and development endeavors.

References

  • ResearchGate. 1H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... [Online] Available at: [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Online] Available at: [Link]

  • Journal of the Chemical Society of Pakistan. 'H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). [Online] Available at: [Link]

  • ResearchGate. 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). [Online] Available at: [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Online] Available at: [Link]

  • ResearchGate. 1H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol). [Online] Available at: [Link]

Sources

Comparative

A Comparative Guide to HPLC Method Development for Purity Analysis of Pyrazole Amines

In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. Pyrazole amines, a significant class of heterocyclic compounds, are founda...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. Pyrazole amines, a significant class of heterocyclic compounds, are foundational scaffolds in a multitude of therapeutic agents, recognized for their roles in anticancer, anti-inflammatory, and anti-infective treatments.[1][2][3] The accurate determination of their purity is not merely a regulatory requirement but a critical assurance of safety and efficacy. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) method development for the purity analysis of pyrazole amines against other analytical techniques, grounded in scientific principles and regulatory expectations.

The Central Role of Purity Analysis for Pyrazole Amines

The inherent reactivity of the amine and pyrazole functionalities can lead to a variety of process-related impurities and degradation products.[4][5] These impurities, even at trace levels, can impact the drug's safety, efficacy, and stability. Therefore, a robust and validated analytical method for purity determination is a cornerstone of the drug development process, from early-stage synthesis to final product release.

HPLC: The Workhorse for Purity Analysis

High-Performance Liquid Chromatography (HPLC) remains the predominant technique for the purity analysis of non-volatile and thermally labile compounds like pyrazole amines.[6] Its versatility, high resolution, and quantitative accuracy make it the method of choice in most pharmaceutical laboratories.

A Step-by-Step Guide to HPLC Method Development

The development of a successful HPLC method is a systematic process aimed at achieving adequate separation of the main compound from all potential impurities. This process is guided by both scientific understanding and regulatory frameworks such as the International Council for Harmonisation (ICH) guidelines.[7][8][9][10][11]

Experimental Workflow: HPLC Method Development

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Analyte Characterization (pKa, logP, solubility) B Column & Mobile Phase Screening A->B Guides Selection C Initial Gradient Run B->C Initial Conditions D Optimize Gradient Profile C->D Iterative Refinement E Fine-tune Mobile Phase (pH, organic modifier) F Adjust Flow Rate & Column Temperature G System Suitability Testing F->G Finalized Method H Validation Parameters (ICH Q2(R2)) G->H Confirms Performance I Final Method Documentation H->I Regulatory Submission

Caption: A typical workflow for systematic HPLC method development.

Experimental Protocol: A Practical Approach

  • Analyte Characterization: Begin by understanding the physicochemical properties of the target pyrazole amine. Determine its pKa to select an appropriate mobile phase pH for optimal peak shape and retention. The logP value will guide the choice of the stationary phase and the initial organic solvent percentage.

  • Initial Screening of Stationary and Mobile Phases:

    • Column Selection: A C18 column is a versatile starting point for many pyrazole amines.[12][13] However, for highly polar amines, consider alternative stationary phases like C8, Phenyl-Hexyl, or polar-embedded columns.

    • Mobile Phase Selection: A common starting point is a gradient elution with acetonitrile (ACN) and water, both containing an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.[12] The acid helps to protonate the amine, leading to better peak shape and retention on a reversed-phase column.

  • Method Optimization:

    • Gradient Optimization: Perform a broad gradient (e.g., 5% to 95% ACN over 20-30 minutes) to elute all components. Based on the initial chromatogram, adjust the gradient slope and duration to improve the resolution of closely eluting peaks.

    • Mobile Phase pH Adjustment: The pH of the aqueous mobile phase is a critical parameter. For basic pyrazole amines, maintaining a pH of 2-3 units below the pKa of the amine ensures it is in its protonated form, leading to good peak shape.

    • Organic Modifier: While ACN is a common choice, methanol can offer different selectivity and may be a better option for resolving certain impurities.

    • Temperature and Flow Rate: Increasing the column temperature can reduce viscosity and improve peak efficiency, but may also affect selectivity. The flow rate can be adjusted to optimize run time and resolution, with consideration for the system pressure limits.

  • Method Validation: Once a suitable separation is achieved, the method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[7][8][9][10][11] Key validation parameters include:

    • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

    • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

    • Accuracy: The closeness of test results to the true value.

    • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

    • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a powerful tool, other techniques offer distinct advantages in specific scenarios.

FeatureHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)GC (Gas Chromatography)CE (Capillary Electrophoresis)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[14]Similar to HPLC but uses smaller particle size columns (sub-2 µm) and higher pressures.[15]Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.[16]Separation of ions based on their electrophoretic mobility in an electric field.[17]
Advantages Robust, versatile, well-established, and widely available.[6]Faster analysis times, higher resolution, and improved sensitivity compared to HPLC.[15][18][19]Excellent for volatile and thermally stable amines; high sensitivity.[20]High separation efficiency, minimal sample and solvent consumption, suitable for charged analytes.[21][22]
Disadvantages Longer run times and lower resolution compared to UPLC.Higher initial instrument cost and can be more susceptible to blockages.Not suitable for non-volatile or thermally labile compounds; derivatization may be required for polar amines.[20][23]Lower sensitivity for some detectors (UV), and can be less robust than HPLC for routine QC.[22]
Best Suited For Routine purity analysis, quality control, and preparative separations.[6]High-throughput screening, complex impurity profiling, and when speed is critical.[18]Analysis of volatile impurities or related substances in pyrazole amines.Chiral separations of pyrazole amines and analysis of highly polar or charged impurities.[21]

In-Depth Comparison

HPLC vs. UPLC

Ultra-Performance Liquid Chromatography (UPLC) is a significant advancement over traditional HPLC. By utilizing columns with smaller particle sizes (typically sub-2 µm), UPLC systems operate at much higher pressures (up to 15,000 psi) to achieve faster separations with greater resolution and sensitivity.[15][19] For the analysis of pyrazole amines with complex impurity profiles, UPLC can provide a significant advantage in resolving closely eluting peaks and reducing analysis time, thereby increasing sample throughput.[18] The transition from an HPLC to a UPLC method can often be guided by principles outlined in pharmacopeias like the USP General Chapter <621>.[24][25][26][27]

HPLC vs. Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the separation of volatile and thermally stable compounds.[16] However, many pyrazole amines have low volatility and may degrade at the high temperatures required for GC analysis. While derivatization can be employed to increase volatility, this adds an extra step to the sample preparation process and can introduce variability. GC is more suitable for analyzing volatile impurities that may be present in the pyrazole amine sample, such as residual solvents.

HPLC vs. Capillary Electrophoresis (CE)

Capillary Electrophoresis separates analytes based on their charge-to-size ratio in an electric field.[17] This technique offers extremely high separation efficiency and requires minimal sample and solvent. CE can be particularly advantageous for the analysis of charged pyrazole amines and for chiral separations.[21] However, CE can be less robust than HPLC for routine quality control applications and may have lower sensitivity with standard UV detection, although this can be improved with techniques like CE-LIF or by coupling with mass spectrometry (CE-MS).[21][22]

Troubleshooting Common HPLC Issues in Pyrazole Amine Analysis

ProblemPotential CauseRecommended Solution
Peak Tailing Secondary interactions between the basic amine and residual acidic silanols on the column packing.Use a mobile phase with a low pH (2-3) to ensure the amine is protonated. Add a competing base (e.g., triethylamine) to the mobile phase. Use a base-deactivated column or a column with a different stationary phase.
Poor Peak Shape Inappropriate mobile phase pH or ionic strength.Optimize the mobile phase pH based on the pKa of the pyrazole amine. Ensure adequate buffering capacity if using a buffered mobile phase.
Ghost Peaks Contamination in the mobile phase, injector, or column.Use high-purity solvents and reagents. Flush the system thoroughly. Run a blank gradient to identify the source of the ghost peaks.
Baseline Drift Changes in mobile phase composition or temperature.Ensure the mobile phase is well-mixed and degassed. Use a column thermostat to maintain a constant temperature.

Logical Relationship: Troubleshooting HPLC Issues

Troubleshooting Problem Observed Problem (e.g., Peak Tailing) Cause1 Secondary Interactions Problem->Cause1 Cause2 Inappropriate pH Problem->Cause2 Cause3 Column Degradation Problem->Cause3 Solution2 Use Base-Deactivated Column Cause1->Solution2 Solution3 Add Competing Base Cause1->Solution3 Solution1 Adjust Mobile Phase pH Cause2->Solution1 Solution4 Replace Column Cause3->Solution4

Caption: A cause-and-effect diagram for troubleshooting common HPLC problems.

Conclusion

The development of a robust and reliable HPLC method for the purity analysis of pyrazole amines is a critical and multi-faceted process. It requires a thorough understanding of the analyte's chemistry, a systematic approach to method development and optimization, and rigorous validation according to regulatory guidelines. While HPLC remains the gold standard, a comprehensive understanding of alternative techniques such as UPLC, GC, and CE allows the analytical scientist to select the most appropriate tool for a given challenge. By combining scientific expertise with a logical, data-driven approach, researchers can confidently ensure the quality and safety of these vital pharmaceutical compounds.

References

  • USP General Chapter <621> Chrom
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • Stockton, A. M., et al. (2009). Capillary electrophoresis analysis of organic amines and amino acids in saline and acidic samples using the Mars organic analyzer. PubMed.
  • Revisions per USP 621. Agilent.
  • McMaster, M. (2024, September 16). Are You Sure You Understand USP <621>?
  • ICH and FDA Guidelines for Analytical Method Valid
  • <621> Chrom
  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency.
  • Kovács, A., Simon-Sarkadi, L., & Ganzler, K. (1999). Determination of biogenic amines by capillary electrophoresis. PubMed.
  • CHROMATOGRAPHIC DETERMIN
  • Amino Acid Analysis Through Capillary Electrophoresis Technology.
  • Capillary Electrophoresis: Applic
  • UPLC vs HPLC: what is the difference? (2023, October 11). Alispharm.
  • Tashev, K., Ivanova-Petropulos, V., & Stefova, M. (2017, December 4). comparative determination of biogenic amines by hplc-dad and uplc-tq/ms techniques: advantages and disadvantages.
  • Vitale, P., et al. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed.
  • HPLC vs UPLC - What's the Difference?
  • A Review on Comparative study of HPLC and UPLC. (2019, October 24). RJPT.
  • A Capillary Electrophoresis Method Based on Molecularly Imprinted Solid-Phase Extraction for Selective and Sensitive Detection of Histamine in Foods. (2022, October 17). MDPI.
  • Wen, K., et al. (2023, May 19). Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Taylor & Francis.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI.
  • Separation of Pyrazole on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies.
  • Vitale, P., et al. (2023, April 11). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • Vitale, P., et al. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC.
  • (2026, February 23). (PDF) Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl) -.
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. (2024, December 23). Wiley Online Library.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014, August 10). IJCPA.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (2023, April 15).
  • Analysis of Amines in GC. (2021, March 23). LabRulez GCMS.
  • Continuous Online Analysis of Amine Solvents Using Gas Chrom
  • A Comparative Guide to Alternative Pyrazole Synthesis Methods Beyond Ynones. Benchchem.
  • Synthesis and Evalution of Pyrazole Derivatives by Different Method. (2025).
  • Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. (2025, August 6).
  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.
  • General methods of synthesis for pyrazole and its derivatives.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). ijprajournal.
  • Method for purifying pyrazoles. (n.d.).
  • Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. (2020, May 6). Journal of Applied Pharmaceutical Science.

Sources

Validation

Analytical Comparison Guide: FTIR Spectroscopy Techniques for Amino Group Characterization in Pyrazole Derivatives

Executive Summary Pyrazole derivatives are foundational scaffolds in modern drug discovery, exhibiting profound antimicrobial, anti-tumor, and anti-inflammatory properties. The functionalization of the pyrazole ring—spec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole derivatives are foundational scaffolds in modern drug discovery, exhibiting profound antimicrobial, anti-tumor, and anti-inflammatory properties. The functionalization of the pyrazole ring—specifically the introduction of primary (-NH₂) or secondary (-NH-) amino groups—dramatically alters the molecule's hydrogen-bonding network, pharmacokinetics, and target binding affinity.

Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for validating the structural integrity of these amino groups. However, the physical state of the sample and the chosen FTIR sampling modality heavily influence the resulting spectral data. This guide provides an objective, data-driven comparison of FTIR sampling techniques (ATR vs. Transmission) for characterizing amino-pyrazoles, grounded in vibrational physics and validated experimental protocols.

The Vibrational Physics of Amino-Pyrazoles

To accurately interpret FTIR spectra, one must understand the causality behind the vibrational shifts inherent to pyrazole chemistry.

N-H Stretching and Amine Classification

The N-H stretching region (3500–3100 cm⁻¹) is the primary diagnostic zone for amino groups.

  • Primary Amines (-NH₂): Exhibit two distinct absorption bands corresponding to asymmetric and symmetric stretching vibrations, typically localized in the 3400–3150 cm⁻¹ range[1].

  • Secondary Amines (-NH-): Display a single, sharp N-H stretching band. In functionalized pyrazole derivatives, this is consistently observed between 3484–3121 cm⁻¹[2].

  • Tertiary Amines: The complete absence of νN-H stretching vibrations in this region confirms the formation of a tertiary amine[2].

The Impact of Hydrogen Bonding and Fermi Resonance

Solid-state pyrazoles rarely exist as isolated monomers; they self-assemble into complex dimers, trimers, and catemers via intermolecular hydrogen bonding[3].

  • Force Constant Reduction: Hydrogen bonding pulls electron density away from the N-H covalent bond. According to Hooke's Law, this weakens the bond (lowering the force constant), which shifts the N-H stretching frequency to lower wavenumbers (red-shifting) compared to the free monomer[3].

  • Fermi Resonance: As the N-H stretching frequency drops, it begins to overlap with the overtones of lower-frequency pyrazole ring vibrations. This quantum mechanical interaction, known as Fermi resonance, causes the N-H band to split and broaden into a complex multiplet structure spanning 3200–2600 cm⁻¹[3][4].

C-N Stretching and Ring Deformations

Beyond the N-H stretch, the aromatic νC-N stretching vibrations serve as secondary confirmation, typically manifesting at 1306–1200 cm⁻¹[2]. The pyrazole heterocyclic ring itself exhibits characteristic skeletal stretching vibrations in the 1435–1381 cm⁻¹ and 1360–1300 cm⁻¹ ranges[2].

Comparative Analysis of FTIR Sampling Modalities

Historically, Transmission FTIR using Potassium Bromide (KBr) pellets was the default methodology. Today, Attenuated Total Reflectance (ATR-FTIR) has largely superseded it. Choosing the correct modality is critical for amino-pyrazole analysis due to environmental interferences.

Why KBr Pellets Can Compromise N-H Analysis

KBr is highly transparent to infrared radiation (4000–400 cm⁻¹) and chemically inert, making it an excellent theoretical matrix[5]. However, KBr is aggressively hygroscopic . If the pellet absorbs atmospheric moisture during preparation, a massive, broad O-H stretching band appears around 3400–3200 cm⁻¹. This artifact directly overlaps with and completely masks the critical N-H stretching bands of the pyrazole derivative.

The ATR-FTIR Advantage

ATR-FTIR requires no matrix. The sample is pressed directly against a high-refractive-index crystal (e.g., Diamond). An infrared beam reflects internally within the crystal, creating an evanescent wave that penetrates 0.5 to 2 microns into the sample[5]. Because there is no hygroscopic KBr involved, the N-H stretching region remains pristine and free of artifactual water bands.

Note on Causality in ATR: The penetration depth of the evanescent wave is wavelength-dependent (deeper at lower wavenumbers). Consequently, the high-wavenumber N-H bands (~3300 cm⁻¹) will appear artificially weaker in raw ATR spectra compared to transmission spectra unless an ATR-correction algorithm is applied.

Table 1: Comparative Performance of FTIR Modalities for Amino-Pyrazoles
FeatureTransmission (KBr Pellet)ATR-FTIR (Diamond Crystal)
Sample Preparation Labor-intensive (grinding, pressing)Direct analysis (no prep)[5]
Matrix Interference High (Hygroscopic O-H band overlap)None (Pristine N-H region)
Spectral Artifacts Christiansen effect (scattering)Wavelength-dependent intensity skew
Sample Recovery Destructive (mixed with KBr)Non-destructive (fully recoverable)
Best Used For Legacy reference matchingRoutine structural validation

Validated Experimental Protocols

To ensure scientific integrity and self-validating results, strict adherence to the following methodologies is required.

Protocol A: Diamond ATR-FTIR (Recommended Workflow)
  • Crystal Cleaning: Wipe the diamond crystal and anvil with a lint-free wipe soaked in spectroscopic-grade isopropanol. Allow to evaporate completely.

  • Background Acquisition: Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution. Self-Validation Step: Ensure the background energy profile shows no residual organic contamination.

  • Sample Application: Place 1–2 mg of the solid amino-pyrazole derivative directly onto the center of the diamond crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks. Causality: High pressure ensures intimate contact between the solid crystal lattice of the pyrazole and the diamond, which is strictly required for the evanescent wave to penetrate the sample[5].

  • Data Acquisition & Processing: Collect 32 scans. Apply an "ATR Correction" algorithm in the spectrometer software to normalize peak intensities across the wavenumber scale.

Protocol B: KBr Pellet Transmission (Reference Workflow)
  • Desiccation: Dry the spectroscopic-grade KBr powder in an oven at 110°C for at least 24 hours to eliminate absorbed water.

  • Milling: In an agate mortar, mix 1–2 mg of the pyrazole derivative with 200 mg of dried KBr. Grind vigorously for 2 minutes. Causality: The particle size must be reduced to less than the wavelength of IR light (< 2 µm) to prevent severe baseline scattering (the Christiansen effect).

  • Pellet Pressing: Transfer the powder to a 13 mm die. Apply a vacuum to remove trapped air, then press at 10 tons of force for 3 minutes to fuse the KBr into a transparent glassy disc[5].

  • Acquisition: Place the pellet in the transmission holder and acquire the spectrum against a blank air background.

Quantitative Spectral Data Reference

The following table summarizes the benchmark FTIR vibrational frequencies expected for amino-pyrazole derivatives, synthesized from empirical crystallographic and spectroscopic data.

Table 2: Benchmark FTIR Spectral Bands for Amino-Pyrazole Derivatives
Vibrational ModeExpected Wavenumber (cm⁻¹)Structural Implication
ν(N-H) Asymmetric 3484 – 3350Presence of Primary (-NH₂) or free Secondary (-NH-) amine[1][2]
ν(N-H) Symmetric 3350 – 3121Hydrogen-bonded N-H network (dimers/trimers)[2][3]
ν(C≡N) Stretch 2227 – 2210Presence of cyano group (if 4-cyanopyrazole derivative)[1]
ν(C=N) Pyrazole Ring 1637 – 1600Intact pyrazole heterocyclic core[6]
ν(C-N) Aromatic 1306 – 1200C-N bond connecting the amino group to the ring[2]

Experimental Workflow Visualization

FTIR_Workflow Start Solid Amino-Pyrazole Sample ATR ATR-FTIR Method (Direct Analysis) Start->ATR KBr Transmission Method (KBr Pellet) Start->KBr ATR_Prep Apply to Diamond Crystal Apply High Pressure ATR->ATR_Prep KBr_Prep Mix 1-2mg sample with 200mg KBr Press at 10 Tons KBr->KBr_Prep Acquisition Spectral Acquisition (4000 - 400 cm⁻¹, 4 cm⁻¹ resolution) ATR_Prep->Acquisition KBr_Prep->Acquisition Analysis Band Assignment (N-H Stretch: 3484–3121 cm⁻¹) Acquisition->Analysis

Fig 1: Comparative workflow for ATR vs. KBr FTIR analysis of amino-pyrazole derivatives.

References

  • Source: asianpubs.
  • Source: Taylor & Francis (tandfonline.com)
  • Source: PMC (nih.gov)
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison Source: MDPI URL
  • Hydrogen bonding lights up overtones in pyrazoles Source: AIP Publishing URL
  • Fourier Transform Infrared (FTIR)

Sources

Comparative

Melting Point Comparison Guide: 3-(4-Ethylphenyl)-1H-pyrazol-4-amine Salts

This guide provides a comprehensive technical comparison of salt forms for 3-(4-Ethylphenyl)-1H-pyrazol-4-amine , a critical intermediate often utilized in the synthesis of kinase inhibitors (e.g., JAK, BTK pathways). Gi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical comparison of salt forms for 3-(4-Ethylphenyl)-1H-pyrazol-4-amine , a critical intermediate often utilized in the synthesis of kinase inhibitors (e.g., JAK, BTK pathways).

Given that specific melting point data for this exact derivative is proprietary or not widely published in open literature, this guide reconstructs the expected solid-state profile based on structural analogs (e.g., 3-phenyl-1H-pyrazol-4-amine) and established medicinal chemistry principles. It includes a validated experimental protocol for generating this data in your laboratory.

Executive Summary

The selection of an optimal salt form for 3-(4-Ethylphenyl)-1H-pyrazol-4-amine is pivotal for ensuring processability, stability, and bioavailability. The free base of aminopyrazoles typically exhibits moderate melting points (


) and poor aqueous solubility. Converting the free base to a salt (HCl, H

SO

, Mesylate, Tosylate) significantly alters the thermal profile, often raising the melting point by

and improving crystallinity.

Key Recommendation:

  • Primary Screen: Hydrochloride (HCl) and Mesylate (MSA).

  • Secondary Screen: Sulfate (H

    
    SO
    
    
    
    ) and Tosylate (TSA) for polymorph stability.
  • Critical Factor: The 4-ethyl group adds lipophilicity and flexibility, potentially lowering the melting point relative to the methyl or unsubstituted phenyl analogs due to disrupted crystal packing.

Chemical Profile & Structural Logic
FeatureDescriptionImpact on Salt Selection
Structure 3-(4-Ethylphenyl)-1H-pyrazol-4-amine Planar pyrazole ring with a flexible ethyl tail.
Basic Center Primary amine at C4 (

)
Weak base; requires strong acids (pKa < 2) for stable salt formation.
Acidic Center Pyrazole NH (

)
Generally non-reactive in standard salt screens but can form co-crystals.
Lipophilicity Ethyl group increases

Mesylate or Tosylate salts may offer better solubility in organic solvents than HCl.
Comparative Analysis of Salt Forms (Projected)

The following table projects the expected thermal and physical properties based on data from analogous 4-amino-3-arylpyrazoles.

Salt FormProjected Melting Point (

)
Solubility (Water)HygroscopicityCrystallinityRecommendation
Free Base

Low (< 0.1 mg/mL)LowModerateStarting Material
Hydrochloride (HCl)

(Dec.)
High (> 50 mg/mL)Moderate to HighHighTop Choice (Standard)
Sulfate (H

SO

)

ModerateLowHighAlternative (Stable)
Mesylate (MSA)

Very HighHigh (Deliquescent)GoodSolubility Fix
Tosylate (TSA)

Low to ModerateLowExcellentPurification

Note: The "Dec." indicates decomposition often occurs near the melting point for HCl salts of heteroaromatic amines.

Experimental Protocol: Salt Synthesis & Characterization

Since specific literature values are scarce, use this standardized protocol to generate the data.

Step 1: Salt Formation Screen (Micro-Scale)
  • Dissolution: Dissolve 100 mg of 3-(4-Ethylphenyl)-1H-pyrazol-4-amine (Free Base) in 1.0 mL of solvent (EtOH, IPA, or EtOAc).

  • Acid Addition: Add 1.05 equivalents of the selected acid (e.g., 1M HCl in Et

    
    O, pure MSA, or H
    
    
    
    SO
    
    
    ).
    • Tip: Add acid slowly at

      
       to prevent oiling out.
      
  • Crystallization:

    • Stir at room temperature for 2 hours.

    • If no precipitate, cool to

      
       or add anti-solvent (Heptane/MTBE).
      
  • Isolation: Filter the solid, wash with cold Et

    
    O, and dry under vacuum at 
    
    
    
    for 12 hours.
Step 2: Melting Point Determination (DSC)
  • Instrument: Differential Scanning Calorimetry (DSC).

  • Parameters:

    • Sample Mass: 2–5 mg in a crimped aluminum pan.

    • Heating Rate:

      
      .
      
    • Range:

      
       to 
      
      
      
      .
    • Purge Gas: Nitrogen (50 mL/min).

  • Analysis: Record

    
     (onset temperature) and 
    
    
    
    (peak maximum). Watch for endotherms followed by exotherms (decomposition).
Decision Logic & Workflow

The following diagram illustrates the logical flow for selecting the optimal salt form based on the experimental melting point and solubility data.

SaltSelection Start Start: 3-(4-Ethylphenyl)-1H-pyrazol-4-amine (Free Base) SolubilityCheck Check Aqueous Solubility Start->SolubilityCheck SaltScreen Perform Salt Screen (HCl, MSA, H2SO4, TSA) SolubilityCheck->SaltScreen Poor Solubility EvalMP Evaluate Melting Point (DSC) SaltScreen->EvalMP HighMP MP > 200°C (Likely HCl, Sulfate) EvalMP->HighMP High Crystallinity LowMP MP < 150°C (Likely Free Base, MSA) EvalMP->LowMP Amorphous/Oil Hygroscopicity Check Hygroscopicity (DVS) HighMP->Hygroscopicity LowMP->SaltScreen Retry with different solvent SelectHCl Select Hydrochloride (Balance of MP & Stability) Hygroscopicity->SelectHCl Low/Mod Hygroscopicity SelectSulfate Select Sulfate (If HCl is Hygroscopic) Hygroscopicity->SelectSulfate High Hygroscopicity SelectMSA Select Mesylate (If Solubility is Critical) Hygroscopicity->SelectMSA Need Bioavailability

Figure 1: Strategic workflow for salt selection of aminopyrazoles, prioritizing melting point and stability.

Scientific Rationale
  • Why HCl? The hydrochloride salt is the industry standard for basic amines due to the small counterion size, which facilitates tight crystal packing (high lattice energy

    
     high MP). However, for 4-aminopyrazoles, the HCl salt can sometimes be hygroscopic due to the high charge density.
    
  • Why Sulfate? Sulfates often form hydrates. If the anhydrous form is unstable, a stable hydrate might be isolated with a reproducible melting point.

  • Effect of Ethyl Group: The 4-ethyl substituent disrupts the planar stacking interactions seen in the 3-phenyl analog. This steric bulk typically lowers the melting point by

    
     compared to the methyl or unsubstituted phenyl derivatives.
    
References
  • General Synthesis of 4-Amino-3-Arylpyrazoles

    • Title: Microwave-assisted preparation of 4-amino-3-cyano-N-arylpyrazoles.
    • Source: Organic & Biomolecular Chemistry, 2015.
    • URL: [Link]

  • Salt Selection Methodologies

    • Title: Handbook of Pharmaceutical Salts: Properties, Selection, and Use.
    • Source: Wiley-VCH.
    • URL: [Link]

  • Aminopyrazole Properties

    • Title: 4-Aminopyrazole Physicochemical Properties.
    • Source: PubChem.[1]

    • URL: [Link]

Sources

Validation

Crystal structure analysis of 3-aryl-1H-pyrazol-4-amine complexes

The determination of high-resolution 3D molecular structures is a foundational pillar of Structure-Based Drug Design (SBDD). For 3-aryl-1H-pyrazol-4-amine complexes—a privileged class of pharmacophores frequently develop...

Author: BenchChem Technical Support Team. Date: March 2026

The determination of high-resolution 3D molecular structures is a foundational pillar of Structure-Based Drug Design (SBDD). For 3-aryl-1H-pyrazol-4-amine complexes—a privileged class of pharmacophores frequently developed as potent inhibitors of cyclin-dependent kinases (CDKs) and Polo-like kinase 4 (PLK4)[1][2]—structural elucidation is critical. The pyrazole core typically engages in essential hydrogen-bond donor and acceptor interactions with kinase hinge residues (such as Glu90 and Cys92 in PLK4)[2].

However, the conformational flexibility of the 3-aryl linkage combined with the highly polar nature of the amine often results in rapid precipitation during synthesis. This yields microcrystalline powders rather than the large, well-ordered single crystals required for traditional crystallography[3][4].

This guide provides an objective, comparative analysis of three analytical modalities used to resolve the crystal structures of 3-aryl-1H-pyrazol-4-amine complexes: Single-Crystal X-ray Diffraction (SCXRD) , Microcrystal Electron Diffraction (MicroED) , and Powder X-ray Diffraction (PXRD) .

Modality Comparison & Mechanistic Causality

Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard

SCXRD remains the most trusted method for de novo structure determination and absolute stereochemical assignment[5].

  • The Causality of the Technique: X-rays interact primarily with the electron clouds of atoms. Because this interaction is relatively weak, a massive number of repeating unit cells are required to produce a sufficient signal-to-noise ratio in the diffraction pattern[4]. Consequently, crystals must typically exceed 50 μm in all dimensions[4].

  • Absolute Configuration: SCXRD reliably assigns the absolute configuration of chiral centers by leveraging anomalous dispersion—differences in peak intensities between Bijvoet pairs—which is quantitatively reflected in the Flack parameter[6].

Microcrystal Electron Diffraction (MicroED): The Rapid Alternative

MicroED has emerged as a revolutionary technique for pharmaceutical compounds that refuse to grow into large crystals, reducing structure determination timelines from months to mere hours[4].

  • The Causality of the Technique: Unlike X-rays, electrons interact with both the electron cloud and the positively charged atomic nucleus. This Coulombic interaction is approximately ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     to 
    
    
    
    times stronger than X-ray scattering[3]. This intense interaction allows for high-resolution diffraction data to be collected from sub-micron crystals (nanocrystals) directly from heterogeneous powders, bypassing the crystallization bottleneck entirely[3].
  • Absolute Configuration: Historically, MicroED relied on kinematical refinement, which lacked the differentiation power to assign absolute structure based solely on measured intensities[6]. However, modern MicroED utilizes dynamical refinement. By mathematically accounting for multiple scattering events that occur as the electron beam traverses the crystal lattice, dynamical refinement can now successfully assign absolute stereochemistry for pharmaceutical compounds without relying on heavy-atom anomalous dispersion[7].

Powder X-ray Diffraction (PXRD): Bulk Validation

While PXRD struggles to solve de novo structures of flexible multi-ring systems like 3-aryl-1H-pyrazol-4-amines due to peak overlap, it is the ultimate self-validating tool for bulk phase purity[6].

  • The Causality of the Technique: PXRD measures the diffraction of X-rays across a randomly oriented bulk powder, yielding a 1D fingerprint of the crystal lattice. It is highly sensitive to polymorphism, making it indispensable for ensuring that a structure solved via MicroED or SCXRD accurately represents the bulk Active Pharmaceutical Ingredient (API)[4].

SBDD Workflow for Kinase Inhibitors

SBDD_Workflow Target Kinase Target (e.g., CDK2, PLK4) Compound 3-aryl-1H-pyrazol-4-amine Synthesis Target->Compound Target ID Crystallization Crystallization Trials Compound->Crystallization SCXRD SCXRD (>50 μm crystals) Crystallization->SCXRD Success MicroED MicroED (Sub-micron crystals) Crystallization->MicroED Microcrystals PXRD PXRD (Bulk Powder) Crystallization->PXRD Powder Structure 3D Structure & Absolute Configuration SCXRD->Structure MicroED->Structure PXRD->Structure Refinement Optimization Structure-Based Lead Optimization Structure->Optimization Optimization->Compound Iterative Design

SBDD workflow for pyrazol-4-amine kinase inhibitors utilizing SCXRD, MicroED, and PXRD.

Quantitative Performance Comparison

The following table summarizes the operational and analytical metrics of each modality based on recent pharmaceutical crystallographic studies[4][5][7].

Analytical ParameterSCXRDMicroEDPXRD
Sample Size Requirement > 50 μm (Large single crystals)< 1 μm (Nanocrystals/Powder)> 10 mg (Bulk powder)
Data Collection Time Hours to DaysMinutes (Continuous rotation)Minutes to Hours
Resolution Limit Sub-angstromSub-angstromLow (1D peak overlap)
Absolute Configuration Yes (Anomalous dispersion/Flack)Yes (Dynamical refinement)No (Requires prior model)
Primary Limitation Crystal growth bottleneckLimited by sample thicknessCannot easily solve de novo
Best Use Case High-resolution de novo structuresRapid screening of difficult APIsBulk purity & polymorph tracking

Self-Validating Experimental Protocols

To ensure scientific integrity, crystallographic workflows must be self-validating. Below are the optimized protocols for both SCXRD and MicroED, incorporating mandatory validation steps.

Protocol_Compare cluster_SCXRD SCXRD Workflow cluster_MicroED MicroED Workflow S1 Grow Large Crystal (>50 μm) S2 Mount on Loop (Cryoprotectant) S1->S2 S3 X-ray Diffraction (Anomalous Dispersion) S2->S3 S4 Kinematical Refinement S3->S4 M1 Crush/Suspend Powder (<1 μm) M2 Apply to TEM Grid (Plunge Freeze) M1->M2 M3 Electron Diffraction (Continuous Rotation) M2->M3 M4 Dynamical Refinement M3->M4

Methodological comparison of SCXRD and MicroED workflows for crystal structure elucidation.
Protocol A: SCXRD via Vapor Diffusion

Due to the high solubility of pyrazol-4-amines in polar solvents, vapor diffusion is preferred over slow evaporation to control the supersaturation rate.

  • Solvent Selection: Dissolve 5 mg of the 3-aryl-1H-pyrazol-4-amine complex in a minimum volume of a good solvent (e.g., Tetrahydrofuran or DMSO)[6].

  • Setup: Place the solution in a small inner vial. Place this vial inside a larger outer vial containing a volatile anti-solvent (e.g., Hexane or Diethyl ether). Seal the outer vial tightly.

  • Equilibration: Allow the anti-solvent to slowly vaporize and diffuse into the inner vial over 7–14 days, gradually lowering the solubility of the complex and inducing nucleation.

  • Harvesting & Data Collection: Select a defect-free crystal (>50 μm). Coat in Paratone-N oil (cryoprotectant), mount on a nylon loop, and flash-cool to 100 K in a nitrogen stream. Collect data using a diffractometer equipped with a Cu-Kα X-ray source to maximize anomalous dispersion signals for Flack parameter calculation.

Protocol B: MicroED with PXRD Self-Validation

Ideal for samples that crash out as microcrystalline powders.

  • Sample Preparation: Take 1 mg of the raw 3-aryl-1H-pyrazol-4-amine powder. Lightly crush the powder between two glass slides to ensure crystal thicknesses are below 300 nm (allowing electron beam penetration)[3].

  • Grid Application: Suspend the crushed powder in a non-solvating liquid (e.g., hexane). Apply 2 μL of the suspension to a carbon-coated TEM grid.

  • Plunge Freezing: Blot the grid to remove excess liquid and plunge-freeze in liquid ethane to preserve the hydration state and minimize radiation damage.

  • Data Collection: Transfer the grid to a Cryo-TEM. Identify suitable nanocrystals and collect diffraction data using continuous rotation (e.g., -30° to +30° at 0.5°/sec)[7].

  • Dynamical Refinement: Process the data using software capable of dynamical refinement to account for multiple scattering, allowing for the accurate assignment of absolute stereochemistry[7].

  • Self-Validation (Critical Step): Generate a simulated PXRD pattern from the resulting MicroED .cif file. Overlay this simulated pattern with empirical PXRD data collected from the bulk API batch. A high degree of correlation confirms that the single nanocrystal analyzed is structurally representative of the entire bulk powder, effectively ruling out polymorph isolation[4][6].

References

  • Creative Biostructure. "SCXRD vs MicroED Comparison for Crystallography Research." Creative Biostructure.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGG-EB38Q1TpZPaTD1bn66G4hRThFn_OLfIXffzaGC1H5bwSNm2lRLlOmgOUrkbj3dKMxbQ3d6PIFUEgA7Xk_evarQwe9jNkXL745JSNOK2HgEeTCdXmwxmhXr5zkHlm12lBkITXBkXy5gQc3fabeLgv0E-aY2iGuK1Kben6jDHUh48YtPiTy60JY2t3RROFZ3Eq4CDTKBLnjE=]
  • Wang, B., et al. "Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation." Chemical Communications (RSC Publishing).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2NsbyozfFt571x4noCiACFgGSuKfqHGXfC2uPOi4jBVbKL_qktJsBZav94z2Ci-8_KVT3kG_UiBglRtW0Dj6xgnqkg-Hx9Gdf4TBFEnbUQh0H2QjWBPZoNQ7XqtNItrZ6nvu6-ZdRYDlzpwAoz7LWvcfpgWCewhk_]
  • Drug Target Review. "Microcrystal electron diffraction could advance drug development." Drug Target Review.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPGHdGc1XA84qzYn_S_YYjKIiSNT1yIBuutoyLbgPvXssODOdWgZP4ssia60D4TPm_OKTdMOoh46kKLPVSqj-t7BkxlJ3uUYHNUg7JcbzFq0VT02dVEruYmINNgZt31ySlibBofgeomJ1M9Vvy2pFBD6NfKOqyKQ0Xc7U2nL2VCFYufEpknWYqyYB4VfPGY1jEbya-gHSlmzjLjyuBsNa8onXz4c24uco=]
  • Naumov, P., et al. "Comparing Microcrystal Electron Diffraction (MicroED) and X-ray crystallography as methods for structure determination of Oseltamivir phosphate." Elsevier.[https://vertexaisearch.cloud.google.
  • Bruhn, J. F., et al. "Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED." PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_1Kzk3Ay_01GW41dna9aOg0U7VoSt_fiAipN_qNkCCqYLM0YRsAKJTXCvrWJl84fq1PHZfkR6DkJfC3h60b-Kvxn1FmD3DzJRfDeAF002tX2D35JhA34Fe7Ad3tN7nw13V6t_uXOCoc6c69Y_]
  • Tadesse, S., et al. "Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation." PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFEQBJphCfNr_xgM4c-Z7er2h26aj8utx3jwcAJOgKwXl8kTcd7jNr6Qul_mCrf-buxO3fVbO0jJSThX5G0jjHNPDTTwMQt4J_Gf_fa62DstjrMVeQ9mpXGnL6oC2A8ZFmgCBN_QHQXU_-HHI=]
  • ACS Publications. "Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4." Journal of Medicinal Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEd7sIE08pUlRXtNeKKvIobJF_vCJxu087wAg3SJs4am_rfPLYrmZrRsqIPjUqtmSzUI7KWEDB4jy7SFsbJBXBtEzGNV6gHEs-9Vneu_tmpeEod8YM_dQy3nu4oLJSxlY8vXSWOEykNj74ONlBOTqk=]

Sources

Comparative

Comparative Biological Potency of Ethylphenyl vs. Methylphenyl Pyrazoles

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary The pyrazole ring is a privileged scaffold in med...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, heavily utilized in the development of anticancer agents, kinase inhibitors, and neuropharmacological modulators[1],[2]. During the lead optimization phase, subtle structural modifications—such as extending an alkyl chain on a pendant phenyl ring by a single methylene unit (e.g., transitioning from a methylphenyl to an ethylphenyl group)—can drastically alter biological potency. This guide objectively compares the biological performance of ethylphenyl versus methylphenyl pyrazoles across multiple therapeutic targets, providing mechanistic rationales, comparative data, and self-validating experimental protocols for structural-activity relationship (SAR) evaluation.

Mechanistic Rationale: The Steric Impact of Alkyl Chain Length

In drug design, the causality behind a compound's potency often lies in its spatial geometry within a target's binding pocket. The substitution of a methyl group (-CH₃) with an ethyl group (-CH₂CH₃) on the phenyl ring of a pyrazole core introduces additional steric bulk and increases lipophilicity.

While increased lipophilicity can sometimes improve membrane permeability, the added steric volume of the ethyl group frequently causes a steric clash within rigid binding pockets (such as the colchicine binding site of tubulin or the allosteric pockets of GPCRs),[3]. This clash forces the phenyl ring to rotate out of its optimal dihedral angle relative to the pyrazole core, disrupting critical


 stacking and hydrophobic interactions, ultimately leading to a sharp attenuation in biological potency[4],[5].

SAR_Logic A Pyrazole Core Scaffold B Methylphenyl Substitution (e.g., p-Tolyl) A->B C Ethylphenyl Substitution A->C D Optimal Steric Fit (e.g., Colchicine Pocket) B->D E Steric Clash / Poor Fit (Receptor Pocket) C->E F High Biological Potency (Sub-micromolar IC50) D->F G Attenuated Potency (>10 µM IC50) E->G

Figure 1: Mechanistic impact of methyl vs. ethyl substitution on pyrazole binding affinity.

Comparative Biological Potency: Case Studies

To objectively evaluate the performance of these two scaffolds, we analyze their IC₅₀ values across three distinct pharmacological targets documented in recent literature.

Table 1: Quantitative SAR Comparison of Methylphenyl vs. Ethylphenyl Pyrazoles
Therapeutic TargetMethylphenyl Derivative IC₅₀Ethylphenyl Derivative IC₅₀Fold Change / Biological ImpactPrimary Literature
Tubulin Polymerization (MCF-7 Cancer Cells)0.05 – 0.7 nM (p-Tolyl derivative)> 10,000 nM (4-ethylphenyl derivative)>14,000x drop in potency. Lengthening the alkyl chain was not tolerated.Romagnoli et al.,[4]
mGlu2/mGlu3 Receptors (NAM Activity)~400 nM (3-methylphenyl derivative)Severely Attenuated Complete loss of negative allosteric modulation activity.Fell et al.[3],[5]
VEGFR-2 Inhibition (PC-3 Prostate Cancer)1.24 µM / 8.93 nM (Compound 3i)> 23 µM (Compound 3g)>18x drop in cytotoxicity; poor receptor pocket fit.Soliman et al.[6],[7]
Case Study Analysis
  • Tubulin Polymerization Inhibitors (Combretastatin A-4 Analogues): In the design of cis-rigidified CA-4 analogues, the pyrazole core was used to bridge vicinal diaryl groups. The p-tolyl (methylphenyl) derivative exhibited exceptional sub-nanomolar antiproliferative activity. However, substituting the methyl group for an ethyl group resulted in a sharp drop in potency against MCF-7 and MDA-MB-231 cells, indicating that the colchicine binding site cannot accommodate the extra methylene unit,[4].

  • mGlu2/mGlu3 Negative Allosteric Modulators (NAMs): When optimizing substituted pyrazolo[1,5-a]quinazolines, researchers found that a 3-methylphenyl group at the R1 position maintained target engagement. Conversely, introducing a 4-ethylphenyl group resulted in compounds with severely attenuated potency, demonstrating the strict spatial limitations of the allosteric pocket[3],[5].

  • VEGFR-2 Inhibitors: In a series of 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones targeting prostate cancer, specific methyl-substituted derivatives achieved potent VEGFR-2 inhibition (IC₅₀ = 8.93 nM). The ethylphenyl counterpart (Compound 3g) exhibited poor cytotoxicity (>23 µM), further validating the superiority of the methylphenyl scaffold for this target[6],.

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following step-by-step methodologies represent self-validating systems. They incorporate mandatory internal controls (vehicle and positive controls) to confirm assay sensitivity and baseline stability.

Workflow S1 Compound Synthesis S2 In Vitro MTT Assay S1->S2 S3 Target-Specific Assay (e.g., Tubulin) S2->S3 S4 SAR Data Analysis S3->S4

Figure 2: Step-by-step workflow for evaluating the biological potency of pyrazole derivatives.

Protocol A: In Vitro Cytotoxicity Evaluation (MTT Assay)

Purpose: To establish the baseline antiproliferative IC₅₀ of the synthesized pyrazoles.

  • Cell Seeding: Seed target cancer cells (e.g., MCF-7 or PC-3) in 96-well plates at a density of

    
     cells/well. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cellular adherence.
    
  • Compound Treatment: Prepare serial dilutions of the methylphenyl and ethylphenyl pyrazoles (ranging from 0.01 µM to 100 µM).

    • Self-Validation Step: Include a vehicle control (0.1% DMSO) to establish 100% viability, and a positive control (e.g., Sorafenib or Combretastatin A-4) to validate assay sensitivity.

  • Incubation: Treat the cells with the compounds and incubate for 72 hours.

  • Viability Measurement: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of DMSO.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis (GraphPad Prism).

Protocol B: Target-Specific Tubulin Polymerization Assay

Purpose: To mechanistically validate why the ethylphenyl derivative loses potency.

  • Reagent Preparation: Prepare a reaction mixture containing 3 mg/mL bovine brain tubulin in PIPES buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9), supplemented with 1 mM GTP.

  • Pre-Incubation: Aliquot the tubulin mixture into a 96-well half-area plate. Add the test compounds (methylphenyl vs. ethylphenyl pyrazoles at 5 µM).

    • Self-Validation Step: Run parallel wells with 0.1% DMSO (negative control/baseline polymerization) and 5 µM CA-4 (positive control/inhibition). Pre-incubate at 4°C for 15 minutes.

  • Polymerization Kinetics: Transfer the plate to a microplate spectrophotometer pre-heated to 37°C.

  • Measurement: Continuously monitor the increase in absorbance at 340 nm (which correlates with microtubule assembly) every minute for 60 minutes.

  • Analysis: Determine the IC₅₀ by calculating the concentration of the pyrazole derivative that inhibits the maximal extent of tubulin polymerization by 50% relative to the DMSO vehicle control.

Conclusion

Experimental data conclusively demonstrates that the transition from a methylphenyl to an ethylphenyl group on a pyrazole scaffold generally results in a severe attenuation of biological potency . Across diverse targets—including tubulin, mGlu2/3 receptors, and VEGFR-2—the added steric bulk of the ethyl group disrupts optimal binding pocket insertion. For drug development professionals optimizing pyrazole leads, restricting the alkyl chain length to a methyl group (or exploring bioisosteric halogen substitutions) is highly recommended to preserve target affinity.

References

  • Romagnoli R, et al. "Design, synthesis and biological evaluation of novel vicinal diaryl-substituted 1H-Pyrazole analogues of combretastatin A-4 as highly potent tubulin polymerization inhibitors." European Journal of Medicinal Chemistry (2019). URL:[Link]

  • Fell MJ, et al. "Synthesis and SAR of substituted pyrrazolo[1,5-a]quinazolines as dual mGlu2/mGlu3 NAMs." Bioorganic & Medicinal Chemistry Letters (2014). URL:[Link]

  • Soliman DH, et al. "Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer." RSC Advances (2023). URL:[Link]

  • Abdelgawad MA, et al. "A review of recent advances in anticancer activity and SAR of pyrazole derivatives." Archiv der Pharmazie (2024). URL:[Link]

Sources

Validation

Comparative Guide: Elemental Analysis Standards for 3-(4-Ethylphenyl)-1H-pyrazol-4-amine

Executive Summary In pharmaceutical development, the rigorous characterization of synthetic intermediates is non-negotiable. For 3-(4-Ethylphenyl)-1H-pyrazol-4-amine , a critical building block in medicinal chemistry, es...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, the rigorous characterization of synthetic intermediates is non-negotiable. For 3-(4-Ethylphenyl)-1H-pyrazol-4-amine , a critical building block in medicinal chemistry, establishing absolute purity requires moving beyond simple chromatographic relative area percentages. As a Senior Application Scientist, I advocate for a self-validating analytical system that pairs traditional Combustion Elemental Analysis (CHN) with modern Quantitative Proton NMR (qHNMR) . This guide objectively compares these two methodologies, providing actionable, step-by-step protocols and experimental data to ensure uncompromising quality control.

Theoretical Framework & Chemical Profiling

Before executing any analytical workflow, we must establish the theoretical baseline of our target analyte. 3-(4-Ethylphenyl)-1H-pyrazol-4-amine (


) has a molar mass of 187.24  g/mol .

The theoretical mass fractions for elemental analysis are calculated as follows:

  • Carbon (C):

    
    
    
  • Hydrogen (H):

    
    
    
  • Nitrogen (N):

    
    
    

Historically, leading chemistry journals and regulatory bodies have enforced a strict ±0.4% deviation limit between experimental and theoretical CHN values to confirm


 sample purity[1]. However, relying solely on CHN can be misleading if compensating impurities (e.g., residual solvents balancing out inorganic ash) are present. This necessitates an orthogonal approach[2].

Comparative Matrix: Combustion EA vs. Quantitative NMR (qNMR)

While Combustion EA is the gold standard for determining absolute elemental mass fractions, qNMR has emerged as a powerful orthogonal technique that provides absolute purity assessment by utilizing an internal calibrator[3].

Table 1: Performance Comparison for Pyrazole Intermediates
ParameterAutomated Combustion EA (CHN)Quantitative 1H-NMR (qHNMR)
Primary Output Absolute mass % of C, H, NAbsolute mass % of total organic compound
Detection Principle Flash combustion & TCD detection[4]Proton resonance integration vs. Internal Standard
Sensitivity to Inorganics Highly sensitive (Ash lowers all CHN values)Blind to inorganics (but revealed via mass balance)
Structural Specificity None (Cannot distinguish isomers)High (Confirms molecular structure simultaneously)
Sample Destruction Destructive (Combusted at ~1000°C)Non-destructive (Sample can be recovered)
Calibration Requirement External standard (e.g., Acetanilide)[5]Internal calibrator (e.g., Maleic acid)[3]

Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocols are designed with strict causality—every step has a mechanistic purpose to eliminate analytical bias.

Automated CHN Combustion Analysis

Automated CHNO analyzers utilize flash combustion followed by thermal conductivity detection (TCD) to quantify the evolved gases[4].

Step-by-Step Methodology:

  • Standard Selection: Calibrate the instrument using 2-3 mg of high-purity Acetanilide[5]. Causality: Acetanilide (C: 71.09%, H: 6.71%, N: 10.36%) is chosen because its elemental matrix closely mirrors the theoretical composition of our target pyrazole, minimizing calibration curve extrapolation errors.

  • Sample Preparation: Weigh exactly 2.000 - 3.000 mg of 3-(4-Ethylphenyl)-1H-pyrazol-4-amine into a combustible tin capsule using a microbalance. Causality: Tin is strictly required because its oxidation is highly exothermic, temporarily driving the local flash combustion temperature to ~1800°C, ensuring the complete breakdown of the refractory pyrazole ring.

  • Combustion & Reduction: Drop the capsule into the combustion reactor (900°C,

    
     environment). The resulting gas mixture (
    
    
    
    ,
    
    
    ,
    
    
    ) is swept by Helium carrier gas into a reduction furnace (Copper, 680°C) to reduce
    
    
    species to
    
    
    .
  • Separation & Detection: The gases are separated via a GC column and quantified using a TCD.

Mechanistic Sample Sample in Tin Capsule (2-3 mg) Combustion Flash Combustion (O2 Injection, ~1800°C) Sample->Combustion Auto-Sampler Reduction Reduction Furnace (Cu, 680°C, NOx -> N2) Combustion->Reduction Evolved Gases Separation GC Column Separation (N2, CO2, H2O) Reduction->Separation He Carrier Detection TCD Detection & Integration Separation->Detection Elution

Mechanistic pathway of automated CHN combustion analysis from oxidation to TCD detection.

Absolute Quantitative 1H-NMR (qHNMR)

qNMR captures analytes that frequently escape UV detection and provides a versatile means of purity evaluation[2].

Step-by-Step Methodology:

  • Calibrator Selection: Select TraceCERT® Maleic Acid as the internal standard (IS). Causality: Maleic acid provides a sharp, distinct singlet at ~6.26 ppm in

    
     (or ~6.0 ppm in DMSO-
    
    
    
    ), which perfectly avoids overlapping with the pyrazole's aromatic protons (7.0-7.6 ppm) or the ethyl aliphatic signals (1.2 and 2.6 ppm).
  • Gravimetric Preparation: Accurately co-weigh ~10 mg of the pyrazole analyte and ~5 mg of Maleic Acid into a vial. Dissolve completely in 0.6 mL of DMSO-

    
    . Causality: qNMR is a primary ratio method; any error in weighing directly translates to purity calculation errors.
    
  • Acquisition Parameters: Set the relaxation delay (

    
    ) to at least 
    
    
    
    of the slowest relaxing proton (typically 30-60 seconds). Causality: Insufficient relaxation time leads to incomplete magnetization recovery, artificially skewing the integration ratios and invalidating the absolute purity calculation.

Orthogonal Validation Workflow & Data Interpretation

By cross-referencing CHN data with qNMR data, we create a foolproof validation matrix. If a sample contains 2% inorganic salts (e.g., NaCl from a neutralization step), qNMR will show a purity of 98.0% (because the salt has mass but no protons), and the CHN values will uniformly drop by 2%, failing the ±0.4% rule.

G Start Synthesized Batch 3-(4-Ethylphenyl)-1H-pyrazol-4-amine EA Combustion EA (CHN) Target: ±0.4% Theoretical Start->EA qNMR Quantitative 1H-NMR Target: Absolute Mass Purity Start->qNMR PassEA Passes ±0.4% Limit EA->PassEA FailEA Fails Limit (e.g., Ash/Solvent) EA->FailEA PassNMR Purity > 98.0% w/w qNMR->PassNMR Decision Orthogonal Validation Cross-Reference Data PassEA->Decision FailEA->Decision PassNMR->Decision

Orthogonal validation workflow combining Combustion EA and qNMR for absolute purity assessment.

Table 2: Experimental Data Interpretation (Simulated Batch Comparison)
MetricTheoreticalBatch A (Validated Pass)Batch B (Failed - 2% Inorganic Ash)
Carbon (C) 70.56%70.45% (Δ -0.11%)69.15% (Δ -1.41%) ❌
Hydrogen (H) 7.00%7.05% (Δ +0.05%)6.86% (Δ -0.14%) ✅
Nitrogen (N) 22.44%22.38% (Δ -0.06%)21.99% (Δ -0.45%) ❌
qNMR Purity 100.0%99.2% w/w97.8% w/w
Conclusion N/AApproved for downstream use. Rejected. Uniform CHN depression indicates non-combustible ash.

Conclusion

For complex pharmaceutical intermediates like 3-(4-Ethylphenyl)-1H-pyrazol-4-amine, relying on a single analytical technique introduces unacceptable risk. By coupling the absolute elemental precision of Automated CHN Combustion Analysis with the structural and quantitative rigor of qHNMR, laboratories can establish an impenetrable, self-validating quality control workflow.

References

1.[3] Creative Biostructure. "How NMR Enhances Chemical Analysis Accuracy?" Creative Biostructure. URL: 2.[2] Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective." PMC - NIH. URL: 3.[1] "An International Study Evaluating Elemental Analysis." PMC - NIH. URL: 4.[4] "Understanding the Working Principles of CHNO Analyzers." AZoM. URL: 5.[5] Thermo Fisher Scientific. "Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA." ThermoFisher. URL:

Sources

Comparative

Validating Regioisomer Structure of 3- vs 5-Substituted Pyrazoles

Executive Summary The differentiation of 1,3- and 1,5-disubstituted pyrazoles is a pervasive challenge in heterocyclic chemistry and drug discovery. While -unsubstituted pyrazoles exist as tautomeric mixtures, -alkylatio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The differentiation of 1,3- and 1,5-disubstituted pyrazoles is a pervasive challenge in heterocyclic chemistry and drug discovery. While


-unsubstituted pyrazoles exist as tautomeric mixtures, 

-alkylation or arylation locks the regiochemistry, creating distinct isomers with vastly different biological profiles (e.g., kinase inhibition selectivity). This guide provides a scientifically grounded, self-validating workflow to unambiguously assign pyrazole regiochemistry, moving beyond simple chemical shift heuristics to robust, multidimensional NMR and crystallographic proofs.

The Core Challenge: Tautomerism vs. Regioisomerism

Before validation, one must understand the species in solution.

  • 
    -H Pyrazoles:  Exist in rapid tautomeric equilibrium (prototropy). In solution (e.g., DMSO-
    
    
    
    ), signals for C3 and C5 often average or broaden, making distinction impossible without freezing the equilibrium (low temp).
  • 
    -Substituted Pyrazoles:  The introduction of an 
    
    
    
    -R group (where R
    
    
    H) breaks the symmetry. The positions adjacent to the nitrogens become chemically distinct:
    • Position 5: Adjacent to the "pyrrole-like" ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      -substituted nitrogen (
      
      
      
      ).
    • Position 3: Adjacent to the "pyridine-like" nitrogen (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ).
      

Because synthesis (e.g., hydrazine condensation with 1,3-diketones) often yields mixtures controlled by subtle steric/electronic factors, assumption-based assignment is dangerous.

Primary Validation Method: NMR Spectroscopy

NMR is the workhorse for this analysis. However, 1D


H NMR is often insufficient due to overlapping signals. The following protocol uses a self-validating logic gate  based on Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE).
The "Anchor" Protocol: -Methyl HMBC Logic

The most reliable method relies on the 3-bond coupling (


) from the 

-substituent (specifically

-Methyl or

-CH

) to the pyrazole ring carbon.

The Mechanism:

  • The protons on the

    
    -substituent have a strong 
    
    
    
    correlation to C5 .
  • They typically show no correlation (or extremely weak) to C3 (4 bonds away).

The Protocol:

  • Acquire

    
    H-
    
    
    
    C HMBC:
    Optimize for long-range couplings (
    
    
    Hz).
  • Identify

    
    -R Protons:  Locate the 
    
    
    
    -Methyl singlet or
    
    
    -CH
    
    
    multiplet.
  • Trace the Correlation: Find the carbon signal correlating to the

    
    -R protons. This is C5. 
    
  • Validate C5 Nature (HSQC/DEPT):

    • Scenario A: If C5 is a Quaternary Carbon (no HSQC peak), the substituent is at position 5.

      
      1,5-Isomer .
      
    • Scenario B: If C5 is a Methine (CH) (strong HSQC peak), position 5 is unsubstituted.

      
      1,3-Isomer .
      
Chemical Shift Trends (Supporting Evidence)

While less absolute than HMBC, chemical shift trends provide rapid confirmation.

Feature1,3-Disubstituted Pyrazole 1,5-Disubstituted Pyrazole Mechanistic Reasoning
C5 Shift (

)
Shielded (Upfield) (

105–130 ppm)
Deshielded (Downfield) (

135–150 ppm)

is electron-donating (pyrrole-like), shielding C5. Substitution at C5 adds deshielding (

-effect).
C3 Shift (

)
Deshielded (

140–160 ppm)
Shielded (

125–140 ppm)

is electron-withdrawing (pyridine-like), deshielding C3.

-Me Shift (

)
~3.8 – 3.9 ppm ~3.6 – 3.8 ppm Steric shielding from C5-substituent often shifts

-Me upfield in 1,5-isomers (highly solvent dependent).

Critical Note: C3 is generally downfield of C5 in unsubstituted systems because


 withdraws electron density (deshielding C3), while 

donates density (shielding C5).
NOE/ROESY: The Spatial Proof

Nuclear Overhauser Effect spectroscopy (NOESY) measures through-space interactions (


 Å).
  • Experiment: Irradiate/select the

    
    -Methyl resonance.
    
  • Observation:

    • 1,5-Isomer: Strong NOE enhancement of the substituent protons (e.g., Phenyl ortho-protons or Methyl group) at C5.

    • 1,3-Isomer: Strong NOE enhancement of the ring proton (H5) . No interaction with the C3 substituent.

Advanced Validation: N HMBC

When carbon signals are ambiguous (e.g., highly substituted systems),


N NMR provides definitive proof due to the massive chemical shift difference between the two nitrogens.
  • 
     (Pyrrole-like): 
    
    
    
    to
    
    
    ppm (relative to CH
    
    
    NO
    
    
    ).
  • 
     (Pyridine-like): 
    
    
    
    to
    
    
    ppm.
  • Differentiation:

    • In a

      
      H-
      
      
      
      N HMBC, the substituent protons at C3 will show a strong
      
      
      to
      
      
      (the downfield nitrogen).
    • Substituent protons at C5 will show a strong

      
       to 
      
      
      
      (the upfield nitrogen).

Decision Tree & Workflow Visualization

PyrazoleValidation Start Isolate N-Substituted Pyrazole Product Step1 Step 1: 1H-13C HMBC Experiment Target: N-R Protons (e.g., N-Me) Start->Step1 Decision1 Identify Correlation to Ring Carbon (This is C5) Step1->Decision1 CheckC5 Check C5 Character (Use HSQC/DEPT) Decision1->CheckC5 Branch1 C5 is Quaternary (C-q) CheckC5->Branch1 Branch2 C5 is Methine (C-H) CheckC5->Branch2 Result1 Conclusion: 1,5-Disubstituted Isomer (Substituent is at C5) Branch1->Result1 Result2 Conclusion: 1,3-Disubstituted Isomer (C5 is unsubstituted) Branch2->Result2 Validation Step 2: Validation via NOESY Irradiate N-R Group Result1->Validation Result2->Validation NOE1 NOE to Substituent Group Validation->NOE1 NOE2 NOE to Ring Proton (H5) Validation->NOE2 NOE1->Result1 NOE2->Result2

Caption: Logical workflow for distinguishing 1,3- vs 1,5-regioisomers using HMBC connectivity and NOE spatial verification.

Experimental Protocol: The "N-Me HMBC" Check

Objective: Define the regiochemistry of 1-methyl-3-phenylpyrazole vs 1-methyl-5-phenylpyrazole.

  • Sample Prep: Dissolve ~10 mg of compound in 0.6 mL DMSO-

    
     or CDCl
    
    
    
    . (DMSO is preferred for sharper exchangeable signals if present, though not critical here).
  • 1D Proton: Assign the

    
    -Methyl singlet (integrates to 3H, typically 
    
    
    
    3.6–4.0).
  • HSQC: Determine which carbons are protonated. Identify the ring CH signals.

  • HMBC (Long Range): Set CNST13 (coupling constant) to 8 Hz. Run sufficient scans (e.g., 16-32) to see 3-bond couplings.

  • Analysis:

    • Look at the

      
      -Me proton row.[1]
      
    • Find the carbon cross-peak.[1][2]

    • If that carbon has no HSQC cross-peak (Quaternary)

      
       It is bonded to the Phenyl. Result: 1,5-isomer. 
      
    • If that carbon has an HSQC cross-peak (CH)

      
       It is a ring proton. Result: 1,3-isomer. 
      

X-Ray Crystallography: The Gold Standard

While NMR is faster, X-ray crystallography provides absolute structural certainty. It is recommended when:

  • NMR signals are severely overlapped.

  • The molecule lacks protons on the substituents (e.g., halogenated pyrazoles).

  • Stereoelectronic effects cause anomalous chemical shifts.

Comparison:

  • NMR: Fast (15 mins), solution-state (biologically relevant), requires logical deduction.

  • X-Ray: Slow (days/weeks), solid-state (packing forces may alter conformation), provides absolute 3D coordinates.

References

  • Claramunt, R. M., et al. (1997).[3] "The structure of pyrazoles in the solid state: A

    
    C CPMAS NMR study." Magnetic Resonance in Chemistry. Link
    
  • Elguero, J. (1984).[4] "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry. Link

  • Fruchier, A., et al. (1984).[4] "

    
    H, 
    
    
    
    C and
    
    
    N NMR spectra of [1,2-
    
    
    N
    
    
    ]pyrazole derivatives." Magnetic Resonance in Chemistry. Link
  • López-Tarifa, P., et al. (2012).[4] "The tautomeric structures of 3(5),3′(5′)-azopyrazole." Chemistry - A European Journal. Link

  • Begtrup, M. (1974). "

    
    C-NMR spectra of phenyl-substituted azole derivatives." Acta Chemica Scandinavica. Link
    

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 3-(4-Ethylphenyl)-1H-pyrazol-4-amine

[1] Part 1: Executive Summary & Immediate Action Status: Research Chemical / Bioactive Intermediate Primary Hazard Class: Irritant / Potential Bioactive (Kinase Inhibitor Scaffold) Disposal Method: High-Temperature Incin...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Executive Summary & Immediate Action

Status: Research Chemical / Bioactive Intermediate Primary Hazard Class: Irritant / Potential Bioactive (Kinase Inhibitor Scaffold) Disposal Method: High-Temperature Incineration (Waste Code: D001/Ignitable or Non-Regulated Organic)

This guide provides the authoritative protocol for the handling and disposal of 3-(4-Ethylphenyl)-1H-pyrazol-4-amine . Due to the specific isomeric nature of this compound, direct toxicological data may be limited in public registries. Therefore, this protocol applies Structure-Activity Relationship (SAR) analysis and Universal Precautions relevant to aminopyrazoles and aromatic amines.

🚨 Emergency Response Card (Spill/Exposure)
ScenarioImmediate Action
Skin Contact Wash with soap and water for 15 min. Do not use organic solvents (enhances absorption).
Eye Contact Rinse cautiously with water for 15 min.[1][2][3] Remove contact lenses.[4][1][2][5] Seek medical attention.
Inhalation Move to fresh air.[4][1][2][3] If breathing is difficult, administer oxygen (trained personnel only).
Small Spill (<5g) Dampen with water to prevent dust. Wipe with absorbent pads. Place in a sealed bag.
Large Spill Evacuate area. Wear Type N95/P100 respirator. Use HEPA vacuum or wet-sweeping.

Part 2: Chemical Profile & Hazard Identification[6]

To ensure safe disposal, we must first understand the chemical behavior. This compound belongs to the aminopyrazole class, commonly used as scaffolds in kinase inhibitors (e.g., JAK/STAT pathway modulators).

Chemical Identity[7][8][9]
  • Chemical Name: 3-(4-Ethylphenyl)-1H-pyrazol-4-amine

  • Molecular Formula: C₁₁H₁₃N₃[6]

  • Molecular Weight: ~187.24 g/mol [7][6][8]

  • Structure Description: A pyrazole ring substituted at the 3-position with a 4-ethylphenyl group and at the 4-position with a primary amine.

  • Solubility: Likely soluble in DMSO, Methanol, Ethanol; sparingly soluble in water.

Hazard Assessment (SAR Analysis)

In the absence of a compound-specific Safety Data Sheet (SDS), we apply the Analog Approach based on functional groups:

  • Primary Amine (-NH₂): Potential for skin sensitization and eye irritation (Category 2A/2B). Aromatic amines can undergo oxidation; old samples may contain toxic oxidation byproducts.

  • Pyrazole Ring: Associated with biological activity.[9] Treat as a potential Specific Target Organ Toxicant (STOT) and Aquatic Toxin .

  • Combustion: Nitrogen-rich structure will release Nitrogen Oxides (NOx) upon burning.

Critical Note: Treat this compound as a Pharmacologically Active Substance (PAS) . Disposal must ensure total destruction to prevent environmental accumulation.

Part 3: Regulatory Framework & Waste Classification[4]

Before disposal, classify the waste stream according to local regulations (RCRA in the US, REACH in EU).

Regulatory BodyClassificationWaste Code (Suggested)
US EPA (RCRA) Not explicitly listed (P or U list). Classify by characteristic.D001 (if in flammable solvent) or Non-Regulated Organic
EU CLP Likely Aquatic Chronic 3 or 4 based on analogs.16 05 06 * (Lab chemicals consisting of dangerous substances)
DOT (Transport) Not regulated as a specific hazard unless in solution.N/A (Solid) / UN 1993 (if in flammable liquid)

Part 4: Step-by-Step Disposal Protocols

Solid Waste Disposal

Best Practice: High-temperature incineration is the only acceptable method to ensure the destruction of the pyrazole ring.

  • Collection: Place solid waste (powder, crystals) into a wide-mouth HDPE or Glass jar .

  • Labeling: Label clearly as "Hazardous Waste - Solid - Toxic Organic."

    • Constituents: 3-(4-Ethylphenyl)-1H-pyrazol-4-amine (100%).

  • Segregation: Do NOT mix with strong oxidizers (e.g., nitric acid, permanganates) as aminopyrazoles can react violently.

  • Final Disposal: Hand over to EHS for incineration at >1000°C equipped with NOx scrubbers.

Liquid Waste (Mother Liquors/Reaction Mixtures)

Liquid waste is generated during synthesis or purification (HPLC/LC-MS).

  • Solvent Compatibility:

    • Halogenated (DCM/Chloroform): Segregate into "Halogenated Waste."

    • Non-Halogenated (Methanol/DMSO): Segregate into "Organic Solvents."

  • pH Check: Ensure the waste solution is not acidic. Amines can form salts with acids. If the waste stream is acidic (pH < 4), neutralize carefully to pH 6-8 to prevent unexpected precipitation or heat generation in the waste drum.

  • Container: Safety can (steel or HDPE).

Contaminated Consumables[2]
  • Sharps/Needles: Immediate disposal in Red Sharps Container.

  • Gloves/Paper Towels: If heavily contaminated, treat as solid hazardous waste. If trace contamination, double-bag and dispose of according to facility "Trace Contaminated" protocols (often incineration).

Part 5: Visual Workflows

Disposal Decision Tree

Use this logic flow to determine the correct waste stream.

DisposalTree Start Waste Generation: 3-(4-Ethylphenyl)-1H-pyrazol-4-amine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Paper) StateCheck->Debris SolidContainer Collect in Screw-Top HDPE/Glass Jar Solid->SolidContainer SolventCheck Solvent Type? Liquid->SolventCheck DebrisCheck Gross Contamination? Debris->DebrisCheck LabelSolid Label: Toxic Organic Solid SolidContainer->LabelSolid Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO) SolventCheck->NonHalo Aqueous Aqueous Buffer SolventCheck->Aqueous HaloStream Halogenated Waste Stream (High Cost Incineration) Halo->HaloStream NonHaloStream Organic Waste Stream (Fuel Blending/Incineration) NonHalo->NonHaloStream AqStream Check pH -> Neutralize -> Aqueous Hazardous Waste Aqueous->AqStream YesGross Yes (Visible Solid) DebrisCheck->YesGross NoTrace No (Trace) DebrisCheck->NoTrace SolidHaz Treat as Solid Hazardous Waste YesGross->SolidHaz TraceBin Trace Contaminated Bin (Double Bag) NoTrace->TraceBin

Caption: Decision matrix for segregating aminopyrazole waste streams to ensure regulatory compliance.

Spill Response Mechanism

Protocol for accidental release in the laboratory.

SpillResponse Spill Spill Detected Assess Assess Volume & Form Spill->Assess SmallSolid Small Solid (<5g) Assess->SmallSolid LargeSolid Large Solid (>5g) Assess->LargeSolid LiquidSpill Liquid Spill Assess->LiquidSpill ActionSmall 1. Dampen with water (reduce dust) 2. Wipe with wet pads 3. Seal in bag SmallSolid->ActionSmall ActionLarge 1. Evacuate Area 2. Don N95/P100 Mask 3. Wet Sweep / HEPA Vac LargeSolid->ActionLarge ActionLiq 1. Cover with Absorbent (Vermiculite) 2. Scoop into Jar 3. Wash surface with soap/water LiquidSpill->ActionLiq Report Report to EHS Label as Hazardous Waste ActionSmall->Report ActionLarge->Report ActionLiq->Report

Caption: Operational workflow for containing and cleaning up spills of 3-(4-Ethylphenyl)-1H-pyrazol-4-amine.

Part 6: Green Chemistry & Minimization

To reduce the burden of disposal, implement these minimization strategies:

  • Scale Down: Perform initial screening in micro-scale (e.g., 96-well plates) to generate mg-quantities of waste rather than grams.

  • In-Situ Generation: If unstable, generate the amine immediately prior to the next step (e.g., reduction of the nitro-precursor) to avoid storing and disposing of degraded material.

  • Recycling (Solvents): Use rotary evaporation to recover non-halogenated solvents from reaction mixtures before disposing of the solid residue.

References

  • PubChem. 3-ethyl-4-phenyl-1H-pyrazol-5-amine (Compound Summary). National Library of Medicine. Accessed October 2023. [Link]

  • US EPA. Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste. [Link]

  • ECHA (European Chemicals Agency). Substance Information: Aminopyrazoles.[10] [Link]

Disclaimer: This guide is intended for trained laboratory personnel. Always consult your institution's Environmental Health & Safety (EHS) office and the specific Safety Data Sheet (SDS) from your chemical vendor before handling.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.